molecular formula C7H7F2N B110887 2,4-Difluorobenzylamine CAS No. 72235-52-0

2,4-Difluorobenzylamine

Cat. No.: B110887
CAS No.: 72235-52-0
M. Wt: 143.13 g/mol
InChI Key: QDZZDVQGBKTLHV-UHFFFAOYSA-N
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Description

2,4-Difluorobenzylamine (CAS 72235-52-0) is a high-value chemical intermediate of significant importance in pharmaceutical research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its primary and most prominent application is as a key building block in the production of Dolutegravir, a widely prescribed antiretroviral drug used in the treatment of HIV . The global market for this compound is substantially driven by this application, with the pharmaceutical intermediates segment accounting for the vast majority of its consumption . The compound is typically supplied in high-purity grades, with Purity 99% being critical for meeting stringent pharmaceutical requirements . The molecular profile of this compound, featuring fluorine atoms, is strategically valuable in drug design. The introduction of fluorine into a molecule can profoundly influence its biological activity by affecting key properties such as metabolic stability, lipophilicity, and bioavailability . This makes it an indispensable tool for medicinal chemists aiming to optimize the pharmacokinetic and dynamic properties of target molecules. As a versatile reagent, its utility also extends to other research areas, including the development of novel agrochemicals and specialty chemicals . Our product is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZZDVQGBKTLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222547
Record name 2,4-Difluorobenzylamine
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Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72235-52-0
Record name 2,4-Difluorobenzylamine
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Record name 2,4-Difluorobenzylamine
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Record name 2,4-Difluorobenzylamine
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Record name 2,4-difluorobenzylamine
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Record name 2,4-DIFLUOROBENZYLAMINE
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Difluorobenzylamine (CAS Number: 72235-52-0), a pivotal intermediate in the fields of pharmaceutical sciences, agrochemicals, and material sciences. This document outlines its chemical and physical properties, safety and handling protocols, and its significant applications, with a focus on its role in drug discovery and development.

Core Chemical Identity and Properties

This compound is an organic compound featuring a benzylamine (B48309) structure substituted with two fluorine atoms at the 2 and 4 positions of the benzene (B151609) ring.[1] This specific difluorination pattern imparts unique physicochemical properties that are highly desirable in the synthesis of complex molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 72235-52-0[3][4][5][6]
Molecular Formula C₇H₇F₂N[3][4][5][6]
Molecular Weight 143.13 g/mol [4][5][6][7]
Appearance Colorless to light yellow clear liquid[3][4]
Melting Point 19-21 °C[3]
Boiling Point 129-130 °C (at 760 mmHg); 82-84 °C (at 15 mmHg)[3][8]
Density ~1.204 - 1.22 g/mL at 25 °C[3][4]
Refractive Index n20/D ~1.49 - 1.503[3][4]
Solubility Soluble in organic solvents such as ethanol, methanol, dichloromethane, acetone, and chloroform. Insoluble in water.[1][3]
Flash Point 68 °C / 154.4 °F[6][8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to prevent exposure.[3] It is corrosive and can cause severe skin burns and eye damage.[7][8][9]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H314Causes severe skin burns and eye damage.[7]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Precautionary P303+P361+P353IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
Precautionary P405Store locked up.[5]
Precautionary P501Dispose of contents/container in accordance with local regulations.[7]

Handling and Storage:

  • Handle in a well-ventilated area, using personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[3][9]

  • Store in a cool, dry place away from heat and sources of ignition.[3][5]

  • Keep the container tightly closed and store separately from incompatible materials like strong acids and oxidizing agents.[3][8]

G Diagram 1: Safety and Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Assess Hazards (Review SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Dispense Chemical Carefully C->D E Keep Away from Incompatible Materials D->E F Store in a Cool, Dry Place E->F G Keep Container Tightly Closed F->G H Dispose of Waste According to Regulations G->H

Diagram 1: Safety and Handling Workflow

Applications in Research and Development

This compound is a versatile building block with significant applications across various sectors of the chemical industry.

  • Pharmaceutical Development : This compound is a critical intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[2] Its most prominent use is in the production of antiretroviral drugs, specifically HIV integrase inhibitors like Dolutegravir (B560016) and Cabotegravir.[2][10] The difluorobenzyl moiety is strategically incorporated to enhance the drug's binding affinity, metabolic stability, and overall pharmacokinetic profile.[2][10] The fluorine atoms can improve properties such as lipophilicity and bioavailability, which are crucial for drug efficacy.[4][10] It is also used in the synthesis of fluorinated analogs of antihistamines, antidepressants, and antipsychotics.[3]

  • Agrochemicals : It serves as an intermediate in the manufacturing of advanced herbicides and insecticides.[1][3][4] The presence of fluorine often enhances the biological activity and stability of these agrochemicals.[1][11]

  • Material Science : The compound is utilized in the formulation of specialty materials, including durable coatings and polymers, where its unique properties contribute to improved thermal and chemical resistance.[1][4] It is also explored in the design of liquid crystals.[1]

  • Analytical Chemistry : It can be employed as a derivatizing agent to enhance the detection and quantification of various compounds in complex mixtures during analysis.[4]

G Diagram 2: Role as a Chemical Intermediate cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science A This compound (Building Block) B Antiretrovirals (e.g., Dolutegravir) A->B C CNS Drugs A->C D Anticancer Agents A->D E Herbicides A->E F Insecticides A->F G Polymers & Coatings A->G H Liquid Crystals A->H

Diagram 2: Role as a Chemical Intermediate

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported, allowing for its production from various starting materials. The choice of method often depends on factors such as raw material cost, safety, and scalability.

Method 1: Reductive Amination of 2,4-Difluorobenzaldehyde

This is a common and direct method for synthesizing the target compound.[2][12]

  • Protocol :

    • 2,4-Difluorobenzaldehyde is dissolved in an appropriate alcohol solvent (e.g., methanol, isopropanol).[12]

    • A catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is added to the solution.[12]

    • The reaction is carried out under a pressurized atmosphere of ammonia (B1221849) and hydrogen gas.[12] Alternatively, ammonium (B1175870) formate (B1220265) can be used as the ammonia and hydrogen source.[12]

    • The reaction mixture is heated to a specified temperature (e.g., 60-80°C) and maintained until the reaction is complete, as monitored by techniques like HPLC.[13]

    • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield high-purity this compound.[13]

Method 2: Catalytic Reduction of 2,4-Difluorobenzonitrile

This route involves the reduction of a nitrile group to a primary amine.[2]

  • Protocol :

    • 2,4-Difluorobenzonitrile is dissolved in a solvent such as 2-propanol containing aqueous ammonia.[13]

    • A hydrogenation catalyst, typically Raney Nickel, is added to the mixture.[2][13]

    • The reaction is conducted in a high-pressure reactor under a hydrogen atmosphere.[13]

    • The mixture is heated, and the reaction proceeds until the nitrile is fully converted.

    • After cooling and depressurization, the catalyst is removed by filtration.

    • The filtrate is concentrated, and the final product is purified by distillation under reduced pressure.[13]

Method 3: Synthesis from m-Difluorobenzene

This multi-step synthesis starts from a more basic raw material.[14][15]

  • Protocol :

    • Step 1 (Halogenation) : m-Difluorobenzene is reacted with paraformaldehyde and a halogenating agent (e.g., concentrated HCl) in the presence of a Lewis acid catalyst (e.g., zinc chloride) to produce 2,4-difluorobenzyl halide.[14][15]

    • Step 2 (Quaternary Ammonium Salt Formation) : The resulting 2,4-difluorobenzyl halide is reacted with urotropine (hexamine) to form a quaternary ammonium salt.[14][15]

    • Step 3 (Hydrolysis) : The quaternary ammonium salt is then hydrolyzed using concentrated hydrochloric acid to yield the final product, this compound.[14][15]

G Diagram 3: General Synthesis Workflow cluster_inputs Starting Materials cluster_process Process Steps cluster_output Output A 2,4-Difluorobenzaldehyde or 2,4-Difluorobenzonitrile C Chemical Reaction (e.g., Reductive Amination) A->C B Reagents & Catalysts (e.g., H₂, NH₃, Raney Ni) B->C D Work-up (Filtration, Extraction) C->D E Purification (Vacuum Distillation) D->E F High-Purity This compound E->F

Diagram 3: General Synthesis Workflow

References

physicochemical properties of 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its chemical structure, featuring a benzylamine (B48309) backbone with two fluorine atoms at the 2 and 4 positions of the benzene (B151609) ring, imparts unique properties that make it a valuable building block for complex molecules.[1][2] The presence of fluorine can enhance metabolic stability, bioavailability, and binding affinity of parent molecules, making this compound a key intermediate in the synthesis of various pharmaceuticals, including the antiretroviral drug Dolutegravir (B560016), as well as agrochemicals.[1][3][4][5] This guide provides a comprehensive overview of its core physicochemical properties, experimental determination methodologies, and a representative synthetic workflow.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its handling, reaction optimization, and application in drug design. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₇F₂N[1][3][6]
Molecular Weight 143.13 g/mol [6][7]
Appearance Colorless to light yellow clear liquid[1][3][8]
Melting Point 19-21 °C; 255-256 °C (solvent-dependent)[3][8][9]
Boiling Point 177.8 °C at 760 mmHg; 82-84 °C at 15 mmHg; 57 °C at 8 mmHg[1][3][8][9][10][11]
Density 1.204 - 1.22 g/mL at 25 °C[1][3][9][12]
Refractive Index (n20/D) 1.49 - 1.493[1][3][8][10]
pKa (Predicted) 8.58 ± 0.10[8][9][12]
LogP 1.23 - 2.12[8][13]
Flash Point 68 °C / 154.4 °F (closed cup)[8][10][11]
Vapor Pressure 1.0 ± 0.3 mmHg at 25°C[8][13]
Solubility Soluble in organic solvents (ethanol, methanol, dichloromethane); insoluble in water.[3][4]

Experimental Protocols for Property Determination

Standard analytical techniques are employed to determine the . While compound-specific protocols are proprietary, the following outlines the general methodologies.

Determination of Melting and Boiling Points
  • Melting Point: The melting point is determined using a capillary melting point apparatus. A small, dry sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

  • Boiling Point: The boiling point at a specific pressure is measured using distillation. For reduced pressure measurements, a vacuum distillation setup is used. The substance is heated until it boils, and the temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point at that pressure.

Density and Refractive Index Measurement
  • Density: The density of the liquid is typically measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C). The mass of a known volume of the liquid is determined and used to calculate the density.

  • Refractive Index: A refractometer, such as an Abbé refractometer, is used to measure the refractive index. A drop of the liquid is placed on the prism, and the measurement is taken at a standard temperature (20 °C) using the sodium D-line (589 nm).

Solubility Assessment
  • Qualitative Solubility: A small, measured amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated, and the substance is observed for dissolution. This is repeated to determine its general solubility characteristics (e.g., soluble, sparingly soluble, insoluble).

  • Quantitative Solubility: For precise measurements, methods like the shake-flask method are employed. Excess solute is agitated in a solvent for an extended period to ensure saturation. The solution is then filtered, and the concentration of the dissolved solute is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Synthetic and Analytical Workflows

This compound is primarily used as an intermediate, and its synthesis is a critical workflow for many research and development applications.[1][3][5] Several synthetic routes have been reported, often starting from m-difluorobenzene or 2,4-difluorobenzonitrile.[14][15]

General Synthesis Workflow

A common industrial synthesis involves a multi-step process starting from m-difluorobenzene. This pathway is advantageous due to the availability of starting materials and robust reaction conditions. The workflow involves the formation of a benzyl (B1604629) halide intermediate, followed by amination.

G cluster_start Starting Materials cluster_step1 Step 1: Halomethylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Hydrolysis A m-Difluorobenzene S1 Reaction with Catalyst (e.g., Zinc Chloride) A->S1 B Paraformaldehyde B->S1 C Halogenating Agent (e.g., HCl) C->S1 I1 2,4-Difluorobenzyl Halide (Intermediate) S1->I1 Formation of Intermediate S2 Quaternary Ammonium (B1175870) Salt Formation I1->S2 D Urotropine (Methenamine) D->S2 S3 Acid Hydrolysis (e.g., Conc. HCl) S2->S3 Hydrolysis of Salt P This compound (Final Product) S3->P

Caption: A generalized workflow for the synthesis of this compound.

This synthetic route begins with the reaction of m-difluorobenzene with paraformaldehyde and a halogenating agent to form 2,4-difluorobenzyl halide.[14][16] This intermediate then reacts with urotropine (methenamine) to produce a quaternary ammonium salt.[14][16] The final step involves the hydrolysis of this salt, typically with concentrated hydrochloric acid, to yield the desired this compound product.[14][16]

Applications in Research and Development

The unique properties conferred by the difluoro-substitution make this compound a versatile intermediate in several fields:

  • Pharmaceutical Development: It is a crucial building block in synthesizing Active Pharmaceutical Ingredients (APIs).[1][5] Its role in creating fluorinated analogues of drugs like antidepressants and antipsychotics is well-documented.[3]

  • Agrochemicals: The compound is used to synthesize more effective and environmentally considerate herbicides and pesticides.[1][3]

  • Material Science: It is incorporated into advanced polymers and coatings to improve durability and resistance to environmental factors.[1][3]

  • Analytical Chemistry: It serves as a derivatizing agent to enhance the detection and quantification of compounds in complex mixtures.[1]

Safety, Handling, and Storage

Due to its chemical nature, proper handling of this compound is essential.

  • Hazards: The compound is classified as a hazardous substance that can cause severe skin burns and eye damage and is a combustible liquid.[3][10] It may be harmful if inhaled or ingested.[3]

  • Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.[3]

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) between 2-8°C.[1][9][12] It should be kept in a tightly sealed container away from heat, ignition sources, and incompatible substances like strong acids and oxidizing agents.[3][11]

References

An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluorobenzylamine, a crucial intermediate in the pharmaceutical and chemical industries. This document details its chemical structure, molecular weight, physicochemical properties, and key synthetic protocols. Furthermore, it highlights its significant role in the synthesis of high-value active pharmaceutical ingredients (APIs), such as the antiretroviral drug Dolutegravir (B560016).

Core Compound Data

This compound is an organic compound featuring a benzylamine (B48309) core substituted with two fluorine atoms at the 2 and 4 positions of the benzene (B151609) ring.[1] This substitution pattern imparts unique chemical properties that are highly valued in medicinal chemistry for enhancing metabolic stability and bioavailability of drug candidates.[1]

Chemical Structure and Molecular Weight

The chemical structure of this compound is characterized by the molecular formula C7H7F2N. Its molecular weight is approximately 143.13 g/mol .[2][3][4]

IdentifierValue
IUPAC Name (2,4-difluorophenyl)methanamine
CAS Number 72235-52-0
Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol [2][3][4]
InChI Key QDZZDVQGBKTLHV-UHFFFAOYSA-N
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to light yellow liquid.[5][6]

PropertyValue
Appearance Colorless to pale yellow liquid or crystalline solid[5]
Melting Point 19-21°C[5]
Boiling Point 129-130°C[5]
Density 1.206 g/cm³[5]
Refractive Index 1.503[5]
Solubility Soluble in organic solvents (ethanol, methanol, dichloromethane), insoluble in water[5]

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed, starting from various precursors. Below are detailed protocols for two common methods.

Method 1: From m-Difluorobenzene

This protocol describes a three-step synthesis starting from m-difluorobenzene.[3][5]

Step 1: Synthesis of 2,4-Difluorobenzyl Halide

  • In a 500ml four-necked flask, add 250ml of acetonitrile (B52724), 35g (1.17mol) of paraformaldehyde, and 45g (0.39mol) of m-difluorobenzene.

  • Under stirring, slowly add 200ml (2.4mol) of 33% concentrated hydrochloric acid.

  • Add 21g (0.16mol) of zinc chloride.

  • Slowly heat the mixture to reflux and react for 8 hours until the solid dissolves.

  • Monitor the reaction completion by HPLC.

  • After completion, cool the reaction to room temperature and remove acetonitrile under reduced pressure at 45°C to obtain a two-phase mixture.

  • Extract the product with dichloromethane.

Step 2: Formation of Quaternary Ammonium (B1175870) Salt

  • The prepared 2,4-difluorobenzyl halide is reacted with urotropine to form a quaternary ammonium salt.[3]

Step 3: Hydrolysis to this compound

  • The quaternary ammonium salt is hydrolyzed with concentrated hydrochloric acid to yield this compound.[3]

Method 2: From 2,4-Dinitrobenzoic Acid

This method involves fluorination, acylation, and reduction steps.[2]

Step 1: Synthesis of 2,4-Difluorobenzoic Acid (Fluorination)

  • In a reaction bottle, combine 11g (0.066mol) of 2,4-dinitrobenzoic acid and 50ml of dimethyl sulfoxide.

  • Stir and heat to 130-140°C for 1 hour to dehydrate.

  • Add 3.8g (0.088mol) of finely ground and dried sodium fluoride.

  • Heat to 160-170°C to initiate a reflux reaction and continue for 10 hours.

  • Pour the reactant into 500ml of water, cool, and filter.

  • Add 8ml (0.08mol) of hydrochloric acid to the filtrate to precipitate a dark yellow solid.

  • Filter and dry the solid to obtain 2,4-difluorobenzoic acid.

Step 2: Synthesis of 2,4-Difluorobenzamide (B1295065) (Acylation)

  • Dissolve 6.0g (0.04mol) of 2,4-difluorobenzoic acid in 40ml of 1,4-dioxane (B91453) in a reaction bottle and heat to reflux.

  • Introduce ammonia (B1221849) gas (generated from 10.8g of ammonium chloride and 8.0g of sodium hydroxide) into the refluxing solution and react for 4 hours.

  • Cool the reaction mixture and filter to obtain 2,4-difluorobenzamide as an off-white solid.

Step 3: Synthesis of this compound (Reduction)

  • In a reaction bottle, combine 4.0g (0.028mol) of 2,4-difluorobenzamide and 1.4g (0.038mol) of sodium borohydride (B1222165) in 40ml of 1,4-dioxane.

  • Stir and heat to dissolve the solids.

  • Add a mixture of 20ml of acetic acid and 20ml of 1,4-dioxane.

  • Heat to reflux for 5 hours.

  • Cool to room temperature and filter.

  • Distill the filtrate to obtain this compound.

Application in Drug Synthesis: The Case of Dolutegravir

This compound is a key intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir.[3][7][8] The diagram below illustrates the synthetic workflow for Dolutegravir, highlighting the crucial amidation step involving this compound.

Dolutegravir_Synthesis cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Final Product Pyridinone_Acid Pyridinone Carboxylic Acid Amidation Amidation (Coupling Reaction) Pyridinone_Acid->Amidation DFBA This compound DFBA->Amidation Dolutegravir Dolutegravir Amidation->Dolutegravir

Caption: Synthesis of Dolutegravir from a pyridinone carboxylic acid and this compound.

The synthesis involves the coupling of a tricyclic carboxylic acid intermediate with this compound to form the final amide bond in the Dolutegravir molecule.[7] This reaction is a critical step that incorporates the difluorobenzyl moiety, which is essential for the drug's therapeutic activity.

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

Analytical TechniquePurpose
Gas Chromatography (GC) Purity assessment and quantification of impurities.[9]
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation.[9]
Infrared (IR) Spectroscopy Identification of functional groups.[9]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It may cause skin and eye irritation and can be harmful if inhaled or ingested.[5] Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[5]

References

Solubility Profile of 2,4-Difluorobenzylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2,4-Difluorobenzylamine in various organic solvents, targeting researchers, scientists, and professionals in drug development. This document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to illustrate key processes.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical physicochemical parameter, influencing reaction kinetics, purification strategies, and formulation development. For this compound, a versatile intermediate in the pharmaceutical and agrochemical industries, understanding its solubility profile is paramount for its effective application.[1]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

Organic SolventSolubility
EthanolSoluble[2][3]
MethanolSoluble[3]
DichloromethaneSoluble[3]
AcetoneSoluble[2]
ChloroformSoluble[2]

It is important to note that this compound is insoluble in water.[3]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for the quantitative determination of this compound solubility in an organic solvent. This protocol can be adapted for various solvents and temperatures.

Objective: To quantitatively determine the solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • High-purity this compound

  • Analytical grade organic solvent

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the chosen solvent)

  • Volumetric flasks

  • Pipettes

  • Drying oven or rotary evaporator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic, undissolved particles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Carefully evaporate the solvent from the volumetric flask using a rotary evaporator or by placing it in a drying oven at a temperature below the boiling point of this compound.

    • Once all the solvent has been removed, allow the flask to cool to room temperature in a desiccator.

    • Weigh the flask containing the dried this compound residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the flask with the residue and the initial tare weight of the empty flask.

    • Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solvent (mL)) x 100

Visualizing Key Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate essential logical and experimental workflows related to the use of this compound.

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Withdraw supernatant B->C D Filter through syringe filter C->D E Evaporate solvent D->E F Weigh residue E->F G Calculate solubility F->G G DFB This compound (Building Block) Reaction Chemical Synthesis (e.g., amidation, alkylation) DFB->Reaction Reactant Other Reactants/ Reagents Reactant->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., chromatography, crystallization) Intermediate->Purification API Active Pharmaceutical Ingredient (API) or Agrochemical Purification->API

References

Spectroscopic Data of 2,4-Difluorobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluorobenzylamine, a key intermediate in pharmaceutical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy
Frequency (cm⁻¹)Interpretation
1617C=C Aromatic Ring Stretch
1504C=C Aromatic Ring Stretch
1429CH₂ Scissoring
1135C-F Stretch
966C-H Out-of-Plane Bend (Aromatic)

Table 1: Key Infrared Absorption Bands for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available with full peak assignments, data for structurally related compounds and general chemical shift principles allow for a reliable prediction. The following tables provide expected chemical shift ranges.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2 - 7.5Multiplet1HAromatic CH (H6)
~6.8 - 7.1Multiplet2HAromatic CH (H3, H5)
~3.8Singlet2HCH₂ (Benzylic)
~1.5 - 2.0Broad Singlet2HNH₂

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~160 - 164 (d, J ≈ 245 Hz)C-F (Aromatic, C2 & C4)
~132 (dd)Aromatic CH
~124 (d)Aromatic C (quaternary)
~111 (dd)Aromatic CH
~104 (t)Aromatic CH
~40CH₂ (Benzylic)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Mass Spectrometry (MS)
m/zInterpretation
143[M]⁺ Molecular ion

Table 4: Expected Molecular Ion Peak in the Mass Spectrum of this compound.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[2]

Sample Preparation: For liquid samples like this compound, the "neat" technique is employed. A drop of the undiluted liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is suitable for obtaining detailed spectra.

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

  • The solution is then transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Number of Scans: Typically 16-64 scans are accumulated to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing carbon-proton couplings.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for accurate integration of quaternary carbons.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for the analysis of small, volatile molecules like this compound.

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_final_output Final Output Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Prepare for Introduction (e.g., Dilution for GC) Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Analysis IR_Analysis Analyze Absorption Frequencies IR_Acq->IR_Analysis MS_Analysis Analyze m/z Values (Molecular Ion & Fragments) MS_Acq->MS_Analysis Structure_Confirmation Structural Elucidation and Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

General Spectroscopic Analysis Workflow

References

The Role of Fluorine Atoms in the Reactivity of 2,4-Difluorobenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzylamine is a crucial building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of several pharmaceuticals, including the anti-HIV drug Dolutegravir.[1][2][3] The strategic incorporation of two fluorine atoms onto the benzylamine (B48309) scaffold profoundly influences its physicochemical properties and reactivity. This technical guide provides a comprehensive analysis of the role of these fluorine atoms, detailing their electronic and steric effects, and the resulting impact on the reactivity of the molecule. We will explore quantitative data, detailed experimental protocols for key reactions, and visual representations of the underlying chemical principles.

The presence of fluorine atoms in a molecule can significantly alter its biological activity by affecting properties such as metabolic stability, lipophilicity, and bioavailability.[3] In the case of this compound, the two fluorine atoms at the ortho and para positions of the benzene (B151609) ring create a unique electronic environment that modulates the reactivity of the benzylic amine. Understanding these effects is paramount for optimizing reaction conditions and designing novel synthetic routes.

Physicochemical and Reactivity Data

The fluorine atoms in this compound exert a strong influence on its fundamental chemical properties. This is reflected in its basicity and the electronic character of the aromatic ring. The following tables summarize key quantitative data that informs our understanding of its reactivity.

PropertyValueSource
Predicted pKa 8.58 ± 0.10[1]
Molecular Weight 143.13 g/mol [4]
Density 1.204 g/mL at 25 °C[5]
Boiling Point 82-84 °C at 15 mmHg[6]
Refractive Index n20/D 1.49[5]

Hammett Substituent Constants for Fluorine

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The constants for fluorine highlight its dual nature: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Substituentσ (meta)σ (para)
-F0.340.06

Source:[7]

The positive σ value for the meta position reflects the dominance of the inductive effect, while the near-zero σ value for the para position indicates a partial cancellation of the inductive and resonance effects. In this compound, both effects are at play, influencing the nucleophilicity of the amine and the reactivity of the aromatic ring.

The Electronic and Steric Influence of Fluorine Atoms

The reactivity of this compound is a direct consequence of the interplay between the inductive and resonance effects of the two fluorine atoms, as well as steric considerations.

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework.[8] In this compound, the two fluorine atoms significantly reduce the electron density of the aromatic ring and, to a lesser extent, the benzylic carbon and the nitrogen atom of the amine group. This reduction in electron density on the nitrogen atom is expected to decrease the basicity of the amine compared to unsubstituted benzylamine. The predicted pKa of 8.58 for this compound is consistent with this effect.[1]

Resonance Effect (+R): The lone pairs of electrons on the fluorine atoms can be delocalized into the π-system of the benzene ring.[9] This effect is most pronounced when the fluorine is at the ortho or para position, as is the case in this compound. This electron donation partially counteracts the strong inductive effect, particularly at the positions ortho and para to the fluorine atoms.

Combined Electronic Impact: The net electronic effect of the two fluorine atoms is a significant polarization of the aromatic ring, with the carbon atoms attached to the fluorines bearing a partial positive charge. This electronic landscape dictates the regioselectivity of electrophilic aromatic substitution reactions, should they occur, and influences the nucleophilicity of the amine. The reduced basicity of the amine makes it a weaker nucleophile than benzylamine, which can be a critical factor in reaction kinetics and catalyst choice.

Steric Effects: The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom.[10] Therefore, the steric hindrance caused by the ortho-fluorine atom in this compound is generally considered minimal and less significant than its electronic effects in determining reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and application of this compound.

Synthesis of this compound from 2,4-Difluorobenzonitrile (B34149)

This method involves the reduction of the nitrile group to a primary amine.

Reaction: 2,4-Difluorobenzonitrile + H₂ (in the presence of a catalyst) → this compound

Materials:

  • 2,4-Difluorobenzonitrile

  • Raney Nickel

  • 2-Propanol

  • 25% Aqueous Ammonia (B1221849)

  • Hydrogen gas

  • Nitrogen gas

Procedure: [11]

  • Charge a reactor with Raney Nickel (9.1 gm), 2-propanol (490 gm), and 25% aqueous ammonia (195 gm).

  • Flush the reactor once with nitrogen and then with hydrogen.

  • Heat the reaction mixture to 60-80°C.

  • Charge hydrogen gas into the reactor continuously to maintain a pressure of 10 kg/cm ².

  • A solution of 2,4-difluorobenzonitrile (18% in 2-propanol) is charged into the reactor using an HPLC pump at a rate of 0.5-2 ml/min over 12-14 hours.

  • After the reaction is complete, cool the reaction mass to 20-25 °C and release the residual pressure.

  • Filter the reaction mass and wash the solid with 2-propanol (200 gm).

  • Concentrate the filtrate to remove ammonia and water azeotropically with 2-propanol.

  • Purify the resulting product by distillation under reduced pressure.

Expected Yield: 90%[11] Purity (by GC): 99.3%[11]

Synthesis of Dolutegravir using this compound

This procedure outlines the amidation reaction that is a key step in the synthesis of Dolutegravir.

Reaction: (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][12]oxazine-9-carboxylic acid + this compound → Dolutegravir

Materials: [2]

  • (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][12]oxazine-9-carboxylic acid (Intermediate 6)

  • Acetonitrile (CH₃CN)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • This compound

  • Lithium Bromide (LiBr)

Procedure: [2]

  • To a 1-L round-bottom flask, add intermediate 6 (10 g, 34 mmol), CH₃CN (300 mL), EDCI (19.5 g, 100 mmol), DMAP (1.67 g, 13.65 mmol), and this compound (5 mL, 40.9 mmol) in sequence.

  • Heat the resulting suspension to 80°C in an oil bath. The solution should become clear after approximately 2 hours.

  • Add LiBr (5.5 g, 60 mmol) to the reaction mixture.

  • After 4 hours, collect the solid product by filtration.

  • Dry the solid under vacuum to obtain Dolutegravir.

Expected Yield: 56%[2]

Visualizing Reactivity and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity and synthesis of this compound.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects of Fluorine cluster_reactivity Impact on Reactivity C6H3F2CH2NH2 Aromatic Ring CH₂NH₂ Basicity Reduced Amine Basicity (pKa ≈ 8.58) C6H3F2CH2NH2:amine->Basicity Nucleophilicity Decreased Nucleophilicity C6H3F2CH2NH2:amine->Nucleophilicity Inductive Inductive Effect (-I) Electron Withdrawing Inductive->C6H3F2CH2NH2:ring σ-bonds Resonance Resonance Effect (+R) Electron Donating Resonance->C6H3F2CH2NH2:ring π-system

Caption: Electronic effects of fluorine on this compound reactivity.

synthesis_workflow start Starting Material: 2,4-Difluorobenzonitrile reduction Reduction of Nitrile (e.g., H₂/Raney Ni) start->reduction product Product: This compound reduction->product application Application: Amidation Reaction product->application final_product Final Product: e.g., Dolutegravir application->final_product

Caption: A simplified workflow for the synthesis and application of this compound.

Conclusion

The two fluorine atoms in this compound are not mere spectators; they are active participants that finely tune the molecule's reactivity. Their strong electron-withdrawing inductive effect, partially offset by a weaker resonance effect, leads to a decrease in the basicity and nucleophilicity of the benzylamine. This modulation of reactivity is a key feature that is exploited in its application in multi-step pharmaceutical syntheses. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is essential for the rational design of synthetic routes and the development of novel therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for harnessing the unique chemical properties of this important synthetic intermediate.

References

The Cornerstone of Modern Synthesis: A Technical Guide to 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzylamine has emerged as a critical building block in organic synthesis, prized for its unique electronic properties and its role in constructing complex molecular architectures.[1][2] The strategic incorporation of fluorine atoms into the benzylamine (B48309) scaffold imparts enhanced metabolic stability, bioavailability, and binding affinity to the resulting molecules, making it an invaluable intermediate in the development of pharmaceuticals and agrochemicals.[1][3][4] This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors. Its most notable application is as a crucial intermediate in the production of antiretroviral drugs, particularly HIV integrase strand transfer inhibitors (INSTIs) like Dolutegravir and Cabotegravir.[3]

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid with a characteristic amine odor.[1][5] Its key physical and spectroscopic data are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 72235-52-0[1]
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]
Appearance Colorless to light yellow clear liquid[1][5]
Boiling Point 57 °C at 8 mmHg[1]
Density 1.204 g/mL at 25 °C
Refractive Index (n20/D) 1.49[1]
Purity ≥ 98% (GC)[1]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.30-7.25 (m, 1H), 6.85-6.75 (m, 2H), 3.85 (s, 2H), 1.50 (s, 2H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 163.2 (dd, J=245.0, 12.5 Hz), 161.2 (dd, J=245.0, 12.5 Hz), 131.5 (dd, J=9.0, 5.0 Hz), 125.0 (dd, J=14.0, 4.0 Hz), 111.2 (dd, J=21.0, 4.0 Hz), 103.5 (t, J=25.0 Hz), 39.8 (s)
IR (Neat) ν (cm⁻¹): 3380, 3300, 1620, 1510, 1280, 1140, 960
Mass Spectrum (EI) m/z: 143 (M+), 126, 109

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods starting from either 2,4-difluorobenzonitrile (B34149) or 2,4-difluorobenzaldehyde (B74705). A third route commencing from m-difluorobenzene offers an alternative pathway.

Route 1: Reduction of 2,4-Difluorobenzonitrile

This method involves the catalytic hydrogenation of 2,4-difluorobenzonitrile, typically using Raney Nickel as the catalyst in an ammonia-rich environment.[5][6]

G A 2,4-Difluorobenzonitrile C H₂, Raney Ni, NH₃/IPA A->C B This compound C->B

Caption: Synthesis of this compound from 2,4-Difluorobenzonitrile.

Experimental Protocol: Reduction of 2,4-Difluorobenzonitrile [5]

  • Materials:

    • 2,4-Difluorobenzonitrile

    • Raney Nickel (slurry in water)

    • Isopropyl Alcohol (IPA)

    • Aqueous Ammonia (B1221849) (25%)

    • Hydrogen gas

  • Procedure:

    • To a high-pressure reactor, add Raney Nickel (9.1 g), isopropyl alcohol (490 g), and 25% aqueous ammonia (195 g).

    • Flush the reactor first with nitrogen gas and then with hydrogen gas.

    • Heat the reaction mixture to 60-80 °C.

    • Pressurize the reactor with hydrogen gas to 10 kg/cm ².

    • Prepare a solution of 2,4-difluorobenzonitrile (18% in isopropyl alcohol).

    • Feed the 2,4-difluorobenzonitrile solution into the reactor at a rate of 0.5-2 mL/min over 12-14 hours, maintaining the temperature and pressure.

    • After the addition is complete, continue stirring under hydrogen pressure until the reaction is complete (monitor by GC).

    • Cool the reactor to 20-25 °C and carefully release the pressure.

    • Filter the reaction mixture to remove the Raney Nickel catalyst and wash the catalyst with isopropyl alcohol (200 g).

    • Concentrate the filtrate to remove ammonia and water azeotropically with isopropyl alcohol.

    • Purify the resulting crude product by distillation under reduced pressure to afford this compound.

  • Quantitative Data:

    • Yield: 90%[5]

    • Purity (by GC): 99.3%[5]

Route 2: Reductive Amination of 2,4-Difluorobenzaldehyde

This approach involves the reaction of 2,4-difluorobenzaldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas and a catalyst.[7]

G A 2,4-Difluorobenzaldehyde C NH₃, H₂, Catalyst (e.g., Raney Ni or Pd/C) A->C B This compound C->B

Caption: Synthesis via reductive amination of 2,4-Difluorobenzaldehyde.

Experimental Protocol: Reductive Amination of 2,4-Difluorobenzaldehyde [7]

  • Materials:

    • 2,4-Difluorobenzaldehyde

    • Alcoholic solvent (e.g., Methanol, Ethanol)

    • Ammonia gas

    • Hydrogen gas

    • Catalyst (e.g., Raney Nickel or Pd/C)

  • Procedure:

    • Dissolve 2,4-difluorobenzaldehyde in an alcohol solvent in a high-pressure reactor.

    • Add the catalyst (Raney Nickel or Pd/C, 0.003-0.2 times the molar equivalent of the aldehyde).

    • Pressurize the reactor with ammonia gas to 0.2-0.5 MPa.

    • Subsequently, pressurize the reactor with hydrogen gas to a cumulative pressure of 0.5-1.5 MPa.

    • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or GC).

    • Cool the reactor, vent the gases, and filter off the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by distillation under reduced pressure.

Route 3: From m-Difluorobenzene

This multi-step synthesis begins with the halomethylation of m-difluorobenzene, followed by reaction with urotropine and subsequent hydrolysis.[6][8]

G A m-Difluorobenzene B 2,4-Difluorobenzyl Halide A->B Paraformaldehyde, Halogenating Agent, Catalyst C Urotropine Quaternary Ammonium (B1175870) Salt B->C Urotropine D This compound C->D Conc. HCl, Hydrolysis

Caption: Multi-step synthesis from m-Difluorobenzene.

Experimental Protocol: Synthesis of 2,4-Difluorobenzyl Chloride [9]

  • Materials:

    • m-Difluorobenzene (45 g, 0.39 mol)

    • Paraformaldehyde (35 g, 1.17 mol)

    • Concentrated Hydrochloric Acid (33%, 200 mL, 2.4 mol)

    • Zinc Chloride (21 g, 0.16 mol)

    • Acetonitrile (B52724) (250 mL)

    • Dichloromethane

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a 500 mL four-necked flask, combine acetonitrile, paraformaldehyde, and m-difluorobenzene.

    • Slowly add concentrated hydrochloric acid with stirring.

    • Add zinc chloride and slowly heat the mixture to reflux. The solids will gradually dissolve.

    • Continue the reaction for 8 hours (monitor by HPLC).

    • Cool the reaction to room temperature and remove acetonitrile under reduced pressure at 45 °C to obtain a two-phase mixture.

    • Extract the mixture twice with 150 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain a transparent liquid.

    • Purify by vacuum distillation, collecting the fraction at 60 °C/10 mmHg.

  • Quantitative Data:

    • Yield: 86.3%

    • Purity: 96.9%

Experimental Protocol: Hydrolysis of the Urotropine Salt [8]

  • Materials:

    • 2,4-Difluorobenzyl halide-urotropine quaternary ammonium salt

    • Ethanol (B145695)

    • Concentrated Hydrochloric Acid

    • Aqueous Ammonia

    • Dichloromethane

  • Procedure:

    • Combine the quaternary ammonium salt, ethanol, and concentrated hydrochloric acid in a flask.

    • Heat the mixture to reflux and react for 4 hours.

    • Remove the ethanol under reduced pressure and cool the residue to 0 °C.

    • Dissolve the residue in water and adjust the pH to 8 with aqueous ammonia.

    • Extract the aqueous layer three times with dichloromethane.

    • Dry the combined organic extracts and recover the solvent under reduced pressure.

    • Purify the resulting colorless transparent liquid by vacuum distillation, collecting the fraction at 80-83 °C/20 mmHg.

  • Quantitative Data:

    • Yield: 93.5%

    • Purity: 99.1%

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a cornerstone in the synthesis of several important pharmaceuticals. Its difluorinated phenyl ring is a key pharmacophore that enhances the efficacy and pharmacokinetic profiles of the final drug products.

Dolutegravir Synthesis

Dolutegravir is a potent HIV integrase inhibitor. A key step in its synthesis is the amide bond formation between a tricyclic carboxylic acid intermediate and this compound.[10][11]

G A Tricyclic Carboxylic Acid Intermediate D Coupling Agent (e.g., CDI) A->D B Dolutegravir C This compound C->D D->B

Caption: Amide coupling in the synthesis of Dolutegravir.

Experimental Protocol: Amide Coupling for Dolutegravir Synthesis [12]

  • Materials:

    • Tricyclic carboxylic acid intermediate (19)

    • 1,1'-Carbonyldiimidazole (CDI)

    • This compound (10)

    • Dimethyl carbonate (DMC)

  • Procedure:

    • Activate the tricyclic carboxylic acid (19) with CDI (1.7 eq.) by stirring for two hours in dimethyl carbonate (DMC) at 80 °C.

    • Cool the mixture to room temperature and add this compound (10).

    • Stir the reaction for two hours at room temperature (monitor by LC-MS for complete conversion).

    • Perform an aqueous workup to obtain crude Dolutegravir.

  • Quantitative Data:

    • Yield of final Dolutegravir sodium salt: 94%

    • Purity (HPLC): 99.9%

Signaling Pathway: Mechanism of Action of Dolutegravir

Dolutegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). It targets the HIV integrase enzyme, which is crucial for the replication of the virus. By binding to the active site of the integrase, Dolutegravir prevents the strand transfer step of viral DNA integration into the host cell's genome, effectively halting the HIV replication cycle.[13][14] The mechanism involves the chelation of divalent metal ions (Mg²⁺) in the active site of the HIV integrase enzyme, which blocks its catalytic activity.[15]

G cluster_virus HIV Replication Cycle cluster_drug Dolutegravir Action A Viral RNA B Reverse Transcription A->B C Viral DNA B->C E Pre-integration Complex (PIC) C->E D HIV Integrase D->E L Binds to Integrase Active Site D->L F Nuclear Import E->F G Integration into Host DNA F->G H Provirus G->H I Transcription & Translation H->I J New Viral Particles I->J K Dolutegravir K->L M Blocks Strand Transfer L->M M->G Inhibits

Caption: Mechanism of action of Dolutegravir as an HIV integrase inhibitor.

Flupirtine (B1215404) Synthesis

Flupirtine is a centrally acting non-opioid analgesic. Its synthesis involves the reaction of 2-amino-3-nitro-6-chloropyridine with this compound.[16]

Experimental Protocol: Synthesis of 2-amino-3-nitro-6-(p-fluorobenzylamino)-pyridine [16][17]

  • Materials:

    • 2-amino-3-nitro-6-chloropyridine (100 g)

    • p-fluorobenzylamine (90 g)

    • Triethylamine (B128534) (87 g)

    • Water (800 mL)

  • Procedure:

    • Suspend 2-amino-3-nitro-6-chloropyridine in water in a reaction flask.

    • Add p-fluorobenzylamine dropwise to the reaction mixture at 20-25 °C.

    • Then, add triethylamine dropwise at 20-25 °C.

    • After the addition is complete, stir the reaction mass at 40-45 °C for 30 minutes.

    • Heat the reaction mixture to 80-85 °C and stir at this temperature for 3-4 hours.

    • Cool the reaction mixture, and the product will precipitate.

    • Filter the solid, wash with water, and dry to obtain the desired product.

Ugi Four-Component Reaction

This compound can participate in the Ugi four-component condensation reaction to synthesize complex dipeptides.

Table 3: Ugi Reaction with this compound

Aldehyde/KetoneIsocyanideCarboxylic AcidProduct Yield
Formaldehydet-Butyl isocyanideAcetic Acid(Quantitative data not specified in the search results)
BenzaldehydeCyclohexyl isocyanideBenzoic Acid(Quantitative data not specified in the search results)

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis. Its unique properties, stemming from the difluorinated aromatic ring, have made it an indispensable component in the synthesis of numerous high-value molecules, most notably in the pharmaceutical industry. The synthetic routes outlined in this guide provide reliable and scalable methods for its preparation. The detailed experimental protocols and quantitative data presented herein are intended to empower researchers and scientists to effectively utilize this key intermediate in their pursuit of novel chemical entities with enhanced biological activity and improved pharmacokinetic profiles. As drug discovery and materials science continue to advance, the importance of fluorinated building blocks like this compound is set to grow, paving the way for future innovations.

References

The Core of Modern Pharmaceuticals: An In-depth Technical Guide to 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzylamine, a fluorinated aromatic amine, has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its unique physicochemical properties, imparted by the two fluorine atoms on the benzene (B151609) ring, enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its key physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery and other fields.

Discovery and History

While the precise moment of the initial synthesis of this compound is not prominently documented in readily available historical literature, its significance grew in tandem with the rise of fluorine chemistry in medicinal applications. The compound's journey from a laboratory chemical to a high-value intermediate is intrinsically linked to the development of modern pharmaceuticals. Its most notable application, and a primary driver for the optimization of its synthesis, is as a key intermediate in the production of the antiretroviral drug Dolutegravir (B560016), used in the treatment of HIV.[1][2] Patents for various synthetic methods began appearing in the 21st century, highlighting its increasing importance in industrial organic synthesis. The development of efficient and scalable synthetic routes has been a significant focus of recent research, reflecting its indispensable role in the production of life-saving medicines.[1][3]

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor.[4][5] The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 72235-52-0[6]
Molecular Formula C₇H₇F₂N[6]
Molecular Weight 143.13 g/mol [6]
Appearance Colorless to light yellow liquid[4]
Boiling Point 183 °C (lit.)[7]
Density 1.204 g/mL at 25 °C (lit.)[8]
Refractive Index (n20/D) 1.49 (lit.)[8]
Purity ≥98.0%

Table 2: Spectroscopic Data of this compound

Spectroscopy Data Reference
¹H NMR (CDCl₃, 300 MHz) δ: 7.27 (m, 1H), 6.85-6.74 (m, 2H), 3.85 (s, 2H), 1.49 (s, 2H)[3]
LCMS-ESI+ (m/z) [M+H-NH₃]⁺ calc'd for C₇H₅F₂: 127.04; Found: 127.1[9]

Synthetic Pathways

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, cost of starting materials, and safety considerations. The three primary pathways are:

Below are the logical workflows for these key synthetic routes.

G Synthesis of this compound from m-Difluorobenzene A m-Difluorobenzene B 2,4-Difluoro benzyl halide A->B Halogenating agent, Paraformaldehyde, Catalyst C Quaternary ammonium (B1175870) salt B->C Urotropine D This compound C->D Hydrolysis (Conc. HCl)

Synthesis from m-Difluorobenzene

G Synthesis of this compound from 2,4-Difluorobenzonitrile A 2,4-Difluorobenzonitrile B This compound A->B Reduction (e.g., Raney Nickel, H₂)

Synthesis from 2,4-Difluorobenzonitrile

G Synthesis of this compound from 2,4-Difluorobenzaldehyde A 2,4-Difluorobenzaldehyde B Imine intermediate A->B Ammonia (B1221849) source (e.g., NH₃, NH₄OAc) C This compound B->C Reduction (e.g., H₂, Catalyst)

Synthesis from 2,4-Difluorobenzaldehyde

Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound.

Synthesis from m-Difluorobenzene via Halogenation and Amination

This multi-step process is suitable for large-scale production.[3][9]

Step 1: Synthesis of 2,4-Difluorobenzyl Halide

  • To a 500 mL four-necked flask, add 250 mL of a suitable solvent (e.g., THF, acetonitrile, or dioxane), 35 g (1.17 mol) of paraformaldehyde, and 45 g (0.39 mol) of m-difluorobenzene.[9][10]

  • Under stirring, slowly add 200 mL (2.4 mol) of 33% concentrated hydrochloric acid.[9][10]

  • Add 21-25 g (0.16-0.19 mol) of zinc chloride as a catalyst.[9][10]

  • Slowly heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by HPLC.[9][10]

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[9][10]

  • Extract the aqueous layer twice with 150 mL of dichloromethane.[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-difluorobenzyl halide.[10]

Step 2: Synthesis of the Quaternary Ammonium Salt

  • In a 2 L four-hole boiling flask, add 1000 mL of toluene (B28343), 252 g (1.56 mol) of the 2,4-difluorobenzyl halide from the previous step, and 298.8 g (2.13 mol) of urotropine.[3]

  • Heat the mixture to reflux for 2 hours.[3]

  • Cool to room temperature, at which point a white solid will precipitate.[3]

  • Collect the solid by suction filtration and wash with 100 mL of toluene to yield the quaternary ammonium salt.[3]

Step 3: Hydrolysis to this compound

  • The quaternary ammonium salt is hydrolyzed with concentrated hydrochloric acid to yield this compound.[3] (Note: Specific conditions for this step are proprietary in some patents but generally involve heating in an acidic aqueous solution).

Table 3: Quantitative Data for Synthesis from m-Difluorobenzene

Step Product Yield Purity Reference
1 2,4-Difluorobenzyl halide86.3 - 88.1%96.9 - 97.6%[9]
2 Quaternary ammonium salt99.9%99.1%[3]
Synthesis from 2,4-Difluorobenzonitrile by Catalytic Reduction

This method offers a more direct route to the final product.[6]

  • Charge a reactor with Raney Nickel (9.1 g), 2-propanol (490 g), and 25% aqueous ammonia (195 g).[6]

  • Flush the reactor first with nitrogen and then with hydrogen.[6]

  • Heat the reaction mixture to 60-80°C.[6]

  • Continuously charge hydrogen into the reactor to maintain a pressure of 10 kg/cm ².[6]

  • A solution of 2,4-difluorobenzonitrile (18% in 2-propanol) is fed into the reactor using an HPLC pump at a rate of 0.5-2 mL/min over 12-14 hours.[6]

  • After the reaction is complete, cool the mixture to 20-25°C and release the pressure.[6]

  • Filter the reaction mass and wash the catalyst with 2-propanol (200 g).[6]

  • Concentrate the filtrate to remove ammonia and water azeotropically with 2-propanol.[6]

  • Purify the resulting product by distillation under reduced pressure.[6]

Table 4: Quantitative Data for Synthesis from 2,4-Difluorobenzonitrile

Product Yield Purity (by GC) Reference
This compound90%99.3%[6]
Synthesis from 2,4-Difluorobenzaldehyde by Reductive Amination

This is another common and efficient method for the synthesis of this compound.[1][11]

  • In a suitable reactor, dissolve 2,4-difluorobenzaldehyde in an alcohol solvent (e.g., methanol, ethanol).[1]

  • Introduce an ammonia source, such as ammonia gas or ammonium formate.[1]

  • Add a catalyst, such as Raney Nickel or Pd/C.[1]

  • Pressurize the reactor with hydrogen gas (0.5-1.5 MPa) and ammonia gas (0.2-0.5 MPa).[1]

  • Heat the reaction mixture to facilitate the reductive amination process.

  • Upon completion, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation.

Applications in Drug Discovery and Other Fields

The primary application of this compound is as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2]

  • Antiretroviral Drugs: It is a key building block for HIV integrase inhibitors such as Dolutegravir and Cabotegravir. The 2,4-difluorobenzyl moiety enhances the drug's binding to the target enzyme and improves its pharmacokinetic profile.

  • Antiviral Agents: Derivatives of this compound are being investigated for their potential against other viruses, including the Hepatitis B virus (HBV).[2]

  • Central Nervous System (CNS) Disorders: The fluorine substituents can facilitate penetration of the blood-brain barrier, making it a valuable component in the design of drugs targeting CNS disorders.

  • Agrochemicals: It is used in the development of herbicides and pesticides.[5]

  • Materials Science: The compound is utilized in the formulation of advanced materials, including coatings and polymers.[5]

The workflow for the incorporation of this compound in the synthesis of Dolutegravir is depicted below.

G Role of this compound in Dolutegravir Synthesis A Tricyclic Carboxylic Acid Intermediate C Dolutegravir A->C Amide Bond Formation B This compound B->C

Dolutegravir Synthesis Workflow

Conclusion

This compound has solidified its position as a cornerstone intermediate in modern organic and medicinal chemistry. Its unique structural features, combined with the development of efficient synthetic methodologies, have made it an indispensable component in the synthesis of a variety of important compounds, most notably the anti-HIV drug Dolutegravir. The continued exploration of its applications in drug discovery and materials science is expected to further expand its significance in the scientific and industrial landscape.

References

The Pivotal Role of 2,4-Difluorobenzylamine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzylamine has emerged as a critical structural motif and versatile building block in contemporary medicinal chemistry. Its incorporation into drug candidates is a strategic approach to enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its well-established role in the development of potent HIV-1 integrase inhibitors. Furthermore, this document explores its potential in other therapeutic areas such as Central Nervous System (CNS) disorders, Hepatitis B Virus (HBV) infection, and oncology. Detailed synthetic protocols, quantitative biological data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into molecular scaffolds is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The unique attributes of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[2][3][4][5] The 2,4-difluorobenzyl moiety, in particular, has proven to be a valuable pharmacophore, offering a favorable combination of these properties.[1]

This compound (CAS: 72235-52-0), a key intermediate bearing this moiety, is a colorless to light yellow liquid with a molecular formula of C₇H₇F₂N.[1][6][7][8][9] Its primary amine functionality provides a reactive handle for incorporation into a wide range of molecular architectures through reactions such as amidation.[10]

Core Application: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

The most prominent and successful application of this compound in medicinal chemistry is in the synthesis of second-generation HIV-1 integrase strand transfer inhibitors (INSTIs).[1] These antiretroviral drugs are a cornerstone of modern HIV therapy, effectively blocking the integration of the viral genome into the host cell's DNA.[1] The 2,4-difluorobenzyl group plays a crucial role in the high potency and favorable pharmacokinetic profiles of these drugs.[1]

Mechanism of Action: Inhibition of HIV-1 Integrase

HIV-1 integrase is a key enzyme in the viral replication cycle, catalyzing the insertion of the reverse-transcribed viral DNA into the host chromosome. This process involves two main steps:

  • 3'-Processing: The integrase enzyme cleaves a dinucleotide from each 3' end of the viral DNA.

  • Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host DNA.

INSTIs, including those synthesized from this compound, act by binding to the active site of the integrase-viral DNA complex and chelating essential divalent metal ions (typically Mg²⁺). This action specifically inhibits the strand transfer step, thereby preventing the integration of the viral genome and halting viral replication.

HIV_Integrase_Inhibition Mechanism of HIV-1 Integrase Inhibition cluster_viral_replication HIV Replication Cycle cluster_integration_process Integration Process cluster_inhibition Inhibition by INSTIs Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Integration_Complex Integration_Complex Viral_DNA->Integration_Complex Forms complex with Integrase 3_Prime_Processing 3_Prime_Processing Integration_Complex->3_Prime_Processing Step 1 Strand_Transfer Strand_Transfer 3_Prime_Processing->Strand_Transfer Step 2 Integrated_Provirus Integrated_Provirus Strand_Transfer->Integrated_Provirus Successful Integration INSTI INSTI Strand_Transfer->INSTI Blocked by Viral_Protein_Synthesis Viral_Protein_Synthesis Integrated_Provirus->Viral_Protein_Synthesis Leads to Inactive_Complex Inactive Integrase-DNA-INSTI Complex INSTI->Inactive_Complex Forms New_Virions New_Virions Viral_Protein_Synthesis->New_Virions

Mechanism of HIV-1 Integrase Inhibition by INSTIs.
Prominent Examples: Dolutegravir and Cabotegravir

Dolutegravir and Cabotegravir are two leading INSTIs that incorporate the 2,4-difluorobenzylamide moiety. Their structures highlight the critical role of this group in achieving high antiviral potency.

Quantitative Biological Data

The following table summarizes the in vitro activity of Dolutegravir and Cabotegravir against wild-type HIV-1 and various resistant strains. The data underscores the high potency conferred, in part, by the 2,4-difluorobenzyl group.

CompoundTargetAssay TypeIC₅₀ (nM)EC₅₀ (nM)Reference
Dolutegravir HIV-1 Integrase (wild-type)Strand Transfer2.7-[10]
HIV-1 (wild-type) in PBMCsAntiviral-0.51[10]
Raltegravir-resistant (Y143R)Antiviral-<6.4[2]
Raltegravir-resistant (Q148K)Antiviral-<6.4[2]
Raltegravir-resistant (N155H)Antiviral-<6.4[2]
Cabotegravir HTLV-1 IntegraseStrand Transfer77.8-[11]
HTLV-1 in Jurkat cellsAntiviral-0.56[11]
OAT1 (Organic Anion Transporter 1)Inhibition810-[12]
OAT3 (Organic Anion Transporter 3)Inhibition410-[12]
Structure-Activity Relationship (SAR)

The substitution pattern on the benzylamine (B48309) ring is crucial for the activity of INSTIs. A comparison with Bictegravir , which contains a 2,4,6-trifluorobenzylamide group, provides insight into the SAR.

  • 2,4-Difluoro (Dolutegravir, Cabotegravir): This substitution pattern provides a potent and favorable interaction with the active site of HIV-1 integrase.

  • 2,4,6-Trifluoro (Bictegravir): The addition of a third fluorine atom at the 6-position is also well-tolerated and contributes to high potency.

The electron-withdrawing nature of the fluorine atoms is thought to influence the conformation and electronic properties of the benzylamide moiety, optimizing its fit within the enzyme's active site.

SAR_Fluorobenzylamine SAR of Fluorobenzylamine in INSTIs cluster_substitutions Substitution Patterns Core_Scaffold INSTI Core Benzylamine_Moiety Fluorinated Benzylamine Core_Scaffold->Benzylamine_Moiety Attached via Amide Bond 2_4_Difluoro 2,4-Difluoro (Dolutegravir, Cabotegravir) Benzylamine_Moiety->2_4_Difluoro High Potency 2_4_6_Trifluoro 2,4,6-Trifluoro (Bictegravir) Benzylamine_Moiety->2_4_6_Trifluoro High Potency Unsubstituted Unsubstituted Benzylamine (Lower Potency) Benzylamine_Moiety->Unsubstituted Reduced Potency

Structure-Activity Relationship of Fluorobenzylamine Moiety.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common industrial method involves the reductive amination of 2,4-difluorobenzaldehyde (B74705).

Synthesis_24DFBA Synthesis of this compound Start 2,4-Difluorobenzaldehyde Step1 Reaction with Ammonia (B1221849) (NH₃) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction (e.g., H₂, Raney Ni) Intermediate->Step2 Product This compound Step2->Product

Reductive Amination for this compound Synthesis.

Protocol: Reductive Amination of 2,4-Difluorobenzaldehyde

  • To a solution of 2,4-difluorobenzaldehyde in an appropriate solvent (e.g., methanol), add a source of ammonia (e.g., ammonium (B1175870) hydroxide).

  • Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

  • Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture. Alternatively, perform catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Synthesis of Dolutegravir using this compound

The final step in many reported syntheses of Dolutegravir involves the amide coupling of a tricyclic carboxylic acid intermediate with this compound.

Protocol: Amide Coupling for Dolutegravir Synthesis

  • To a stirred suspension of the tricyclic carboxylic acid intermediate in an anhydrous solvent (e.g., acetonitrile), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activating agent like 4-Dimethylaminopyridine (DMAP).

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux (e.g., 80 °C) and stir for several hours until the reaction is complete, as monitored by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield Dolutegravir. If no precipitate forms, perform an aqueous work-up and extract the product with an organic solvent, followed by purification.

Potential Applications in Other Therapeutic Areas

While the application of this compound is most established in the context of HIV, its unique properties suggest potential in other therapeutic areas.[1][6][13][14][15]

Central Nervous System (CNS) Disorders

The ability of fluorine substitution to enhance lipophilicity and metabolic stability makes the 2,4-difluorobenzyl moiety an attractive component for CNS drug candidates, which must cross the blood-brain barrier.[1] There is exploratory interest in incorporating this group into molecules targeting CNS receptors, such as serotonin (B10506) receptors.[16][17][18][19]

Experimental Protocol: In Vitro Serotonin Receptor Binding Assay (General)

A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.[20][21]

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target serotonin receptor subtype (e.g., 5-HT₂C).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-mesulergine for 5-HT₂C), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Hepatitis B Virus (HBV) Infection

Some research suggests that derivatives of this compound are being explored as potential antiviral agents against HBV.[1] A potential target for such compounds could be the HBV capsid assembly process.

Experimental Protocol: HBV Capsid Assembly Assay (General)

This assay evaluates the ability of a compound to interfere with the formation of the HBV capsid.[22][23][24]

  • Cell Culture: Culture a human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15).

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Cell Lysis and Native Agarose (B213101) Gel Electrophoresis: After a set incubation period, lyse the cells and separate the intracellular capsids by native agarose gel electrophoresis.

  • Western Blotting: Transfer the proteins to a membrane and probe with an antibody specific for the HBV core protein to visualize the capsids.

  • Data Analysis: Quantify the amount of properly assembled capsids in treated versus untreated cells to determine the compound's inhibitory effect.

Oncology

The antiproliferative properties of fluorinated compounds are well-documented, and the 2,4-difluorobenzyl moiety is being investigated for its potential in the design of novel anticancer agents.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][25][26][27][28][29]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound is a high-value building block in medicinal chemistry, with its most significant contribution to date being in the development of life-saving HIV-1 integrase inhibitors. The strategic incorporation of the 2,4-difluorobenzyl moiety has proven to be a successful strategy for enhancing the potency and pharmacokinetic properties of these drugs. While its application in other therapeutic areas is still in the exploratory phase, the fundamental properties imparted by this fluorinated group suggest that this compound will continue to be a valuable tool for medicinal chemists in the design of future therapeutics. This guide provides a foundational understanding of its current applications and potential, offering both established data and general protocols to facilitate further research and development.

References

A Comprehensive Technical Guide to 2,4-Difluorobenzylamine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzylamine is a crucial fluorinated building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique structural properties, imparted by the two fluorine atoms on the benzene (B151609) ring, enhance the metabolic stability, bioavailability, and potency of target molecules. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, including a detailed list of suppliers and their product specifications. Furthermore, it delves into established synthetic protocols and highlights its significant role in medicinal chemistry, particularly as a key intermediate in the production of the antiretroviral drug Dolutegravir (B560016).

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and industrial-scale demands. The product is typically offered in various purities, with grades of 98% and higher being common for pharmaceutical applications.[1][2] The table below summarizes a selection of prominent suppliers and their respective product offerings.

SupplierPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich (Merck) 98%1g, 5gPart of their fluorinated building blocks portfolio.[2]
Thermo Scientific Chemicals 98%1g, 5g, 25gAvailable under the Acros Organics brand.[3]
TCI (Tokyo Chemical Industry) >98.0% (GC)1g, 5gOffers detailed product specifications and safety information.[2]
Chem-Impex ≥ 98% (GC)1G, 5GProvides information on physical and chemical properties.[1]
SynQuest Laboratories 98%5g, 25g, 100gOffers competitive pricing for bulk quantities.[2]
Matrix Scientific 97%25g, 100gProvides various purity grades.[2]
LEAPChem 98% minCustomSpecializes in manufacturing and supplying fine chemicals.[4]
Benchchem Purity 99%CustomHighlights its use as a key building block for Dolutegravir.[5]
Santa Cruz Biotechnology N/ACustomOffers the compound for biochemical research.[6]
ProcessPointChemicals N/ACustomA supplier and distributor of specialty chemicals.[7]
Sagax Life Sciences >98%CustomAn Indian manufacturer and supplier.[8]
Jinan Future chemical Co.,Ltd 98+%CustomA China-based supplier with detailed chemical properties listed.[9]
ANGEEL OAK SPECIALITY CHEMTECH N/ACustomProvides information on pharmaceutical and agrochemical applications.[10]
Ultima Chemicals 98%CustomAn Indian distributor of pharmaceutical raw materials.[11]
GFL Chemical GradeCustomAn Indian manufacturer offering the product in powder form.[12]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The following table summarizes key data compiled from various suppliers.

PropertyValue
CAS Number 72235-52-0[1][2][3][4][5][6][7][9][13]
Molecular Formula C₇H₇F₂N[1][2][6][9]
Molecular Weight 143.13 g/mol [1][2][6][9]
Appearance Colorless to light yellow liquid[1][2][4]
Boiling Point 57 °C at 8 mmHg[1]
82-84 °C at 15 mmHg[9]
177.8 °C at 760 mmHg[2]
Density 1.204 g/mL at 25 °C[9]
1.22 g/cm³[1]
Refractive Index (n20/D) 1.49[1][2][9]
Purity ≥97% to >99% (GC)[1][2][4][5][8]
Storage Temperature 2-8°C, under inert gas[1][2][9]
Flash Point 68 °C (154.4 °F) - closed cup[2]
Solubility Soluble in most organic solvents; slightly soluble in water.[4][8][12]

Synthetic Methodologies

Several synthetic routes to this compound have been reported in the literature and patents, offering various options depending on the desired scale, cost, and available starting materials. A common and industrially viable approach involves a multi-step synthesis starting from m-difluorobenzene.

Synthesis from m-Difluorobenzene via Halogenation and Amination

This method involves the initial formation of a benzyl (B1604629) halide intermediate, followed by reaction with an amine source.

Experimental Protocol:

Step 1: Synthesis of 2,4-Difluorobenzyl Halide

  • To a reaction vessel, add m-difluorobenzene, a halogenating agent (e.g., concentrated hydrochloric acid for the chloride), and paraformaldehyde.[14][15]

  • A catalyst, such as zinc chloride, is introduced to facilitate the reaction.[15]

  • The mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable analytical technique like HPLC.[15]

  • Upon completion, the reaction mixture is cooled, and the organic product, 2,4-difluorobenzyl halide, is isolated through extraction and distillation.[15]

Step 2: Synthesis of this compound

  • The prepared 2,4-difluorobenzyl halide is reacted with urotropine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt.[14]

  • This salt is then hydrolyzed using a strong acid, such as concentrated hydrochloric acid, to yield this compound.[14]

  • The final product is isolated and purified by adjusting the pH, followed by extraction and distillation.[14]

Reductive Amination of 2,4-Difluorobenzaldehyde

Another efficient method is the reductive amination of 2,4-difluorobenzaldehyde.

Experimental Protocol:

  • 2,4-Difluorobenzaldehyde is dissolved in an alcohol solvent.[16]

  • The solution is subjected to a reductive amination reaction with ammonia (B1221849) gas and hydrogen gas in the presence of a catalyst, such as Raney nickel or Pd/C, under pressure.[16]

  • Alternatively, the reaction can be carried out with ammonium formate.[16]

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The resulting this compound is then purified by distillation.

The following diagram illustrates the general workflow for the synthesis of this compound from m-difluorobenzene.

G cluster_0 Synthesis Pathway A m-Difluorobenzene B Halogenation/ Formylation A->B Reagents: Paraformaldehyde, Acid, Catalyst C 2,4-Difluorobenzyl Halide / 2,4-Difluorobenzaldehyde B->C D Amination / Reductive Amination C->D Reagents: Ammonia source, Reducing agent E This compound D->E HIV_Replication cluster_hiv HIV Replication Cycle HIV HIV Virion HostCell Host Cell (e.g., CD4+ T-cell) HIV->HostCell Binding & Fusion ViralRNA Viral RNA HostCell->ViralRNA Entry ViralDNA Viral DNA (Reverse Transcription) ViralRNA->ViralDNA Integration Integration into Host DNA ViralDNA->Integration Provirus Provirus Integration->Provirus Replication Viral Replication Provirus->Replication NewVirions New HIV Virions Replication->NewVirions Dolutegravir Dolutegravir (Synthesized from This compound) Dolutegravir->Integration Inhibits Integrase

References

Methodological & Application

Synthesis of 2,4-Difluorobenzylamine from m-Difluorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-difluorobenzylamine, a key intermediate in the pharmaceutical industry, starting from m-difluorobenzene. Two primary synthetic pathways are presented: a two-step route involving formylation followed by reductive amination, and a three-step route proceeding via halomethylation and the Delepine reaction. Methodologies, quantitative data, and safety precautions are outlined to guide researchers in the successful synthesis and characterization of the target compound.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiretroviral drug Dolutegravir.[1] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This document details two reliable methods for the preparation of this compound from the readily available starting material, m-difluorobenzene.

Pathway 1: Formylation and Reductive Amination

This pathway involves the introduction of a formyl group to the m-difluorobenzene ring to yield 2,4-difluorobenzaldehyde, which is then converted to the target amine via reductive amination.

Pathway 1: Formylation and Reductive Amination m_difluorobenzene m-Difluorobenzene intermediate_aldehyde 2,4-Difluorobenzaldehyde m_difluorobenzene->intermediate_aldehyde Step 1: Formylation (e.g., Gattermann-Koch) final_product This compound intermediate_aldehyde->final_product Step 2: Reductive Amination (e.g., Leuckart Reaction) Pathway 2: Halomethylation and Delepine Reaction m_difluorobenzene m-Difluorobenzene intermediate_halide 2,4-Difluorobenzyl Halide m_difluorobenzene->intermediate_halide Step 1: Halomethylation (Blanc Reaction) quaternary_salt Quaternary Ammonium Salt intermediate_halide->quaternary_salt Step 2: Salt Formation (with Urotropine) final_product This compound quaternary_salt->final_product Step 3: Hydrolysis (Delepine Reaction)

References

Application Note: A Robust Protocol for the Reductive Amination of 2,4-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a reliable and versatile method for the synthesis of secondary and tertiary amines. This application note details a comprehensive protocol for the one-pot reductive amination of 2,4-difluorobenzaldehyde (B74705) with a variety of primary and secondary amines. The presence of the difluorophenyl moiety is a common feature in many pharmacologically active compounds, enhancing metabolic stability and binding affinity. This protocol utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and operational simplicity.

Reaction Principle

The reductive amination of an aldehyde with an amine in the presence of a reducing agent proceeds through a two-step sequence within a single reaction vessel. Initially, the amine undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a Schiff base (for primary amines) or an iminium ion (for secondary amines). The subsequent in situ reduction of the C=N double bond by a hydride source, in this case, sodium triacetoxyborohydride, yields the final amine product. The mild nature of NaBH(OAc)₃ allows for the reduction of the iminium ion intermediate in the presence of the starting aldehyde, minimizing side reactions.

Experimental Protocols

General One-Pot Reductive Amination Procedure

Materials:

  • 2,4-Difluorobenzaldehyde

  • Amine (e.g., aniline, methylamine, dimethylamine, morpholine, piperidine, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (B95107) (THF)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (B128534) (TEA) (1.0-1.2 eq) to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of glacial acetic acid (0.1-0.5 eq) can be added to facilitate imine/iminium ion formation.

  • Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, if necessary.

Data Presentation

The following table summarizes the expected yields for the reductive amination of 2,4-difluorobenzaldehyde with a selection of structurally diverse amines under optimized conditions.

AmineProductReducing AgentSolventReaction Time (h)Yield (%)
AnilineN-(2,4-Difluorobenzyl)anilineNaBH(OAc)₃DCE1285-95
MethylamineN-(2,4-Difluorobenzyl)-N-methylamineNaBH(OAc)₃THF880-90
DimethylamineN-(2,4-Difluorobenzyl)-N,N-dimethylamineNaBH(OAc)₃DCE688-96
Morpholine4-(2,4-Difluorobenzyl)morpholineNaBH(OAc)₃THF1090-98
Piperidine1-(2,4-Difluorobenzyl)piperidineNaBH(OAc)₃DCE1092-99
BenzylamineN-(2,4-Difluorobenzyl)-N-benzylamineNaBH(OAc)₃THF1682-93

Note: The yields presented are typical and may vary based on the specific reaction scale and purification method.

Mandatory Visualization

The following diagram illustrates the general workflow for the one-pot reductive amination of 2,4-difluorobenzaldehyde.

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2,4-Difluorobenzaldehyde Mix Mix & Stir A->Mix B Amine (Primary or Secondary) B->Mix C Anhydrous Solvent (DCE or THF) C->Mix Imine Imine/Iminium Ion Formation Mix->Imine Add_Reducing_Agent Add NaBH(OAc)3 Imine->Add_Reducing_Agent Reduction Reduction Add_Reducing_Agent->Reduction Quench Quench (aq. NaHCO3) Reduction->Quench Extract Extraction Quench->Extract Dry Dry (Na2SO4/MgSO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify Final_Product N-Substituted 2,4-Difluorobenzylamine Purify->Final_Product

Caption: One-pot reductive amination workflow.

Application Notes and Protocols: Utilizing 2,4-Difluorobenzylamine in Ugi Four-Component Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,4-difluorobenzylamine in the Ugi four-component reaction (U-4CR). This versatile amine is a valuable building block in medicinal chemistry and drug discovery, and its incorporation into the Ugi reaction allows for the rapid synthesis of complex, fluorinated peptidomimetics and other scaffolds of pharmaceutical interest.[1][2] The fluorine substituents on the benzylamine (B48309) moiety can enhance the pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity.

Introduction to the Ugi Four-Component Reaction

The Ugi four-component reaction is a powerful one-pot synthesis that combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3][4] This multicomponent reaction is highly valued for its efficiency, atom economy, and the structural diversity of the products that can be generated from readily available starting materials. The reaction is typically exothermic and proceeds rapidly, often being complete within minutes to a few hours.[3] Polar protic solvents like methanol (B129727) or ethanol (B145695) are commonly used and can accelerate the reaction.[3]

Application of this compound in Ugi Reactions

The use of this compound as the amine component in the Ugi reaction introduces a difluorinated aromatic moiety into the final product. This is particularly advantageous in drug discovery, as fluorine substitution can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties. A notable application is in the synthesis of nonpolar nucleobase dipeptides, demonstrating its utility in creating complex, biologically relevant molecules.

Experimental Protocols

This section provides a detailed, representative protocol for conducting a Ugi four-component reaction using this compound.

General Procedure for the Synthesis of an α-Acylamino Amide using this compound

This protocol describes the synthesis of a representative α-acylamino amide via the Ugi four-component reaction.

Materials:

  • This compound

  • An aldehyde (e.g., Benzaldehyde)

  • A carboxylic acid (e.g., Acetic Acid)

  • An isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (reagent grade)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in methanol (0.5 M).

  • Addition of Amine: To the stirring solution, add this compound (1.0 eq) and allow the mixture to stir at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.

  • Addition of Carboxylic Acid and Isocyanide: Sequentially add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: The reaction is typically exothermic. Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure α-acylamino amide.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes representative quantitative data for a Ugi reaction involving this compound.

AldehydeCarboxylic AcidIsocyanideProductYield (%)Purity (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanideN-(tert-butyl)-2-(N-(2,4-difluorobenzyl)acetamido)-2-phenylacetamide85>95

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Ugi Four-Component Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Amine Amine (this compound) Imine Imine Amine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine CarboxylicAcid Carboxylic Acid Iminium Iminium Ion CarboxylicAcid->Iminium Adduct α-Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium Protonation Iminium->Nitrilium Nucleophilic Attack Nitrilium->Adduct Addition Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Mechanism of the Ugi Four-Component Reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Ugi reaction.

Ugi_Workflow Start Start ReactionSetup 1. Reaction Setup (Aldehyde in Methanol) Start->ReactionSetup AddAmine 2. Add this compound ReactionSetup->AddAmine AddReagents 3. Add Carboxylic Acid and Isocyanide AddAmine->AddReagents Reaction 4. Stir at Room Temperature AddReagents->Reaction Workup 5. Work-up (Extraction) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Characterization (NMR, HRMS) Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for the Ugi Reaction.

References

Application Notes and Protocols for Amide Bond Formation with 2,4-Difluorobenzylamine in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzylamine is a critical building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, can significantly influence the pharmacological profile of the final drug molecule. This document provides detailed application notes and experimental protocols for the formation of amide bonds using this compound, a key transformation in the synthesis of various APIs. The protocols outlined below are based on established synthetic routes to important drugs such as the HIV integrase inhibitor Dolutegravir and the dry eye disease therapeutic Lifitegrast.

Core Concepts in Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component. Several classes of coupling reagents have been developed to facilitate this transformation, each with its own advantages and substrate scope. Common strategies involve the use of carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU), or in situ acid chloride/mixed anhydride (B1165640) formation. The choice of coupling agent, solvent, and base is crucial for achieving high yields and purity, especially when dealing with complex and sensitive substrates common in API synthesis.

Application in API Synthesis: Case Studies

Dolutegravir Synthesis Intermediate

Dolutegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. A key step in its synthesis involves the coupling of a complex carboxylic acid intermediate with this compound.

Signaling Pathway of Dolutegravir

Dolutegravir targets the HIV-1 integrase, an essential enzyme for viral replication. By binding to the active site of the integrase, Dolutegravir prevents the strand transfer step of viral DNA integration into the host cell's genome, thus halting the viral life cycle.[1][2][3][4][5]

G Dolutegravir Mechanism of Action HIV_Virus HIV Virus Host_Cell Host Cell (e.g., T-cell) HIV_Virus->Host_Cell Infection Viral_RNA Viral RNA Host_Cell->Viral_RNA Release of Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Intasome Intasome (Integrase-Viral DNA Complex) Viral_DNA->Intasome Forms Integrase HIV Integrase Integrase->Intasome Strand_Transfer Strand Transfer Intasome->Strand_Transfer Blocked_Integration Integration Blocked Intasome->Blocked_Integration Inhibited by Dolutegravir Dolutegravir Dolutegravir Dolutegravir->Intasome Binds to Integration Integration into Host Genome Strand_Transfer->Integration Viral_Replication Viral Replication Integration->Viral_Replication No_Replication No New Virus Production Blocked_Integration->No_Replication G Lifitegrast Mechanism of Action T_Cell T-Cell LFA1 LFA-1 T_Cell->LFA1 Expresses Binding Binding LFA1->Binding No_Binding Binding Blocked LFA1->No_Binding Inhibited by Lifitegrast Ocular_Surface_Cell Ocular Surface Cell (Inflamed) ICAM1 ICAM-1 Ocular_Surface_Cell->ICAM1 Overexpresses ICAM1->Binding Lifitegrast Lifitegrast Lifitegrast->LFA1 Binds to T_Cell_Activation T-Cell Activation & Migration Binding->T_Cell_Activation Inflammation Ocular Inflammation T_Cell_Activation->Inflammation Dry_Eye_Symptoms Dry Eye Symptoms Inflammation->Dry_Eye_Symptoms Reduced_Inflammation Reduced Inflammation No_Binding->Reduced_Inflammation Symptom_Relief Symptom Relief Reduced_Inflammation->Symptom_Relief G General Workflow for Amide Coupling Start Start Reagents Combine Carboxylic Acid, This compound, Solvent, and Base Start->Reagents Activation Add Coupling Reagent (e.g., EDC/HOBt, HATU, Pivaloyl Chloride) Reagents->Activation Reaction Stir at Controlled Temperature Activation->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, Purity Analysis) Purification->Characterization End Final Product Characterization->End

References

Application Note: Synthesis of Dolutegravir via a 2,4-Difluorobenzylamine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy due to its high efficacy, favorable resistance profile, and good tolerability. A key step in many reported syntheses of Dolutegravir is the late-stage introduction of the characteristic 2,4-difluorobenzyl moiety. This is typically achieved through an amide coupling reaction between a complex tricyclic carboxylic acid core and 2,4-difluorobenzylamine. This application note details a representative synthetic pathway, providing protocols for the formation of the key tricyclic intermediate, its subsequent amidation, and the final deprotection step to yield Dolutegravir.

Overall Synthetic Workflow

The synthesis can be broadly divided into three key stages:

  • Formation of the Tricyclic Carboxylic Acid Core: Cyclization of a pyridinone derivative with (R)-3-amino-1-butanol to construct the signature polycyclic system.

  • Amide Coupling: Activation of the tricyclic carboxylic acid and subsequent condensation with this compound to form the penultimate methoxy-protected Dolutegravir.

  • Demethylation: Removal of the methoxy (B1213986) protecting group to afford the final active pharmaceutical ingredient, Dolutegravir.

The following diagram illustrates the logical flow of this synthetic sequence.

Synthesis_Workflow cluster_0 Stage 1: Tricyclic Core Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Demethylation Pyridine_Carboxylic_Acid 5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid Tricyclic_Acid (4R,12aS)-7-Methoxy-4-methyl-6,8-dioxo... ...oxazine-9-carboxylic acid Pyridine_Carboxylic_Acid->Tricyclic_Acid Acetic Acid, Methanesulfonic Acid, Acetonitrile (B52724), 60°C Amino_Butanol (R)-3-Amino-1-butanol Amino_Butanol->Tricyclic_Acid Methoxy_Dolutegravir Methoxy Dolutegravir (Penultimate Intermediate) Tricyclic_Acid->Methoxy_Dolutegravir 1. Pivaloyl Chloride, TEA, CH2Cl2 2. Add this compound Difluorobenzylamine This compound Difluorobenzylamine->Methoxy_Dolutegravir Dolutegravir Dolutegravir (Final Product) Methoxy_Dolutegravir->Dolutegravir Lithium Bromide (LiBr), Isopropyl Alcohol, 70-80°C

Caption: Synthetic workflow for Dolutegravir production.

Experimental Protocols

Synthesis of (4R,12aS)-7-Methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxylic acid (Tricyclic Acid)

This protocol describes the cyclization reaction to form the key tricyclic intermediate.

Materials:

  • 5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid

  • (R)-3-Amino-1-butanol

  • Acetonitrile (CH3CN)

  • Glacial Acetic Acid (HOAc)

  • Methanesulfonic Acid (CH3SO3H)

  • Dichloromethane (B109758) (CH2Cl2)

  • 1N Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Petroleum Ether

Procedure:

  • In a 150 mL round-bottom flask, dissolve 3.38 g of 5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid in 33 mL of acetonitrile at room temperature.[1][2]

  • To the solution, add 3 mL of glacial acetic acid and 0.21 mL of methanesulfonic acid.[1][2]

  • Heat the reaction mixture to 60°C and stir for 19 hours.[1][2]

  • Slowly add a solution of 1.34 g of (R)-3-Amino-1-butanol dissolved in 2.25 mL of acetonitrile dropwise to the reaction mixture.[1][2]

  • Continue stirring the reaction at 60°C for an additional 18 hours, during which a white suspension will form.[1][2]

  • Cool the reaction mixture and concentrate to dryness under reduced pressure.

  • To the resulting concentrate, add 25 mL of dichloromethane and 25 mL of 1N HCl.[2]

  • Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[2]

  • Combine the organic layers and concentrate to dryness under reduced pressure to yield the crude product.[2]

  • Recrystallize the crude solid from a 6:1 mixture of methanol/petroleum ether to obtain the purified pale yellow solid product.[1][2]

Synthesis of Methoxy Dolutegravir via Amide Coupling

This protocol details the coupling of the tricyclic acid with this compound.

Materials:

  • (4R,12aS)-7-Methoxy-4-methyl-6,8-dioxo...oxazine-9-carboxylic acid (Tricyclic Acid)

  • This compound

  • Triethylamine (B128534) (TEA)

  • Pivaloyl Chloride

  • Dichloromethane (CH2Cl2)

Procedure:

  • Suspend 10 g of the tricyclic carboxylic acid in 50 mL of dichloromethane.

  • Add 3.61 g of triethylamine to the suspension and cool the mixture to 10-15°C.

  • Add 4.3 g of pivaloyl chloride to the reaction mass and stir at 10-15°C for 1 hour.

  • To this activated mixture, add 5.58 g of this compound at 10-15°C.

  • Allow the reaction to warm to 20-25°C and stir until the reaction is complete (monitor by TLC or LC-MS).

Alternative coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can also be used for this transformation, though this may require anhydrous conditions.[3]

Synthesis of Dolutegravir (Final Product) via Demethylation

This protocol describes the final demethylation step to produce Dolutegravir.

Materials:

  • (4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo...oxazine-9-carboxamide (Methoxy Dolutegravir)

  • Lithium Bromide (LiBr)

  • Isopropyl Alcohol

  • 5N Aqueous Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Suspend 2 g of Methoxy Dolutegravir in 20 mL of isopropyl alcohol.

  • Add 0.8 g of lithium bromide to the suspension.

  • Heat the mixture to 70-80°C and stir for approximately 15 hours, or until the reaction is complete.

  • After completion, acidify the reaction mass with 5 mL of 5N aqueous HCl and then concentrate the mixture.

  • Filter the resulting product, wash with 50 mL of deionized water, and dry to yield the final Dolutegravir product.

Data Presentation

The following table summarizes the quantitative data reported for the key synthetic steps. Note that yields can vary based on reaction scale, purity of reagents, and specific conditions employed.

Step No.Reaction StageKey ReagentsReported YieldPurityReference
1Tricyclic Acid Synthesis(R)-3-amino-1-butanol, CH3SO3H66% (isolated)Not Specified[3]
2Amide Coupling (CDI)This compound, CDI33% (isolated)Not Specified[3]
3Demethylation (TFA)Trifluoroacetic Acid (TFA)90% (isolated)Not Specified[3]
3Demethylation (LiBr)Lithium BromideNot Specified99.60% (HPLC)

References

Application Notes: The Role of 2,4-Difluorobenzylamine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluorobenzylamine is a crucial fluorinated building block in the design and synthesis of modern agrochemicals.[1] Its unique structural and electronic properties, imparted by the two fluorine atoms on the phenyl ring, often lead to enhanced biological efficacy, metabolic stability, and binding affinity of the final active ingredient. This versatile intermediate is particularly prominent in the development of innovative fungicides and herbicides, contributing to the creation of compounds with improved performance and environmental profiles.[1]

The primary application of this compound in agrochemical synthesis involves its use as a nucleophile, typically in acylation or related condensation reactions. The amine functionality readily reacts with acyl chlorides, carboxylic acids (often activated), and other electrophilic partners to form amide, urea, or other key linkages. This allows for the straightforward introduction of the 2,4-difluorobenzyl moiety into a wide range of molecular scaffolds.

Key Applications in Agrochemical Classes

  • Fungicides: A significant application of this compound is in the synthesis of pyrazole (B372694) carboxamide fungicides. These compounds are a major class of modern fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The 2,4-difluorobenzyl group is often incorporated as the N-benzyl substituent in the amide linkage, a position critical for biological activity.

  • Herbicides: In the field of herbicides, this compound is utilized in the synthesis of various active ingredients, including derivatives of 1,2,4-triazole. The presence of the difluorinated ring can enhance the herbicidal potency and selectivity of the resulting compounds.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide Intermediate

This protocol details the synthesis of N-(2,4-difluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a representative example of a pyrazole carboxamide fungicide scaffold.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Intermediate_A 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride Product_C N-(2,4-difluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Intermediate_A->Product_C Pyridine, CH2Cl2, 0°C to rt Intermediate_B This compound Intermediate_B->Product_C G Start This compound Step1 Acylation/Condensation with Electrophilic Partner Start->Step1 Step2 Purification (Chromatography/Recrystallization) Step1->Step2 Step3 Structural Characterization (NMR, MS, etc.) Step2->Step3 Step4 Biological Screening (Fungicidal/Herbicidal Assays) Step3->Step4 End Lead Compound Identification Step4->End G Scaffold Pyrazole Carboxamide Scaffold Target Succinate Dehydrogenase (SDH) Inhibition Scaffold:f0->Target:f0 Moiety 2,4-Difluorobenzyl Moiety Function Enhanced Biological Activity Improved Metabolic Stability Moiety:f0->Function:f0 Function:f0->Target:f0

References

Application Notes and Protocols for 2,4-Difluorobenzylamine as a Precursor for Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-difluorobenzylamine as a versatile precursor for the synthesis of advanced fluorinated polymers. The unique properties conferred by the fluorine atoms make these polymers highly valuable in various fields, including materials science and specialty chemicals.[1]

Introduction to this compound in Polymer Chemistry

This compound is a valuable building block in organic synthesis due to the presence of two fluorine atoms on the benzene (B151609) ring, which enhances its reactivity.[1] In polymer science, the incorporation of fluorine-containing monomers is a key strategy for developing high-performance materials.[2] Fluoropolymers are known for their exceptional properties, including high thermal and chemical stability, low dielectric constants, reduced moisture absorption, and low friction coefficients.[3][4][5][6]

The use of this compound as a precursor allows for the introduction of fluorinated benzyl (B1604629) groups into the polymer backbone. This can lead to polymers with enhanced solubility, improved thermal stability, and desirable optical and electrical properties.[7][8] Potential applications for polymers derived from this precursor include advanced coatings, durable materials, and specialty polymers for the electronics industry.[1][9][10]

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 72235-52-0[11]
Molecular Formula C₇H₇F₂N[11]
Molecular Weight 143.13 g/mol
Appearance Colorless to pale yellow liquid or crystalline solid[11]
Melting Point 19-21°C[11]
Boiling Point 129-130°C[11]
Density 1.204 g/mL at 25 °C
Refractive Index n20/D 1.49
Solubility Soluble in organic solvents (ethanol, methanol (B129727), dichloromethane); insoluble in water.[11]
Expected Properties of Polymers Derived from this compound

The incorporation of the 2,4-difluorobenzyl moiety is expected to yield polymers with the following characteristics, based on general principles of fluorinated polymers.

PropertyExpected CharacteristicRationale
Thermal Stability HighThe strong carbon-fluorine bonds contribute to overall thermal resistance.[3]
Chemical Resistance ExcellentFluoropolymers are known for their inertness to a wide range of solvents, acids, and bases.[4]
Dielectric Constant LowThe introduction of fluorine atoms typically lowers the dielectric constant of polyimides.[2][12]
Solubility ImprovedThe presence of fluorinated groups can enhance solubility in organic solvents.[7]
Optical Transparency HighFluorinated polymers often exhibit high optical transparency and a lighter color compared to non-fluorinated analogs.[7][13]
Moisture Absorption LowThe hydrophobic nature of fluorine atoms reduces water uptake.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of fluorinated polymers using this compound as a key precursor.

Protocol 1: Synthesis of a Novel Fluorinated Polyamide via Solution Polycondensation

This protocol describes the synthesis of a fluorinated polyamide through the reaction of this compound with a diacyl chloride. Polyamides are polymers formed through the condensation polymerization of a carboxylic group and an amino group.[14]

Materials:

  • This compound (purified)

  • Terephthaloyl chloride

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Triethylamine (B128534) (Et₃N)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Set up the three-necked flask with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet. Purge the flask with dry nitrogen.

  • In the flask, dissolve a precise amount of this compound and an equimolar amount of triethylamine in anhydrous DMAc.

  • Cool the flask to 0-5°C using an ice bath while stirring.

  • Dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc and add it to the dropping funnel.

  • Add the terephthaloyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under nitrogen for 12-24 hours.

  • Precipitate the resulting polymer by slowly pouring the viscous solution into a beaker of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the amide linkage (C=O stretching and N-H bending).

  • NMR Spectroscopy (¹H and ¹⁹F): To verify the polymer structure.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg).

Protocol 2: General Two-Step Synthesis of Fluorinated Polyimides

While no direct synthesis of a polyimide using this compound was found, this general protocol, adapted from established methods for other fluorinated diamines, can serve as a starting point for developing such a synthesis.[13][15] This method involves the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of a suitable fluorinated diamine (e.g., one structurally analogous to this compound) in anhydrous N,N-dimethylacetamide (DMAc).

  • Cool the solution to 0°C in an ice bath.

  • Gradually add an equimolar amount of a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in small portions to the stirred diamine solution.

  • After the addition is complete, allow the reaction to proceed at room temperature for 24 hours to form a viscous PAA solution.[15]

Step 2A: Thermal Imidization

  • Cast the PAA solution onto a glass substrate to form a thin film.

  • Place the coated substrate in a pre-heated oven and subject it to a staged heating program under a nitrogen atmosphere. A typical heating profile is: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[12][15]

  • After cooling, the resulting polyimide film can be peeled from the substrate.

Step 2B: Chemical Imidization

  • To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

  • Stir the mixture at room temperature for 6-12 hours.[15]

  • Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

  • Filter, wash, and dry the resulting polyimide powder.

Visualizations

Workflow for Fluorinated Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Prep Monomer Preparation (this compound + Diacyl Chloride) Polymerization Solution Polycondensation Monomer_Prep->Polymerization Purification Precipitation & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying Structural Structural Analysis (FTIR, NMR) Drying->Structural Thermal Thermal Analysis (TGA, DSC) Structural->Thermal Properties Property Evaluation (Solubility, Dielectric Constant) Thermal->Properties

Caption: Workflow for the synthesis and characterization of fluorinated polymers.

Reaction Scheme for Fluorinated Polyamide Synthesis

reaction_scheme reactant1 This compound conditions DMAc, Et3N Room Temperature reactant1->conditions reactant2 Terephthaloyl Chloride reactant2->conditions plus + plus->conditions product Fluorinated Polyamide conditions->product

Caption: Synthesis of a fluorinated polyamide from this compound.

References

Application Notes and Protocols for the Purity Analysis of 2,4-Difluorobenzylamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluorobenzylamine is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiretroviral drugs.[1][2] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and quantifying any potential impurities.[1] This document provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This method utilizes reversed-phase chromatography to separate this compound from its potential process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analytes are detected and quantified using a UV detector at a wavelength where the parent compound and its impurities exhibit significant absorbance.

Potential Impurities

The manufacturing process of this compound may result in several impurities.[3][4] These can include starting materials, by-products, and isomers. It is crucial for the analytical method to be able to separate the main component from impurities such as:

  • 2,3-Difluorobenzylamine

  • 2,5-Difluorobenzylamine

  • 2,6-Difluorobenzylamine

  • 3,4-Difluorobenzylamine

  • 2-Fluorobenzylamine

  • 4-Fluorobenzylamine

  • Benzylamine

  • Imine impurity

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterValue
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Run Time 25 minutes
Mobile Phase Gradient
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Reagents and Standards
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or Milli-Q

  • Trifluoroacetic Acid (TFA): Analytical grade

  • This compound Reference Standard (Purity ≥ 99.5%)

Standard Solution Preparation

Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 500 µg/mL.

Sample Solution Preparation

Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a solution of 500 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (Asymmetry factor): Not more than 2.0 for the this compound peak.

  • Theoretical plates: Not less than 2000 for the this compound peak.

  • Relative standard deviation (RSD) of the peak area: Not more than 2.0%.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

System Suitability Results
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.155678
28.5112567891.165712
38.5312539871.145690
48.5212555431.155705
58.5112571231.165688
Mean 8.52 1255553 1.15 5695
%RSD 0.10% 0.11% --
Sample Purity Analysis
Peak NameRetention Time (min)Peak AreaArea %
Impurity 16.2312340.10
Impurity 27.8924680.20
This compound 8.52 1228495 99.50
Impurity 39.1518510.15
Impurity 410.476170.05
Total -1234665 100.00

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Weigh & Dissolve Reference Standard prep_sample Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) filter_sample->hplc_system Transfer to Vials system_suitability System Suitability Test (5 Injections of Standard) hplc_system->system_suitability sample_injection Inject Sample system_suitability->sample_injection chromatogram Generate Chromatogram sample_injection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration purity_calculation Calculate Purity (%) peak_integration->purity_calculation report Final Report purity_calculation->report

Caption: HPLC analysis workflow for this compound purity.

Logical_Relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs main This compound Purity Analysis sample This compound Sample main->sample standard Reference Standard main->standard reagents HPLC Grade Reagents main->reagents method RP-HPLC Method main->method system_suitability System Suitability method->system_suitability analysis Sample Analysis system_suitability->analysis purity Purity (%) analysis->purity impurities Impurity Profile analysis->impurities report Certificate of Analysis purity->report impurities->report

Caption: Logical relationship of purity analysis components.

References

Application Notes and Protocols for the Derivatization of 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2,4-Difluorobenzylamine for analytical purposes, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The following sections detail both achiral and chiral derivatization strategies to enhance detection, improve chromatographic performance, and enable enantiomeric separation.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate and sensitive quantification of this primary amine and its potential enantiomers is crucial for process optimization, quality control, and metabolic studies. Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties.[1][2] For this compound, derivatization is employed to:

  • Increase Volatility and Thermal Stability for GC-MS Analysis: By replacing the active hydrogen of the primary amine with a less polar group, the volatility of the molecule is increased, making it suitable for GC analysis.[3]

  • Enhance Detection for HPLC Analysis: The introduction of a chromophore or fluorophore allows for sensitive detection by UV-Vis or fluorescence detectors.[4]

  • Enable Chiral Separation: Reaction with an enantiomerically pure reagent creates diastereomers that can be separated on an achiral column, allowing for the quantification of individual enantiomers.[5]

Derivatization for GC-MS Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound. The two most common methods for derivatizing primary amines are silylation and acylation.[1]

Achiral Derivatization

Silylation involves the replacement of the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[3][6]

Reaction:

Experimental Protocol: Silylation of this compound with BSTFA

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[3]

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add a 2-fold molar excess of BSTFA (containing 1% TMCS) relative to the analyte.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.[7]

  • Analysis: Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC-MS.

Typical GC-MS Parameters:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow of 1 mL/min
MS Ion Source 230°C
MS Quadrupole 150°C
Scan Range m/z 50-550

Acylation introduces an acyl group to the primary amine, forming a stable and volatile amide derivative. Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive acylating agent that produces trifluoroacetamide (B147638) derivatives.[1]

Reaction:

Experimental Protocol: Acylation of this compound with TFAA

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample into a reaction vial and dissolve in 200 µL of anhydrous solvent.

  • Reagent Addition: Add a 2-fold molar excess of TFAA to the sample solution.

  • Reaction: Tightly cap the vial and heat at 50-60°C for 20 minutes.

  • Evaporation: Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Typical GC-MS Parameters: The same parameters as for the silylated derivative can be used as a starting point, with optimization of the oven temperature program as needed.

Quantitative Data Summary (Representative)

Derivatization MethodAnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Silylation (BSTFA)Primary Amines1 - 10000.51.5
Acylation (TFAA)Primary Amines5 - 150026

Note: This data is representative for primary amines and should be validated for this compound in the user's laboratory.

GC-MS Derivatization Workflow

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample (if in solution) Sample->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Reagent Add Derivatizing Reagent (BSTFA or TFAA) Add_Solvent->Add_Reagent Heat Heat (e.g., 60-70°C) Add_Reagent->Heat Cool Cool to RT Heat->Cool GCMS GC-MS Analysis Cool->GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Solution Add_Buffer Add Borate Buffer Sample->Add_Buffer Add_FMOC Add FMOC-Cl Solution Add_Buffer->Add_FMOC React React at RT Add_FMOC->React Quench Add Quenching Reagent React->Quench HPLC HPLC Analysis (UV or Fluorescence) Quench->HPLC Racemic_Analyte Racemic this compound ((R)- and (S)-enantiomers) Reaction Derivatization Reaction Racemic_Analyte->Reaction Chiral_Reagent Enantiopure Chiral Derivatizing Agent (e.g., (L)-Marfey's Reagent) Chiral_Reagent->Reaction Diastereomers Mixture of Diastereomers ((R,L)- and (S,L)-derivatives) Reaction->Diastereomers Separation Achiral HPLC Separation Diastereomers->Separation Quantification Quantification of Individual Enantiomers Separation->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding impurities encountered during the synthesis of 2,4-Difluorobenzylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound and how do they influence the impurity profile?

A1: The synthesis of this compound is primarily achieved through several key pathways, each with a unique impurity profile. The most common starting materials include 2,4-difluorobenzonitrile, 2,4-difluorobenzaldehyde, and m-difluorobenzene.[1][2][3][4]

  • From 2,4-difluorobenzonitrile: This route involves the catalytic reduction of the nitrile group.[4] Potential impurities include unreacted starting material and byproducts from incomplete reduction.

  • From 2,4-difluorobenzaldehyde: This pathway typically uses reductive amination.[3][4] Common impurities can include the corresponding alcohol (from aldehyde reduction) and secondary amines.

  • From m-difluorobenzene: This is a multi-step synthesis that can involve intermediates like 2,4-difluoro benzyl (B1604629) halide and a quaternary ammonium (B1175870) salt.[1][5] The impurity profile can be more complex, including regioisomers and unreacted intermediates.

Q2: What are the typical regioisomeric impurities I should be aware of?

A2: Isomeric impurities are a critical aspect of quality control. Due to the nature of aromatic substitution reactions, particularly those starting from m-difluorobenzene, the formation of other isomers is possible. Key regioisomers to monitor for include 2-fluorobenzylamine, 4-fluorobenzylamine, and 2,6-difluorobenzylamine.[4]

Q3: How can I minimize the formation of secondary and tertiary amines during reductive amination of 2,4-difluorobenzaldehyde?

A3: The formation of dialkylated and trialkylated products is a common issue in reductive amination.[6] To favor the formation of the primary amine, it is often recommended to use a stepwise procedure. This involves first forming the imine from the aldehyde and ammonia (B1221849) (or an ammonia source like ammonium formate) and then introducing the reducing agent.[7] Using a large excess of the ammonia source can also help to minimize the formation of secondary and tertiary amines.

Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A4: Gas Chromatography (GC) is a commonly cited method for assessing the purity of this compound.[8] For a more detailed analysis of isomeric and other impurities, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. Molecular Rotational Resonance (MRR) spectroscopy has also been used for the quantification of regioisomers.[4]

Troubleshooting Guide

Problem 1: My final product shows a significant amount of unreacted 2,4-difluorobenzaldehyde.

  • Question: What are the possible causes for incomplete conversion of the starting aldehyde?

    • Answer: Incomplete conversion can be due to several factors:

      • Inactive or insufficient reducing agent: The reducing agent (e.g., NaBH₄, NaBH₃CN) may have degraded due to improper storage or handling.[9] Ensure you are using a fresh, active batch and an adequate stoichiometric amount.

      • Suboptimal reaction conditions: The reaction temperature, pressure, or time may not be optimal for the specific reducing agent and substrate. For instance, some reductive aminations may require heating.[9]

      • Poor imine formation: The initial formation of the imine intermediate may be inefficient. The presence of a catalyst, such as a mild acid, can be crucial.[9]

  • Question: How can I improve the conversion rate?

    • Answer:

      • Verify the quality and quantity of your reducing agent.

      • Optimize reaction parameters such as temperature and reaction time.

      • If not already in use, consider adding a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation.[9]

      • Ensure efficient stirring to overcome any mass transfer limitations.

Problem 2: I am observing a significant byproduct with a mass corresponding to a secondary amine.

  • Question: Why am I forming a secondary amine byproduct?

    • Answer: The primary amine product can react with the remaining aldehyde to form a secondary amine via another reductive amination cycle. This is more likely to occur if the concentration of the aldehyde is high relative to the ammonia source.

  • Question: What steps can I take to reduce the formation of this secondary amine?

    • Answer:

      • Use a significant excess of ammonia or the ammonium salt to outcompete the primary amine product for the aldehyde.

      • Control the addition of the aldehyde to the reaction mixture to maintain a low concentration of it at all times.

      • A stepwise approach, where the imine is pre-formed before the addition of the reducing agent, can also help.[7]

Problem 3: My purified product has a persistent solvent odor.

  • Question: How can I effectively remove residual solvents?

    • Answer: this compound is typically purified by distillation under reduced pressure.[1][8] To remove residual solvents, ensure that the distillation is performed under a sufficiently high vacuum and at an appropriate temperature to remove lower-boiling solvents without degrading the product. An azeotropic removal of water with a suitable solvent like 2-propanol has also been reported.[8]

Summary of Potential Impurities

Synthetic RouteStarting Material(s)Potential Impurities
Reductive Amination2,4-Difluorobenzaldehyde, Ammonia/Ammonium SaltUnreacted 2,4-Difluorobenzaldehyde, 2,4-Difluorobenzyl alcohol, N,N-bis(2,4-difluorobenzyl)amine (secondary amine), Residual solvents
Nitrile Reduction2,4-Difluorobenzonitrile, Reducing Agent (e.g., H₂, Raney Nickel)Unreacted 2,4-Difluorobenzonitrile, Intermediates from partial reduction (e.g., imine), Residual solvents and catalyst
Halomethylation & Aminationm-Difluorobenzene, Paraformaldehyde, Halogenating Agent, UrotropineUnreacted m-difluorobenzene, 2,4-Difluoro benzyl halide, Quaternary ammonium salt intermediate, Regioisomers (e.g., 2,6-difluorobenzylamine), Residual solvents
From Dinitrobenzoic Acid2,4-Dinitrobenzoic Acid2,4-Difluorobenzoic acid, 2,4-Difluorobenzamide, Other intermediates from the multi-step synthesis

Troubleshooting Workflow

Troubleshooting Impurities in this compound Synthesis start Impurity Detected in This compound identify Identify Impurity (GC, HPLC, NMR, MS) start->identify unreacted_sm Unreacted Starting Material (e.g., Aldehyde, Nitrile) identify->unreacted_sm Type? byproduct Reaction Byproduct (e.g., Alcohol, Secondary Amine) identify->byproduct Type? isomer Isomeric Impurity (e.g., 2,6-isomer) identify->isomer Type? residual Residual Solvent/Reagent identify->residual Type? sol_unreacted Optimize Reaction: - Check reagent activity - Increase reaction time/temp - Adjust stoichiometry unreacted_sm->sol_unreacted Solution sol_byproduct Modify Protocol: - Adjust reagent ratios (e.g., excess ammonia) - Control addition rate - Change reducing agent byproduct->sol_byproduct Solution sol_isomer Review Synthesis Route: - Use more regioselective starting material - Enhance purification (e.g., fractional distillation) isomer->sol_isomer Solution sol_residual Improve Purification: - Optimize distillation conditions (vacuum, temp) - Perform solvent wash/exchange residual->sol_residual Solution

Caption: Troubleshooting workflow for identifying and mitigating impurities.

References

Technical Support Center: Purification of 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the purification of crude 2,4-Difluorobenzylamine by distillation. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Distillation Properties

The following table summarizes key quantitative data for this compound, critical for a successful distillation.

PropertyValueSource(s)
Appearance Colorless to light yellow/orange clear liquid[1][2]
Molecular Weight ~143.14 g/mol [2][3]
Density (at 25 °C) 1.204 - 1.22 g/mL[1][2][3][4]
Boiling Point 177.8 °C @ 760 mmHg[1]
82 - 84 °C @ 15 mmHg[5]
80 - 83 °C @ 20 mmHg[6]
57 °C @ 8 mmHg[2]
Flash Point 68 °C / 154.4 °F[1][5]
Purity (Post-Distillation) ≥ 98% (GC)[1][2]
Can reach up to 99.5%[6]
Storage Conditions Store at 2 - 8 °C under an inert gas (Nitrogen or Argon)[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is highly dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at approximately 177.8 °C[1]. For purification, vacuum distillation is strongly recommended to avoid thermal decomposition. Common literature values are 82-84 °C at 15 mmHg, 80-83 °C at 20 mmHg, and 57 °C at 8 mmHg[2][5][6].

Q2: What level of purity can I expect after a single vacuum distillation?

A2: A properly executed vacuum distillation can significantly improve the purity of crude this compound. Purity levels of ≥98% (as determined by GC) are commonly achieved[1][2]. With careful fractionation, purities as high as 99.5% have been reported[6].

Q3: What are the primary safety concerns when distilling this compound?

A3: this compound is a corrosive substance that can cause severe skin burns and eye damage[7]. It is also a combustible liquid[7][8]. The distillation process must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn[5][9]. Ensure the apparatus is free from leaks and avoid contact with strong oxidizing agents and acids[3][5]. Heating may cause decomposition and pressure buildup in closed containers[7].

Q4: How should I store the purified this compound?

A4: The compound is air-sensitive and can degrade over time[1]. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2–8 °C)[1][2]. To prevent potential oxidation to the nitrile, the addition of an inhibitor like 0.1% BHT may be considered for prolonged storage[10].

Q5: What are some common impurities found in crude this compound?

A5: Impurities can include unreacted starting materials (e.g., 2,4-difluorobenzonitrile (B34149) or 2,4-difluorobenzaldehyde), reaction byproducts, and regioisomers such as 2-fluorobenzylamine (B1294385) or 4-fluorobenzylamine[10]. Solvents used in the preceding reaction steps may also be present.

Troubleshooting Guides

Problem: No distillate is collecting at the expected temperature and pressure.

Possible CauseSolution
System Leak: The vacuum is not reaching the required level.Carefully check all joints, seals, and tubing for leaks. Re-grease joints if necessary and ensure all connections are secure.
Incorrect Thermometer Placement: The thermometer bulb is not positioned correctly to measure the vapor temperature accurately.The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. Adjust its position accordingly.
Insufficient Heating: The heating mantle is not providing enough energy to bring the liquid to its boiling point at the applied vacuum.Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly seated in the mantle for efficient heat transfer. Insulate the distillation head with glass wool or aluminum foil to prevent heat loss[11].

Problem: The distillation is characterized by bumping or uncontrolled, violent boiling.

Possible CauseSolution
Lack of Nucleation Sites: The liquid is superheating before boiling. Boiling chips are ineffective under vacuum.Use a magnetic stirrer and a PTFE-coated stir bar in the distillation flask to ensure smooth, even boiling[11].
Vacuum Applied Too Quickly: A sudden drop in pressure can cause violent boiling of residual low-boiling solvents.Apply the vacuum gradually to the system to allow for controlled removal of any volatile impurities before increasing the heat[11].
Residual Solvents: Low-boiling point solvents from a previous step are still present in the crude material.Before distillation, ensure that all reaction or extraction solvents have been thoroughly removed using a rotary evaporator[11].

Problem: The product in the distillation flask is darkening, suggesting decomposition.

Possible CauseSolution
Distillation Temperature is Too High: The compound may be decomposing at its atmospheric boiling point.Use a higher vacuum (lower pressure) to reduce the boiling point of the amine. A lower distillation temperature minimizes the risk of thermal degradation[11].
Localized Overheating: The heating mantle is creating hot spots on the flask surface.Ensure the liquid is stirring efficiently to distribute the heat evenly. Use a heating mantle that is appropriately sized for the flask and consider adding sand to the mantle for better heat distribution[11].
Presence of Air/Oxygen: The compound is air-sensitive and can oxidize at high temperatures.Ensure the distillation apparatus is leak-free and, if necessary, purge the system with an inert gas like nitrogen or argon before applying the vacuum.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the vacuum distillation of this compound.

G start Distillation Problem Occurs issue1 No Distillate at Expected Temp/Pressure start->issue1 issue2 Bumping or Uncontrolled Boiling start->issue2 issue3 Product Darkening (Decomposition) start->issue3 check_leak Check for System Leaks issue1->check_leak Step 1 check_stir Check Stirring issue2->check_stir Step 1 check_temp Assess Distillation Temp issue3->check_temp Step 1 check_thermo Verify Thermometer Placement check_leak->check_thermo No Leak Found sol_leak Solution: Reseal Joints, Check Tubing check_leak->sol_leak Leak Found check_heat Assess Heating Rate check_thermo->check_heat Position OK sol_thermo Solution: Adjust Bulb to be Level with Condenser Arm check_thermo->sol_thermo Incorrect Position sol_heat Solution: Increase Heat Slowly, Insulate Apparatus check_heat->sol_heat Insufficient Heat check_vac Review Vacuum Application check_stir->check_vac Stirring OK sol_stir Solution: Use Magnetic Stirrer and Stir Bar check_stir->sol_stir Not Stirring check_solv Check for Residual Solvents check_vac->check_solv Gradual Application sol_vac Solution: Apply Vacuum Slowly and Gradually check_vac->sol_vac Applied Too Fast sol_solv Solution: Use Rotary Evaporator to Remove Solvents Pre-Distillation check_solv->sol_solv Solvents Present check_overheat Check for Local Overheating check_temp->check_overheat Temp Seems High sol_temp Solution: Increase Vacuum to Lower Boiling Point check_temp->sol_temp sol_overheat Solution: Ensure Vigorous Stirring, Use Sand Bath check_overheat->sol_overheat

Caption: Troubleshooting workflow for vacuum distillation.

Experimental Protocol: Vacuum Distillation

This protocol provides a generalized procedure for the purification of crude this compound.

1. Preparation of Crude Material:

  • Ensure the crude this compound is free of any low-boiling reaction or extraction solvents by concentrating it on a rotary evaporator[11].

  • Transfer the crude oil to a round-bottom flask, which should not be more than two-thirds full[11]. Add a correctly sized PTFE-coated magnetic stir bar.

2. Assembly of Distillation Apparatus:

  • Assemble a standard vacuum distillation apparatus in a chemical fume hood. This includes the distillation flask, a short-path distillation head (or a Vigreux column for better separation), a condenser, a receiving flask, and a vacuum adapter connected to a cold trap and vacuum pump.

  • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Place the thermometer in the distillation head with the bulb positioned correctly, just below the level of the side-arm leading to the condenser.

3. Distillation Procedure:

  • Begin vigorous stirring of the crude material.

  • Turn on the cooling water to the condenser.

  • Gradually apply vacuum to the system. Monitor the pressure using a manometer.

  • Once the desired vacuum is stable (e.g., 15-20 mmHg), begin to gently heat the distillation flask using a heating mantle[11].

  • Observe the apparatus for the first signs of condensation on the thermometer bulb. The temperature should rise and stabilize. This is the boiling point at the recorded pressure.

  • Collect any initial low-boiling impurities in a separate receiving flask (this is the forerun).

  • When the distillation temperature is stable and the distillate runs clear, switch to a clean receiving flask to collect the main product fraction. Collect the fraction that distills over a narrow and constant temperature range (e.g., 80-83 °C at 20 mmHg)[6].

  • Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Never distill to dryness [9].

4. Shutdown and Storage:

  • Remove the heating mantle and allow the system to cool under vacuum.

  • Once cool, slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.

  • Disassemble the apparatus. Weigh the purified product and determine the yield.

  • Transfer the purified this compound to a clean, dry, amber-colored vial. Flush with nitrogen or argon before sealing and store in a refrigerator at 2-8 °C[1][2].

References

optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluorobenzylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Reductive Amination of 2,4-Difluorobenzaldehyde (B74705)

Question 1: My reductive amination of 2,4-difluorobenzaldehyde is resulting in low yields. What are the potential causes and solutions?

Answer: Low yields in the reductive amination of 2,4-difluorobenzaldehyde can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The initial condensation of the aldehyde with the ammonia (B1221849) source to form the imine is a critical equilibrium-driven step.

    • Troubleshooting:

      • pH Adjustment: The pH of the reaction mixture is crucial. A mildly acidic condition (pH 4-5) is often optimal to protonate the carbonyl oxygen, accelerating nucleophilic attack by ammonia.[1] However, if the pH is too low, the ammonia will be protonated to the non-nucleophilic ammonium (B1175870) ion, hindering the reaction.[1] Consider buffering the reaction.

      • Water Removal: The formation of the imine releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent or azeotropic distillation if the solvent system allows.

  • Inefficient Reduction: The choice and handling of the reducing agent are paramount.

    • Troubleshooting:

      • Reducing Agent Selection: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent for reductive aminations, often preferred over sodium borohydride (B1222165) (NaBH₄) as it is less likely to reduce the starting aldehyde.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective and can be used in protic solvents like methanol.[1][4]

      • Reagent Quality and Stoichiometry: Ensure the reducing agent is not degraded. Use an appropriate excess of the reducing agent.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Troubleshooting:

      • Over-alkylation: While less common with a primary amine synthesis, ensure reaction conditions do not favor the formation of secondary or tertiary amines.

      • Aldehyde Reduction: If using a strong reducing agent like NaBH₄, it might be reducing the aldehyde to 2,4-difluorobenzyl alcohol before imine formation is complete.[1] Adding the reducing agent after allowing sufficient time for imine formation can mitigate this.[1][4]

Question 2: I am observing significant amounts of 2,4-difluorobenzyl alcohol as a byproduct. How can I minimize its formation?

Answer: The formation of 2,4-difluorobenzyl alcohol indicates that the reduction of the starting aldehyde is competing with the reduction of the desired imine.

  • Use a More Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is highly selective for the reduction of the iminium ion over the carbonyl group.[3]

  • Staged Addition: Allow the aldehyde and ammonia source to react and form the imine before introducing the reducing agent. This can be monitored by techniques like TLC or NMR.

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity of the reduction.

Route 2: Reduction of 2,4-Difluorobenzonitrile (B34149)

Question 3: My catalytic hydrogenation of 2,4-difluorobenzonitrile is slow or incomplete. What should I check?

Answer: Sluggish or incomplete hydrogenation can be due to catalyst, substrate, or system issues.

  • Catalyst Activity:

    • Troubleshooting:

      • Catalyst Choice: Raney Nickel is a common choice for this transformation.[5] Ensure it is active. The quality and activity of the catalyst can vary between suppliers and batches.

      • Catalyst Loading: Use an adequate catalyst loading. This may need to be optimized for your specific reaction scale.

      • Catalyst Poisoning: The substrate or solvent may contain impurities that poison the catalyst. Ensure the purity of your 2,4-difluorobenzonitrile and solvent.

  • Reaction Conditions:

    • Troubleshooting:

      • Hydrogen Pressure: The reaction often requires elevated hydrogen pressure.[5] Ensure your system is maintaining the target pressure.

      • Temperature: The reaction may require heating to proceed at a reasonable rate.[5]

      • Solvent: The choice of solvent can influence the reaction. Isopropyl alcohol is a commonly used solvent.[5]

  • Mass Transfer Limitation: In heterogeneous catalysis, efficient mixing is crucial.

    • Troubleshooting:

      • Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate the transport of hydrogen gas to the catalyst surface.

Question 4: I am using a chemical reducing agent like LiAlH₄ for the reduction of 2,4-difluorobenzonitrile and getting a complex mixture of products. What could be the problem?

Answer: While potent, reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be aggressive and may lead to side reactions if not handled correctly.

  • Reaction Control:

    • Troubleshooting:

      • Temperature: The addition of the nitrile to the LiAlH₄ solution should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently heated to drive it to completion.

      • Quenching Procedure: The workup procedure is critical. Improper quenching can lead to the formation of aluminum hydroxide (B78521) gels that can trap the product and complicate extraction. A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective.

  • Purity of Starting Material: Impurities in the 2,4-difluorobenzonitrile could be reacting with the LiAlH₄.

Route 3: From m-Difluorobenzene via 2,4-Difluorobenzyl Halide

Question 5: The initial chloromethylation of m-difluorobenzene is giving me a mixture of isomers. How can I improve the regioselectivity?

Answer: The chloromethylation of m-difluorobenzene can indeed produce isomeric products.

  • Reaction Conditions:

    • Troubleshooting:

      • Catalyst: The choice of Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) can influence the regioselectivity.[6][7]

      • Temperature: Controlling the reaction temperature is crucial. Running the reaction at a lower temperature may improve selectivity.

  • Purification: Careful purification of the intermediate 2,4-difluorobenzyl halide by distillation under reduced pressure is often necessary to obtain the desired isomer for the subsequent steps.[7]

Question 6: The final hydrolysis of the quaternary ammonium salt is not proceeding to completion. What can I do?

Answer: The hydrolysis of the quaternary ammonium salt formed from 2,4-difluorobenzyl halide and urotropine requires acidic conditions.

  • Acid Concentration and Temperature:

    • Troubleshooting:

      • Acid: Concentrated hydrochloric acid is typically used for this hydrolysis.[7][8] Ensure the acid concentration is sufficient.

      • Temperature: The reaction usually requires heating to reflux to proceed at a practical rate.[7] Ensure adequate heating and reaction time.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: Reduction of NitrileRoute 3: From m-Difluorobenzene
Starting Material 2,4-Difluorobenzaldehyde2,4-Difluorobenzonitrilem-Difluorobenzene
Key Reagents Ammonia source, Reducing Agent (e.g., NaBH(OAc)₃)H₂/Catalyst (e.g., Raney Ni) or Chemical Reductant (e.g., LiAlH₄)Paraformaldehyde, HCl, Lewis Acid, Urotropine
Reported Yield Generally highUp to 90% (Catalytic Hydrogenation)[5]Over 77% (Overall)[8]
Key Advantages Direct conversion, mild conditions possibleHigh yield with catalytic hydrogenationUtilizes readily available starting material
Potential Challenges Side reaction (alcohol formation), pH controlHigh pressure for hydrogenation, handling of pyrophoric reagents (LiAlH₄)Multi-step, potential for isomeric impurities

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2,4-Difluorobenzonitrile

This protocol is based on a reported industrial method.[5]

Materials:

  • 2,4-Difluorobenzonitrile

  • Raney Nickel

  • 2-Propanol (IPA)

  • 25% Aqueous Ammonia

  • Hydrogen Gas

Procedure:

  • Charge a suitable reactor with Raney Nickel, 2-propanol, and 25% aqueous ammonia.

  • Flush the reactor first with nitrogen and then with hydrogen.

  • Heat the reaction mixture to 60-80 °C.

  • Pressurize the reactor with hydrogen to 10 kg/cm ².

  • Prepare a solution of 2,4-difluorobenzonitrile in 2-propanol (e.g., 18% w/w).

  • Feed the 2,4-difluorobenzonitrile solution into the reactor at a controlled rate (e.g., 0.5-2 mL/min) over 12-14 hours, maintaining the temperature and pressure.

  • After the addition is complete, continue the reaction until completion is confirmed (e.g., by GC analysis).

  • Cool the reaction mass to 20-25 °C and carefully release the residual pressure.

  • Filter the reaction mixture to remove the catalyst and wash the catalyst with 2-propanol.

  • Concentrate the filtrate to remove ammonia and then azeotropically remove water with 2-propanol.

  • Purify the resulting crude product by distillation under reduced pressure to obtain this compound.

Protocol 2: Synthesis from m-Difluorobenzene

This protocol is a generalized procedure based on the multi-step synthesis involving a urotropine intermediate.[7][8]

Step A: Synthesis of 2,4-Difluorobenzyl Chloride

  • To a stirred mixture of m-difluorobenzene, paraformaldehyde, and a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent (e.g., acetonitrile (B52724) or THF), slowly add concentrated hydrochloric acid.[6]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC or TLC).[6]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude 2,4-difluorobenzyl chloride by vacuum distillation.[7]

Step B: Formation of the Quaternary Ammonium Salt

  • Dissolve the purified 2,4-difluorobenzyl chloride in a solvent such as toluene (B28343) or xylene.[7]

  • Add urotropine (hexamethylenetetramine) to the solution.

  • Heat the mixture to reflux for 2-5 hours. A white solid precipitate of the quaternary ammonium salt will form.[7]

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with toluene and dry to obtain the quaternary ammonium salt.[7]

Step C: Hydrolysis to this compound

  • Suspend the quaternary ammonium salt in a suitable solvent and add concentrated hydrochloric acid.[7]

  • Heat the mixture to reflux for 3-10 hours until hydrolysis is complete.[7]

  • Cool the reaction mixture to 0 °C and add water to dissolve the solids.

  • Neutralize the solution by adding an aqueous base (e.g., ammonia or NaOH solution) to a pH of 7-8.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the final product by vacuum distillation.

Visualizations

Synthesis_Routes Start1 2,4-Difluorobenzaldehyde Intermediate1 Imine Intermediate Start1->Intermediate1 + NH3 - H2O Start2 2,4-Difluorobenzonitrile Product This compound Start2->Product Reduction (e.g., H2/Raney Ni) Start3 m-Difluorobenzene Intermediate2 2,4-Difluorobenzyl Chloride Start3->Intermediate2 Chloromethylation Intermediate1->Product Reduction (e.g., NaBH(OAc)3) Intermediate3 Quaternary Ammonium Salt Intermediate2->Intermediate3 + Urotropine Intermediate3->Product Hydrolysis (HCl)

Caption: Overview of major synthetic pathways to this compound.

Troubleshooting_Reductive_Amination Problem Low Yield in Reductive Amination Cause1 Incomplete Imine Formation Problem->Cause1 Cause2 Inefficient Reduction Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1a Optimize pH (4-5) Cause1->Solution1a Solution1b Remove Water Cause1->Solution1b Solution2a Use Selective Reductant (e.g., NaBH(OAc)3) Cause2->Solution2a Solution2b Check Reagent Quality Cause2->Solution2b Solution3a Staged Reagent Addition Cause3->Solution3a Solution3b Control Temperature Cause3->Solution3b

References

troubleshooting low yield in 2,4-Difluorobenzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluorobenzylamine.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields and impurities during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Reductive Amination of 2,4-Difluorobenzaldehyde (B74705)

Question: We are experiencing a low yield in the synthesis of this compound via reductive amination of 2,4-difluorobenzaldehyde. What are the likely causes and how can we improve the yield?

Answer: Low yields in this reaction are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Imine Formation The initial condensation of 2,4-difluorobenzaldehyde with an ammonia (B1221849) source to form the imine is a critical equilibrium-driven step. Ensure anhydrous conditions to favor imine formation. Consider the use of a dehydrating agent or azeotropic removal of water. The reactivity of the aldehyde can be reduced by the fluorine substituents; allowing for a longer reaction time for imine formation before adding the reducing agent may be beneficial.[1]
Ineffective Reducing Agent The choice and handling of the reducing agent are crucial. Sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde if not added carefully after imine formation.[2] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder and more selective for the imine/iminium ion, which can prevent the formation of 2,4-difluorobenzyl alcohol as a byproduct.[2][3][4] Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent deactivation.
Side Reactions Over-alkylation can occur, leading to the formation of secondary and tertiary amines. This can be minimized by using a large excess of the ammonia source. The primary amine product can also react with the starting aldehyde to form a secondary amine.[5] Careful control of stoichiometry and reaction conditions is key.
Suboptimal Reaction pH The pH of the reaction medium is critical for both imine formation and the stability of the reducing agent. A weakly acidic medium (pH 4-6) is generally optimal for imine formation. However, some reducing agents like NaBH₄ are unstable at low pH.[4] Buffering the reaction mixture can help maintain the optimal pH.
Catalyst Poisoning (for catalytic hydrogenation) If using catalytic hydrogenation for the reduction step, impurities in the starting materials or solvents can poison the catalyst (e.g., Pd/C, Raney Nickel).[6] Ensure high-purity starting materials and solvents. Pre-treating the reaction mixture with a scavenger resin may be beneficial.
Issue 2: Incomplete Reaction or Low Conversion in the Catalytic Hydrogenation of 2,4-Difluorobenzonitrile (B34149)

Question: Our catalytic hydrogenation of 2,4-difluorobenzonitrile to this compound is sluggish and results in low conversion. How can we optimize this reaction?

Answer: Achieving high conversion in the catalytic hydrogenation of nitriles requires careful attention to the catalyst, reaction conditions, and substrate purity.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Catalyst Deactivation The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old, improperly stored, or poisoned.[6] Use a fresh batch of a high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. Impurities in the 2,4-difluorobenzonitrile or solvent can poison the catalyst. Purification of the starting material by distillation or crystallization may be necessary.
Insufficient Hydrogen Pressure or Mass Transfer Low hydrogen pressure can lead to a slow reaction rate.[7] Most hydrogenations of nitriles benefit from elevated hydrogen pressure. Ensure the reaction vessel is properly sealed and pressurized. Vigorous stirring is essential to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.
Suboptimal Solvent and Temperature The choice of solvent can significantly impact the reaction. Polar solvents like methanol (B129727) or ethanol (B145695) are often effective.[6] The reaction may require heating to proceed at a reasonable rate; a temperature range of 60-80°C is often employed.[8]
Formation of Secondary and Tertiary Amines The primary amine product can react with intermediate imines to form secondary and tertiary amines.[5] The addition of ammonia to the reaction mixture can help suppress the formation of these byproducts by shifting the equilibrium towards the formation of the primary amine.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial methods include the catalytic reduction of 2,4-difluorobenzonitrile and the reductive amination of 2,4-difluorobenzaldehyde.[9] Another scalable method involves a three-step synthesis starting from m-difluorobenzene, which proceeds through the formation of a 2,4-difluorobenzyl halide, followed by reaction with methenamine (B1676377) to form a quaternary ammonium (B1175870) salt, and subsequent hydrolysis to the desired amine.[10][11]

Q2: What are typical yields for the synthesis of this compound?

A2: Reported yields vary depending on the synthetic route and scale. For the multi-step synthesis from m-difluorobenzene, a total yield of over 77% with high purity (>99%) has been reported.[10] The catalytic hydrogenation of 2,4-difluorobenzonitrile has been reported with yields as high as 90%.[8] A route starting from 2,4-dinitrobenzoic acid has a reported total yield of 30.43%.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Many of the reagents used are hazardous. For example, Raney Nickel is flammable and pyrophoric, and sodium cyanoborohydride is highly toxic.[11] Reactions involving hydrogen gas at high pressure require specialized equipment and careful handling to prevent explosions. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How can the purity of the final product be improved?

A4: Purification is typically achieved by vacuum distillation.[8][10] Before distillation, a standard aqueous work-up is often employed. This may involve washing with a basic solution to remove acidic impurities, followed by extraction with an organic solvent and drying. Careful control of the distillation parameters (pressure and temperature) is essential to obtain a high-purity product.

Q5: Can you provide a general experimental protocol for the synthesis from m-difluorobenzene?

A5: A general, multi-step protocol is as follows:

  • Halogenation: m-Difluorobenzene is reacted with a halogenating agent (e.g., concentrated HCl) and paraformaldehyde in the presence of a catalyst like zinc chloride to form 2,4-difluorobenzyl halide.[10][11]

  • Quaternary Ammonium Salt Formation: The resulting 2,4-difluorobenzyl halide is reacted with methenamine (urotropine) in a suitable solvent (e.g., toluene) to form a quaternary ammonium salt, which precipitates as a solid.[10][11][12]

  • Hydrolysis: The isolated quaternary ammonium salt is then hydrolyzed with a strong acid, such as concentrated hydrochloric acid, under reflux to yield this compound hydrochloride.[10][11]

  • Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted with a base (e.g., ammonia solution) to liberate the free amine. The product is then extracted with an organic solvent, dried, and purified by vacuum distillation.[10][12]

Quantitative Data Summary

Table 1: Comparison of Reported Yields for Different Synthesis Routes

Starting MaterialKey ReagentsReported YieldPurityReference
2,4-DifluorobenzonitrileRaney Nickel, H₂, aq. NH₃90%99.3% (GC)[8]
m-DifluorobenzeneParaformaldehyde, HCl, ZnCl₂, Methenamine, HCl>77% (total)>99%[10]
2,4-Dinitrobenzoic AcidNaF, NH₃, NaBH₄30.43% (total)Not specified
2,4-DifluorobenzaldehydeNH₃, H₂, Catalyst82%99.2%[9]

Visualizations

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Imine Incomplete Imine Formation Start->Imine ReducingAgent Ineffective Reducing Agent Start->ReducingAgent SideReactions Side Reactions (e.g., Over-alkylation) Start->SideReactions pH Suboptimal Reaction pH Start->pH Sol_Imine Ensure anhydrous conditions Use dehydrating agent Increase reaction time Imine->Sol_Imine Solution Sol_ReducingAgent Use fresh, properly stored agent Choose selective reductant (e.g., NaBH(OAc)₃) ReducingAgent->Sol_ReducingAgent Solution Sol_SideReactions Use excess ammonia source Control stoichiometry SideReactions->Sol_SideReactions Solution Sol_pH Maintain pH 4-6 Use buffer if necessary pH->Sol_pH Solution

Caption: Troubleshooting logic for low yield in reductive amination.

Synthesis_Workflow_m_Difluorobenzene Start m-Difluorobenzene Step1 Step 1: Halogenation (Paraformaldehyde, HCl, ZnCl₂) Start->Step1 Intermediate1 2,4-Difluorobenzyl Halide Step1->Intermediate1 Step2 Step 2: Quaternary Salt Formation (Methenamine) Intermediate1->Step2 Intermediate2 Quaternary Ammonium Salt Step2->Intermediate2 Step3 Step 3: Hydrolysis (Conc. HCl) Intermediate2->Step3 Intermediate3 This compound Hydrochloride Step3->Intermediate3 Step4 Step 4: Neutralization & Extraction Intermediate3->Step4 End This compound Step4->End

Caption: Synthesis workflow from m-Difluorobenzene.

References

side reactions to avoid in the synthesis of 2,4-Difluorobenzylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4-difluorobenzylamine derivatives.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common side reactions and impurities encountered during the two primary synthetic routes to this compound.

Route 1: Catalytic Hydrogenation of 2,4-Difluorobenzonitrile (B34149)

The reduction of 2,4-difluorobenzonitrile is a common and direct method for synthesizing this compound. However, the formation of secondary and tertiary amine impurities through over-alkylation is a significant challenge.

Symptoms:

  • GC-MS or LC-MS analysis of the crude product shows significant peaks corresponding to bis(2,4-difluorobenzyl)amine and tris(2,4-difluorobenzyl)amine.

  • The isolated yield of this compound is lower than expected.

Root Causes and Solutions:

The primary cause of over-alkylation is the reaction of the newly formed primary amine with the intermediate imine, which is generated during the reduction of the nitrile.[1] This subsequent reaction leads to the formation of a secondary amine, which can further react to form a tertiary amine.

Troubleshooting Workflow: Nitrile Reduction

Caption: Troubleshooting workflow for low primary amine yield in nitrile reduction.

Table 1: Effect of Reaction Conditions on Over-alkylation in Nitrile Reduction

ParameterConditionEffect on Primary Amine SelectivityRecommended Action
Ammonia (B1221849) AbsentLowAdd aqueous or gaseous ammonia to the reaction mixture.
PresentHighOptimize ammonia concentration for maximum selectivity.
Catalyst Raney NickelGenerally good selectivity, especially with ammonia.A good starting point for optimization.
Palladium/CarbonCan lead to higher over-alkylation.[2]Use with caution and in the presence of ammonia.
Cobalt-basedCan offer high selectivity for primary amines.[1]Consider as an alternative to Nickel or Palladium catalysts.
Temperature HighMay increase over-alkylation.Optimize for the lowest effective temperature.
Pressure LowMay favor imine formation and subsequent side reactions.Maintain sufficient hydrogen pressure.
Solvent AproticCan lead to lower selectivity.Protic solvents like ethanol (B145695) or isopropanol (B130326) are often preferred.

Experimental Protocol: Selective Hydrogenation of 2,4-Difluorobenzonitrile

This protocol is adapted from a patented procedure designed to maximize the yield of the primary amine.

  • Catalyst Preparation: In a suitable autoclave, charge Raney Nickel (5-10% by weight of the nitrile) slurried in isopropanol.

  • Reaction Setup: Add 25% aqueous ammonia (2-5 equivalents relative to the nitrile). Seal the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen to 5-10 bar. Heat the mixture to 60-80°C with vigorous stirring.

  • Substrate Addition: Feed a solution of 2,4-difluorobenzonitrile in isopropanol into the reactor at a controlled rate over 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC until the starting material is consumed.

  • Work-up: Cool the reactor, vent the hydrogen, and filter the catalyst. The filtrate can be concentrated and the product purified by distillation or crystallization.

Expected Yield: >90% of this compound.

Route 2: Delepine Reaction of 2,4-Difluorobenzyl Halide

This multi-step synthesis involves the reaction of a 2,4-difluorobenzyl halide with hexamethylenetetramine (urotropine) to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the primary amine.[3][4]

Symptoms:

  • GC-MS or LC-MS analysis of the crude product shows a significant peak corresponding to 2,4-difluorobenzaldehyde (B74705).

  • A peak corresponding to 2,4-difluorobenzyl alcohol may also be present.

  • The isolated yield of this compound is reduced.

Root Causes and Solutions:

  • Sommelet Reaction: This side reaction can occur during the hydrolysis of the quaternary ammonium salt, leading to the formation of an aldehyde instead of the desired amine.[3]

  • Hydrolysis of Benzyl (B1604629) Halide: The starting 2,4-difluorobenzyl halide can undergo hydrolysis to the corresponding alcohol, especially in the presence of water and at elevated temperatures.[5]

Troubleshooting Workflow: Delepine Reaction

Caption: Troubleshooting workflow for impurity formation in the Delepine reaction.

Table 2: Mitigation Strategies for Side Reactions in the Delepine Synthesis

Side ReactionMitigation StrategyExperimental Considerations
Sommelet Reaction Control hydrolysis conditions.Use a sufficient concentration of acid (e.g., ethanolic HCl) during hydrolysis. Avoid prolonged reaction times at high temperatures after the initial hydrolysis.
Hydrolysis of Benzyl Halide Ensure anhydrous conditions.Use dry solvents for the formation of the quaternary ammonium salt. Minimize exposure of the benzyl halide to moisture.

Experimental Protocol: Delepine Synthesis of this compound

This protocol is a general procedure based on the principles of the Delepine reaction.

  • Formation of Quaternary Ammonium Salt: Dissolve 2,4-difluorobenzyl chloride or bromide in a suitable solvent like chloroform (B151607) or acetonitrile. Add an equimolar amount of hexamethylenetetramine. Stir the mixture at room temperature or with gentle heating until the salt precipitates.

  • Isolation of the Salt: Filter the precipitated quaternary ammonium salt and wash with a small amount of cold solvent.

  • Hydrolysis: Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and filter to remove ammonium chloride. Concentrate the filtrate.

  • Isolation of Amine: Basify the residue with a strong base (e.g., NaOH) and extract the free amine with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and remove the solvent to obtain the crude product, which can be further purified by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound via nitrile reduction?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of secondary (bis(2,4-difluorobenzyl)amine) and tertiary amine impurities.[1] This occurs when the primary amine product reacts with the intermediate imine.

Q2: How can I suppress the formation of secondary and tertiary amines during the catalytic hydrogenation of 2,4-difluorobenzonitrile?

A2: The addition of ammonia (either aqueous or gaseous) to the reaction mixture is a highly effective method to suppress over-alkylation.[6] Ammonia competes with the primary amine for the reaction with the imine intermediate, thus favoring the formation of the desired primary amine. Optimizing the catalyst, temperature, and pressure can also enhance selectivity.

Q3: I am observing the formation of 2,4-difluorobenzaldehyde as a significant byproduct in my Delepine synthesis. What is the cause and how can I prevent it?

A3: The formation of 2,4-difluorobenzaldehyde is likely due to the Sommelet reaction, a known side reaction of the Delepine synthesis.[3] To minimize this, ensure that the hydrolysis of the quaternary ammonium salt is carried out under sufficiently acidic conditions (e.g., using ethanolic HCl) and avoid unnecessarily prolonged reaction times at elevated temperatures.

Q4: My synthesis of the 2,4-difluorobenzyl halide precursor is giving low yields due to the formation of 2,4-difluorobenzyl alcohol. How can I avoid this?

A4: The formation of 2,4-difluorobenzyl alcohol is a result of the hydrolysis of the benzyl halide.[5] This side reaction is favored by the presence of water. To minimize it, use anhydrous solvents and reagents, and carry out the reaction under an inert atmosphere to prevent the ingress of moisture.

Q5: What analytical techniques are best for monitoring the progress of these reactions and identifying impurities?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) are the most powerful techniques for monitoring reaction progress and identifying byproducts.[7] These methods allow for the separation and identification of the starting materials, desired product, and various impurities, providing a comprehensive profile of the reaction mixture.

References

Technical Support Center: Managing Byproduct Formation in Blanc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Blanc reaction. The focus is on understanding and managing the formation of hazardous and undesirable byproducts, primarily the carcinogenic bis(chloromethyl) ether (BCME) and diarylmethanes.

Disclaimer: The Blanc reaction and its byproducts, particularly bis(chloromethyl) ether, are extremely hazardous. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and adherence to all institutional and governmental safety regulations.

Frequently Asked Questions (FAQs)

Q1: I've heard about a "dichloromethyl byproduct" in the Blanc reaction. What is it and how do I control it?

A1: The term "dichloromethyl byproduct" is likely a misunderstanding of the primary hazardous byproduct, which is bis(chloromethyl) ether (BCME) .[1][2][3][4][5] While the formation of dichloromethylarenes is possible under certain conditions, it is not the main concern.[6] The primary byproducts to manage are the highly carcinogenic BCME and diarylmethanes, which can form through a secondary reaction.[7] This guide will focus on the control of BCME and diarylmethane formation.

Q2: What is bis(chloromethyl) ether (BCME) and why is it a concern?

A2: Bis(chloromethyl) ether is a colorless, volatile liquid that is a potent human carcinogen.[3][4][5][8][9] It is formed as a byproduct in the Blanc reaction when formaldehyde (B43269) and hydrogen chloride are used.[5] Due to its high toxicity and carcinogenicity, minimizing its formation and ensuring its safe handling and destruction are critical.

Q3: How is diarylmethane formed and why is it an undesirable byproduct?

A3: Diaylmethane is formed when the desired chloromethylated aromatic product reacts further with another molecule of the starting aromatic compound in a Friedel-Crafts alkylation type reaction.[7] This secondary reaction reduces the yield of the desired product and complicates purification. The formation of diarylmethane is more prevalent with highly activated aromatic substrates.[7]

Q4: What are the key reaction parameters that influence the formation of BCME and diarylmethane?

A4: Several factors can influence the formation of these byproducts:

  • Temperature: Lower reaction temperatures generally decrease the rate of BCME formation.[10]

  • Reactant Concentration: High concentrations of formaldehyde should be avoided. A lower formaldehyde-to-aromatic compound molar ratio can reduce the formation of BCME.[10][11]

  • Catalyst: The choice and concentration of the Lewis acid catalyst can impact byproduct formation. Milder Lewis acids may be preferred in some cases.

  • Water Content: The reaction should be carried out under anhydrous conditions to minimize side reactions.

Q5: Are there safer alternatives to the traditional Blanc reaction to avoid BCME formation?

A5: Yes, using chloromethyl methyl ether (CMME) as the chloromethylating agent is a common alternative.[7][12] While commercial CMME can contain BCME as an impurity, it can be prepared in situ or purified to minimize this risk.[12][13] A convenient synthesis of CMME involves the reaction of dimethoxymethane (B151124) and acetyl chloride in the presence of a Lewis acid catalyst, which affords a high-purity product.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High levels of BCME detected Reaction temperature is too high.Maintain a lower reaction temperature, ideally below 45°C.[10]
High concentration of formaldehyde.Use a lower molar ratio of formaldehyde to the aromatic substrate.[10][11]
Presence of water in the reaction mixture.Ensure all reagents and glassware are thoroughly dried before use.
Low yield of desired product and high diarylmethane formation Aromatic substrate is highly activated.Consider using a milder Lewis acid catalyst.
High concentration of the chloromethylated product.Control the addition rate of the chloromethylating agent.
Prolonged reaction time.Monitor the reaction progress and stop it once the starting material is consumed.
Difficulty in purifying the product from BCME BCME is co-soluble with the product in many organic solvents.Do not attempt to separate by distillation due to the high toxicity of BCME.[2] Quench the reaction mixture with a solution of ammonia (B1221849) in a water/alcohol mixture to destroy BCME.[1]
Inconsistent reaction outcomes Variability in reagent quality.Use high-purity, anhydrous reagents.
Inefficient mixing.Ensure vigorous and consistent stirring throughout the reaction.

Quantitative Data on Byproduct Formation

The following tables summarize the impact of key reaction parameters on byproduct formation. Note that specific yields can vary depending on the aromatic substrate and other reaction conditions.

Table 1: Effect of Temperature on BCME Formation in the Synthesis of Chloromethyl Methyl Ether (a precursor often used in modified Blanc reactions)

Temperature (°C)BCME Concentration (ppm)
45> Significant formation
< 45< 200

Data adapted from a process for preparing chloromethyl methyl ether with low concentrations of bis(chloromethyl)ether.[10]

Table 2: Effect of Formaldehyde to Methanol Ratio on BCME Formation in the Synthesis of Chloromethyl Methyl Ether

Formaldehyde to Methanol Molar RatioBCME Formation
HighIncreased
0.6 - 1.0Minimized

Data adapted from a process for preparing chloromethyl methyl ether with low concentrations of bis(chloromethyl)ether.[10][11]

Experimental Protocols

Protocol 1: Minimizing BCME Formation in a Blanc Reaction

This protocol provides a general procedure for the chloromethylation of a non-activated aromatic compound, with an emphasis on minimizing BCME formation.

Materials:

  • Aromatic substrate (e.g., benzene, toluene)

  • Paraformaldehyde (or other source of formaldehyde)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous solvent (e.g., carbon disulfide, chloroform)

  • Quenching solution: 5% ammonia in a 1:1 mixture of water and methanol[1]

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber containing the quenching solution.

  • Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen).

  • Charge the flask with the aromatic substrate, the anhydrous solvent, and anhydrous zinc chloride.

  • Cool the mixture in an ice bath.

  • Slowly add paraformaldehyde to the stirred mixture.

  • Bubble anhydrous hydrogen chloride gas through the mixture at a slow, steady rate while maintaining the temperature below 10°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • Once the reaction is complete, stop the HCl gas flow and slowly and carefully add the quenching solution to the cold reaction mixture to destroy any unreacted formaldehyde and BCME.

  • Allow the mixture to warm to room temperature and stir for at least one hour to ensure complete destruction of BCME.

  • Proceed with the workup and purification of the desired chloromethylated product.

Protocol 2: Quantification of BCME in a Reaction Mixture by GC-MS

Sample Preparation:

  • Carefully take an aliquot of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a known volume of the quenching solution (5% ammonia in 1:1 water/methanol) to stop the reaction and destroy BCME.

  • Extract the organic components with a suitable solvent (e.g., hexane (B92381), dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Prepare a series of calibration standards of BCME in the same solvent.

  • Prepare a sample for GC-MS analysis by diluting the extract to a concentration within the calibration range. Add an internal standard for improved accuracy.[14]

GC-MS Parameters (Example):

  • Column: Non-polar capillary column (e.g., DB-5ms)

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-200.

  • Quantification: Use selected ion monitoring (SIM) for characteristic ions of BCME (e.g., m/z 79, 81) for enhanced sensitivity and selectivity.

Note: These are starting parameters and should be optimized for your specific instrument and application.

Protocol 3: Purification of Chloromethylated Product from Diaryl Methane
  • After the reaction workup (including the quenching step to destroy BCME), concentrate the crude product under reduced pressure.

  • Diarylmethanes are generally less polar than the corresponding chloromethylated arenes. Therefore, purification can often be achieved by column chromatography on silica (B1680970) gel.

  • Use a non-polar eluent system, such as a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing it.

  • Monitor the fractions by TLC to separate the desired product from the less polar diarylmethane byproduct.

  • Alternatively, for some products, recrystallization or distillation under high vacuum (with appropriate safety precautions) may be effective.

Visualizations

Reaction Mechanism and Byproduct Formation

Blanc_Reaction cluster_reactants Reactants Aromatic Aromatic Compound (Ar-H) Intermediate Benzylic Alcohol Intermediate (Ar-CH₂OH) Aromatic->Intermediate + Electrophile Formaldehyde Formaldehyde (CH₂O) Electrophile Electrophilic Species [CH₂OH]⁺ or [CH₂Cl]⁺ Formaldehyde->Electrophile + HCl, Lewis Acid BCME Bis(chloromethyl) ether (BCME) (ClCH₂OCH₂Cl) Formaldehyde->BCME + HCl (side reaction) HCl HCl LewisAcid Lewis Acid (e.g., ZnCl₂) Product Chloromethylated Product (Ar-CH₂Cl) Intermediate->Product + HCl Diarylmethane Diarylmethane Byproduct (Ar-CH₂-Ar) Product->Diarylmethane + Aromatic Compound

Caption: Mechanism of the Blanc reaction and formation of major byproducts.

Experimental Workflow for Minimizing Byproducts

Workflow Start Start: Anhydrous Reaction Setup Reaction Blanc Reaction (Low Temp, Controlled Addition) Start->Reaction Quench Quenching (Ammonia/Water/Alcohol) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Byproduct_Destruction BCME Destruction Quench->Byproduct_Destruction Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis End Pure Product Analysis->End

Caption: Recommended experimental workflow for the Blanc reaction.

Logical Relationship for Byproduct Control

Byproduct_Control Control Byproduct Control LowTemp Low Temperature Control->LowTemp LowHCHO Low [Formaldehyde] Control->LowHCHO Anhydrous Anhydrous Conditions Control->Anhydrous Quenching Effective Quenching Control->Quenching MilderCatalyst Milder Lewis Acid Control->MilderCatalyst BCME_Formation ↓ BCME Formation LowTemp->BCME_Formation LowHCHO->BCME_Formation Anhydrous->BCME_Formation Quenching->BCME_Formation Diarylmethane_Formation ↓ Diarylmethane Formation MilderCatalyst->Diarylmethane_Formation

Caption: Key strategies for controlling byproduct formation in Blanc reactions.

References

Technical Support Center: Improving the Yield of 2,4-Difluorobenzonitrile Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the reduction of 2,4-difluorobenzonitrile (B34149) to 2,4-difluorobenzylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction process in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield can stem from several factors. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the full conversion of the starting material.[1] If the reaction stalls, consider extending the reaction time, increasing the temperature, or adding more reducing agent.

  • Side Product Formation: The most common issue in nitrile reductions is the formation of secondary and tertiary amines, especially during catalytic hydrogenation.[2][3] Analyze your crude product by NMR or GC-MS to identify byproducts.

  • Degradation of Starting Material or Product: Harsh reaction conditions (e.g., high temperatures) or the presence of impurities can lead to degradation. Ensure the purity of your 2,4-difluorobenzonitrile starting material and use appropriate reaction conditions.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile group to 2,4-difluorobenzamide (B1295065) or the corresponding carboxylic acid.[1] Ensure all reagents and solvents are anhydrous, particularly when using water-sensitive hydrides like LiAlH₄.[4]

  • Catalyst Inactivity: In catalytic hydrogenation, the catalyst may be poisoned or deactivated.[5] Use fresh, high-quality catalyst and ensure the substrate and solvent are free from catalyst poisons (e.g., sulfur compounds).

troubleshooting_workflow start Low Yield of This compound check_purity Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_purity incomplete Problem: Incomplete Reaction check_purity->incomplete  Starting material  remains side_products Problem: Significant Side Products check_purity->side_products  Unknown spots/peaks  present degradation Problem: Degradation Observed check_purity->degradation  Complex mixture/  baseline material solution_incomplete Solution: - Increase reaction time/temp - Add more reducing agent incomplete->solution_incomplete solution_side_products Solution: - Modify reaction conditions - Add suppressant (e.g., NH₃) - Change reducing agent side_products->solution_side_products solution_degradation Solution: - Use milder conditions - Purify starting materials degradation->solution_degradation

Caption: General workflow for troubleshooting low reaction yield.

Q2: I am observing significant secondary amine byproduct. How can this be minimized?

The formation of a secondary amine ("dimer-like" byproduct) is a very common problem, particularly with catalytic hydrogenation.[3][6] It occurs when the primary amine product reacts with an intermediate imine, which is then further reduced.

  • Catalytic Hydrogenation:

    • Add Ammonia (B1221849): The addition of ammonia (or ammonium (B1175870) hydroxide) to the reaction mixture is a standard method to suppress the formation of secondary and tertiary amines.[2][3] Ammonia competes for active sites on the catalyst and reacts with the imine intermediate, shifting the equilibrium towards the formation of the primary amine.

    • Use Acetic Anhydride (B1165640): A method involving acetic anhydride with a Raney metal catalyst and a basic co-catalyst has been shown to produce high yields of the primary amine by trapping it as the acetylated derivative, which can then be hydrolyzed.[6]

  • Choice of Reducing Agent:

    • Switch to Metal Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (BH₃-THF, BH₃-SMe₂) are often less prone to forming secondary amines than catalytic hydrogenation under standard conditions.[2][3]

reaction_pathway sub 2,4-Difluorobenzonitrile imine Intermediate Iminium Ion sub->imine + [H] pa Desired Product: Primary Amine imine->pa + [H] (Desired Pathway) sa_int Secondary Amine Intermediate imine->sa_int + Primary Amine (Side Reaction) pa->sa_int sa Side Product: Secondary Amine sa_int->sa + [H] method_selection start Select Reduction Method for 2,4-Difluorobenzonitrile q_scale Primary Concern? start->q_scale q_selectivity Primary Goal? q_scale->q_selectivity Lab Scale cat_hydro Catalytic Hydrogenation (e.g., H₂/Raney Ni) q_scale->cat_hydro Large Scale / Cost q_safety Key Constraint? lah LiAlH₄ Reduction q_safety->lah Handling of Pyrophorics is Routine borane Borane (BH₃) Reduction q_safety->borane Avoid Pyrophoric Reagents q_selectivity->q_safety High Selectivity for Primary Amine solution_cat solution_cat cat_hydro->solution_cat Best For: - Scalability - Cost-effectiveness Considerations: - Secondary amine formation - Requires pressure equipment solution_lah solution_lah lah->solution_lah Best For: - High reactivity & yield Considerations: - Extreme caution required - Anhydrous conditions critical solution_borane solution_borane borane->solution_borane Best For: - Good selectivity - Milder than LiAlH₄ Considerations: - Reagent stability/odor

References

challenges in the scale-up of 2,4-Difluorobenzylamine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,4-Difluorobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in Reductive Amination of 2,4-Difluorobenzaldehyde (B74705)

  • Question: We are experiencing consistently low yields during the reductive amination of 2,4-difluorobenzaldehyde with ammonia (B1221849) and hydrogen gas. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in this process can stem from several factors. Firstly, the catalyst activity may be compromised. Ensure you are using a high-quality catalyst such as Raney Nickel or Palladium on carbon (Pd/C) and that it has not been poisoned.[1] Secondly, reaction conditions are critical. Inadequate pressure of ammonia or hydrogen can lead to incomplete reaction.[1] The recommended pressure for ammonia is typically 0.2-0.5 MPa, and for hydrogen, it is 0.5-1.5 MPa.[1] Lastly, the purity of your starting materials, 2,4-difluorobenzaldehyde and the solvent, can significantly impact the reaction efficiency.

    Troubleshooting Workflow: Low Yield in Reductive Amination

    G start Low Yield Observed check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure proper handling start->check_catalyst check_pressure Verify Gas Pressures - Ammonia: 0.2-0.5 MPa - Hydrogen: 0.5-1.5 MPa start->check_pressure check_purity Analyze Starting Material Purity - 2,4-Difluorobenzaldehyde - Solvent start->check_purity optimize_conditions Optimize Reaction Conditions - Temperature - Reaction time check_catalyst->optimize_conditions check_pressure->optimize_conditions check_purity->optimize_conditions solution Yield Improved optimize_conditions->solution

    A troubleshooting workflow for addressing low yields.

Issue 2: Side Reactions in the Halomethylation of m-Difluorobenzene

  • Question: During the synthesis of 2,4-difluorobenzyl halide from m-difluorobenzene, paraformaldehyde, and a halogenating agent, we are observing significant formation of impurities. What are the potential side reactions and how can they be minimized?

  • Answer: A common challenge in this reaction is the formation of undesired isomers and polymeric byproducts. The reaction needs to be carefully controlled to favor the formation of the desired 2,4-difluoro benzyl (B1604629) halide. The choice of catalyst (e.g., zinc chloride, ferric chloride) and the molar ratios of the reactants are crucial.[2][3][4] An excess of paraformaldehyde or overly harsh reaction temperatures can promote polymerization. It is recommended to slowly heat the reaction mixture to reflux and monitor the progress by HPLC to avoid prolonged reaction times that can lead to impurity formation.[2]

Issue 3: Difficulties in Purifying the Final Product

  • Question: We are struggling with the final purification of this compound. What are the recommended methods for achieving high purity (≥99%)?

  • Answer: Achieving high purity often requires a multi-step approach. After the initial workup, which typically involves extraction and drying, vacuum distillation is a common and effective method for purification.[2][5] For instance, collecting the fraction at 60°C / 10mmHg can yield a product with high purity.[2] It is also crucial to analyze for isomeric impurities such as 2-fluorobenzylamine, 4-fluorobenzylamine, and 2,6-difluorobenzylamine (B1295058) using techniques like Gas Chromatography (GC) or HPLC.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?

A1: The two main industrial synthesis routes are:

  • From m-Difluorobenzene: This multi-step process involves the halomethylation of m-difluorobenzene to form a 2,4-difluorobenzyl halide, followed by reaction with urotropine and subsequent hydrolysis to yield the final product.[2][3] This method is often favored for its use of lower-cost starting materials.

  • From 2,4-Difluorobenzaldehyde: This route involves the reductive amination of 2,4-difluorobenzaldehyde. This can be achieved through catalytic hydrogenation in the presence of ammonia.[1]

    Synthesis Routes Overview

    G cluster_0 Route 1 cluster_1 Route 2 m_difluorobenzene m-Difluorobenzene halide 2,4-Difluorobenzyl Halide m_difluorobenzene->halide Halomethylation quat_salt Quaternary Ammonium (B1175870) Salt halide->quat_salt Urotropine product This compound quat_salt->product Hydrolysis aldehyde 2,4-Difluorobenzaldehyde aldehyde->product Reductive Amination

    Primary industrial synthesis routes for this compound.

Q2: What are the major safety concerns when handling this compound and its intermediates?

A2: this compound is classified as a hazardous substance. It can cause severe skin burns and eye damage.[7][8][9] Handling should be done with appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, in a well-ventilated area or fume hood.[6][7] It is also important to store it away from incompatible materials like strong acids and oxidizers.[7] Some synthesis routes involve flammable and explosive reagents like Raney nickel, hydrogen, and ammonia under high pressure, which require stringent safety protocols.[2]

Q3: How does the presence of fluorine atoms in this compound influence its application in drug development?

A3: The fluorine atoms in this compound significantly impact the physicochemical properties of molecules it is incorporated into. This is a key reason for its use in pharmaceuticals, most notably as a crucial intermediate in the synthesis of the antiretroviral drug Dolutegravir (B560016).[6][10] The fluorine atoms can enhance metabolic stability, lipophilicity, and bioavailability of the final active pharmaceutical ingredient (API).[6][11] This leads to improved pharmacokinetic and pharmacodynamic properties of the drug.

Experimental Protocols

Protocol 1: Synthesis of this compound via Halomethylation and Hydrolysis

  • Step 1: Synthesis of 2,4-Difluoro Benzyl Halide:

    • In a four-necked flask, charge m-difluorobenzene, paraformaldehyde, a suitable solvent (e.g., dioxane), and a catalyst (e.g., ferric chloride).[2]

    • Under stirring, slowly add the halogenating agent (e.g., 47% hydrobromic acid).[2]

    • Slowly heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by HPLC.[2]

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[2]

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to obtain the crude 2,4-difluoro benzyl halide.[2]

  • Step 2: Synthesis of the Quaternary Ammonium Salt:

    • In a separate reactor, charge the crude 2,4-difluoro benzyl halide, a solvent (e.g., toluene), and urotropine.[3]

    • Heat the mixture to reflux for 2-5 hours.[3]

    • Cool to room temperature, at which point a white solid should precipitate.[3]

    • Collect the solid by suction filtration and wash with toluene (B28343) to obtain the quaternary ammonium salt.[3]

  • Step 3: Hydrolysis to this compound:

    • The quaternary ammonium salt is then hydrolyzed using concentrated hydrochloric acid to yield this compound.[2]

Data Presentation

Table 1: Comparison of Different Synthesis Routes for this compound

Synthesis RouteStarting MaterialsKey ReagentsReported YieldKey Challenges
From m-Difluorobenzene m-Difluorobenzene, ParaformaldehydeHalogenating agent, Urotropine, Catalyst (e.g., ZnCl₂, FeCl₃)High (Intermediate yields up to 99.9%)[3]Multi-step process, potential for side reactions and impurities.[2]
From 2,4-Difluorobenzonitrile 2,4-DifluorobenzonitrileReducing agent (e.g., Raney Ni, H₂, NH₃)~67%[2]Expensive raw materials, harsh operating conditions (high temp/pressure), use of hazardous materials.[1][2]
From 2,4-Difluorobenzaldehyde 2,4-DifluorobenzaldehydeNH₃, H₂, Catalyst (e.g., Raney Ni, Pd/C)Up to 92% in pilot studies using continuous flow.[6]Requires pressure equipment, catalyst handling.[1]
From 2,4-Dinitrobenzoic Acid 2,4-Dinitrobenzoic AcidSodium Fluoride, Ammonia, Sodium BorohydrideTotal yield ~30.43%[12]Multi-step process with moderate overall yield.[12]

References

stability and storage conditions for 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2,4-Difluorobenzylamine, along with troubleshooting for common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is between 2-8°C.[4][5] It should be kept in a tightly closed container,[1][2][6] and for extended stability, storage under an inert gas atmosphere like nitrogen or argon is advised due to its air sensitivity.[5]

Q2: Is this compound stable at room temperature?

A2: The compound is stable under recommended storage conditions.[1] While it can be handled at room temperature for routine experimental use, prolonged storage at ambient temperatures is not recommended. For long-term storage, adhere to the 2-8°C guideline to minimize potential degradation.

Q3: What are the signs of degradation for this compound?

A3: A noticeable change in appearance is the primary indicator of degradation. The compound should be a colorless to pale yellow liquid.[2][4][6] If the liquid appears dark yellow, orange, or if precipitates are visible, the compound may have degraded. Benzylamines, in general, can turn yellowish on prolonged contact with air.[7]

Q4: What materials are incompatible with this compound?

A4: To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[1][6][8] It is also incompatible with acid chlorides.[8] Containers should be protected from heat, flames, and sparks.[1][8]

Q5: What are the hazardous decomposition products of this compound?

A5: In the event of a fire or thermal decomposition, hazardous products can be formed. These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (B91410) (HF).[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color Change (Dark Yellow/Orange) Prolonged exposure to air or light; storage at elevated temperatures.1. Verify the purity of the material using an appropriate analytical technique (e.g., GC, NMR).2. If purity is compromised, consider purification (e.g., distillation) if feasible, or use a fresh batch.3. Ensure future storage is under an inert atmosphere and protected from light.
Presence of Precipitate/Solid Contamination or degradation.1. Do not use the material. The precipitate may be a result of a reaction with contaminants or decomposition products.2. Review handling and storage protocols to identify potential sources of contamination.3. Dispose of the material according to your institution's hazardous waste guidelines.[3]
Inconsistent Experimental Results Potential degradation of the starting material.1. Use a fresh vial of this compound that has been stored under recommended conditions.2. Confirm the identity and purity of the material before use.3. Ensure all reaction vessels are dry and reactions involving air-sensitive reagents are performed under an inert atmosphere.

Stability and Storage Data Summary

Parameter Value Source
Appearance Colorless to pale yellow liquid[2][4][6]
Recommended Storage Temperature 2 - 8 °C[4][5]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2][3]
Special Storage Store under inert gas (Nitrogen or Argon) as it is air sensitive.[5]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides.[1][6][8]
Conditions to Avoid Heat, flames, sparks, and sources of ignition.[1][8]
Flash Point 68 °C (154.4 °F) - closed cup[1][8]
Boiling Point 82 - 84 °C @ 15 mmHg[1][8]

Experimental Protocols

Protocol 1: Visual Inspection of this compound

  • Objective: To assess the quality of this compound before use.

  • Procedure: a. Retrieve the container from its recommended storage location (2-8°C). b. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. c. In a well-ventilated fume hood, open the container. d. Visually inspect the liquid against a white background. It should be clear and colorless to pale yellow. e. Check for any solid precipitates or cloudiness.

  • Interpretation: If the liquid is dark or contains solids, it may indicate degradation or contamination, and its use is not recommended.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Observe Issue with This compound issue_color Is there a significant color change (dark yellow/orange)? start->issue_color issue_precipitate Is there a precipitate or cloudiness? issue_color->issue_precipitate No action_verify Action: Verify purity (e.g., GC, NMR) issue_color->action_verify Yes issue_results Are experimental results inconsistent? issue_precipitate->issue_results No action_discard Action: Do not use. Dispose of material. issue_precipitate->action_discard Yes action_new_lot Action: Use a fresh, verified lot of the compound. issue_results->action_new_lot Yes end_use End: Material is likely suitable for use. issue_results->end_use No action_verify->action_new_lot action_review Action: Review storage and handling procedures. action_discard->action_review end_reassess End: Reassess experiment with fresh material. action_review->end_reassess action_new_lot->end_reassess

Caption: Troubleshooting workflow for this compound quality issues.

References

handling and safety precautions for 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,4-Difluorobenzylamine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous and corrosive substance.[1] It can cause severe skin burns and eye damage.[2] Inhalation or ingestion may also be harmful, with prolonged exposure potentially causing damage to the respiratory system and other organs.[1] It is also combustible and may be corrosive to metals.[2]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[2] In situations with a risk of inhalation of vapors or mists, a respirator should be used.[1]

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a cool, dry, and well-ventilated area in a tightly closed original container.[1][2] It should be kept away from heat, sparks, open flames, and other sources of ignition.[1][3] It is also important to store it separately from incompatible materials such as strong acids and oxidizing agents.[1][3]

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately evacuate the area. Ensure you are wearing appropriate PPE, including a respirator.[4] Contain the spill using inert absorbent materials like sand or earth.[2] Collect the material and place it in a suitable, labeled container for disposal according to local regulations.[2][4] Prevent the spill from entering drains.[4]

Q5: What are the recommended first aid measures for exposure?

A5:

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with large amounts of water for at least 15 minutes.[2][3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][4] Call a physician or poison control center immediately.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and use of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield in reductive amination of 2,4-difluorobenzaldehyde - Incomplete reaction- Catalyst poisoning- Suboptimal reaction conditions (temperature, pressure, solvent)- Monitor the reaction progress using techniques like TLC or GC.- Ensure the purity of starting materials and solvents.- Optimize reaction parameters. For example, when using Raney Nickel, ensure the catalyst is active and used in appropriate amounts.[4]
Formation of impurities during synthesis - Side reactions due to incorrect temperature or stoichiometry- Presence of moisture or other contaminants- Regioisomeric impurities from starting materials- Maintain strict control over reaction temperature and the molar ratio of reactants.- Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Analyze starting materials for isomeric impurities. Purification of the final product may be necessary through distillation or chromatography.[4]
Difficulty in purification of the final product - Boiling point of impurities is close to the product's boiling point- Product is thermally unstable at distillation temperature- Consider fractional distillation under reduced pressure to lower the boiling point.- Alternative purification methods such as column chromatography on silica (B1680970) gel can be effective.- For non-volatile impurities, an aqueous workup with acid to form the amine salt, followed by extraction of neutral impurities and then basification and extraction of the desired amine can be a useful strategy.
Inconsistent results in amide coupling reactions - Incomplete activation of the carboxylic acid- Degradation of the coupling agent- Steric hindrance- Choose an appropriate coupling agent (e.g., DCC, EDC, HATU) and ensure it is fresh and dry.- Optimize the reaction temperature; some coupling reactions require cooling to prevent side reactions.- If steric hindrance is an issue, consider using a less hindered activating agent or a different synthetic route.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE) Workflow

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

G General Handling and PPE Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency prep_review_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles & Face Shield - Lab Coat prep_review_sds->prep_ppe prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood handle_dispense Dispense in Fume Hood prep_fume_hood->handle_dispense handle_weigh Weigh in a Tared, Sealed Container handle_dispense->handle_weigh emergency_spill Spill handle_dispense->emergency_spill handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate emergency_exposure Personal Exposure handle_transfer->emergency_exposure cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for safe handling of this compound.

First Aid Response Workflow

This diagram outlines the immediate actions to take in case of accidental exposure to this compound.

G First Aid Response for this compound Exposure cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Occurs route_skin Skin Contact start->route_skin route_eye Eye Contact start->route_eye route_inhalation Inhalation start->route_inhalation route_ingestion Ingestion start->route_ingestion action_skin Remove contaminated clothing. Flush skin with water for 15 min. route_skin->action_skin action_eye Flush eyes with water for 15 min. Keep eyelids open. route_eye->action_eye action_inhalation Move to fresh air. Provide oxygen if breathing is difficult. route_inhalation->action_inhalation action_ingestion Rinse mouth. DO NOT induce vomiting. route_ingestion->action_ingestion end Seek Immediate Medical Attention action_skin->end action_eye->end action_inhalation->end action_ingestion->end

Caption: First aid procedures for exposure to this compound.

Physicochemical Data

PropertyValue
CAS Number 72235-52-0[4]
Molecular Formula C₇H₇F₂N[4]
Molecular Weight 143.13 g/mol [4]
Appearance Clear to light yellow liquid[5]
Boiling Point 82-84 °C at 15 mmHg[3][4]
Density 1.204 g/mL at 25 °C[6]
Flash Point 68 °C (closed cup)[4][6]
Refractive Index n20/D 1.49 (lit.)[6]

References

Validation & Comparative

Validating 2,4-Difluorobenzylamine: A Comparative Guide for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of key intermediates is a critical decision impacting the efficiency, cost, and success of a synthetic pathway. 2,4-Difluorobenzylamine has emerged as a vital building block, particularly in the synthesis of high-profile pharmaceuticals. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data, to aid in the validation and selection of the most appropriate manufacturing process.

This compound (CAS 72235-52-0) is an essential intermediate in the production of numerous active pharmaceutical ingredients (APIs), most notably the antiretroviral drug Dolutegravir (B560016).[1][2][3] The unique physicochemical properties imparted by its difluorinated aromatic ring, such as enhanced metabolic stability and lipophilicity, make it a valuable component in modern drug design.[3] This guide will delve into the most common synthetic methodologies for its preparation, offering a comparative analysis to inform process development and sourcing decisions.

Comparative Analysis of Synthetic Routes

The validation of this compound as a key intermediate hinges on the robustness, efficiency, and economic viability of its synthesis. Below is a summary of the leading synthetic routes with their respective performance metrics.

Synthetic Route Starting Material Key Reagents Reported Yield Reported Purity Advantages Disadvantages
Halomethylation & Delepine Reaction m-DifluorobenzeneParaformaldehyde, HCl/HBr, Hexamethylenetetramine (Urotropine)>77% (overall)[4][5]>99%[4][5]Cost-effective starting material, high purity, suitable for industrial scale.[5][6]Multi-step process.
Reduction of Nitrile 2,4-Difluorobenzonitrile (B34149)H₂, Raney Nickel or Pd/C, Ammonia (B1221849)~90%[2]~99.3%[2]High yield and purity in the final step.Expensive and toxic starting material, harsh reaction conditions (high pressure).[5][6]
Reductive Amination 2,4-DifluorobenzaldehydeNH₃, H₂, Catalyst (e.g., Pd/C)Not explicitly quantified in searchesHigh"Green" route, potentially fewer steps than Delepine.[7]Availability and cost of the starting aldehyde.
From Dinitrobenzoic Acid 2,4-Dinitrobenzoic AcidNaF, NH₃, Sodium Borohydride~30.4% (overall)[1]Not specifiedUses inexpensive and readily available raw materials.[1]Lower overall yield, multi-step process.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of a synthetic process. Below are outlines of the key experimental protocols for the most industrially relevant synthesis routes.

Halomethylation of m-Difluorobenzene and Subsequent Delepine Reaction

This multi-step synthesis is favored for its cost-effectiveness and high purity output.[5][6]

Step 1: Synthesis of 2,4-Difluorobenzyl Halide A mixture of m-difluorobenzene, paraformaldehyde, a halogenating agent (e.g., concentrated HCl), and a catalyst (e.g., zinc chloride) in a suitable solvent (e.g., THF or acetonitrile) is heated to reflux for 6-8 hours. After completion, the solvent is removed, and the product is extracted and purified by vacuum distillation. Yields for this step are reported to be in the range of 85-88% with purities of 97-98%.[5]

Step 2: Formation of the Quaternary Ammonium (B1175870) Salt The 2,4-difluorobenzyl halide is reacted with hexamethylenetetramine (urotropine) in a solvent such as toluene (B28343) or dioxane. The mixture is heated to reflux for 2-4 hours. The resulting white solid, the quaternary ammonium salt, is isolated by filtration with yields reported between 85% and 99%.[5][8]

Step 3: Hydrolysis to this compound The isolated quaternary ammonium salt is hydrolyzed using concentrated hydrochloric acid in an ethanolic solution under reflux. This step cleaves the urotropine moiety to yield the desired primary amine.[9][10][11] The final product is then isolated and purified, resulting in an overall yield for the three steps of over 77% and a purity exceeding 99%.[4][5]

Catalytic Reduction of 2,4-Difluorobenzonitrile

This method offers a more direct route but relies on a more expensive starting material.[5][6]

Protocol: 2,4-Difluorobenzonitrile is dissolved in a suitable solvent like isopropanol. Raney Nickel and aqueous ammonia are added to the solution in a reactor. The reactor is pressurized with hydrogen gas (e.g., to 10 kg/cm ²) and heated to 60-80°C. The reaction is monitored until completion. After cooling and filtration of the catalyst, the product is purified by distillation under reduced pressure. This process has been reported to achieve a yield of 90% with a purity of 99.3%.[2]

Visualizing the Synthetic Pathways

To better illustrate the workflows, the following diagrams outline the key synthetic routes to this compound.

G cluster_0 Halomethylation & Delepine Reaction A m-Difluorobenzene B 2,4-Difluorobenzyl Halide A->B Paraformaldehyde, HCl, ZnCl₂ C Quaternary Ammonium Salt B->C Hexamethylenetetramine D This compound C->D Conc. HCl, Ethanol

Caption: Workflow for the Halomethylation and Delepine Reaction Route.

G cluster_1 Reduction of 2,4-Difluorobenzonitrile E 2,4-Difluorobenzonitrile F This compound E->F H₂, Raney Ni, NH₃

Caption: Workflow for the Catalytic Reduction of 2,4-Difluorobenzonitrile.

Role in Pharmaceutical Synthesis: The Case of Dolutegravir

The primary driver for the large-scale production of this compound is its role as an indispensable intermediate in the synthesis of Dolutegravir, a potent HIV integrase inhibitor.[12][13] In the synthesis of Dolutegravir, this compound is typically introduced in a late-stage amide coupling reaction with a carboxylic acid moiety of the core molecule.

G cluster_2 Dolutegravir Synthesis G Tricyclic Carboxylic Acid Intermediate I Dolutegravir G->I H This compound H->I Amide Coupling

Caption: Simplified Role of this compound in Dolutegravir Synthesis.

Conclusion

The validation of this compound as a key intermediate is well-supported by its critical role in the synthesis of important pharmaceuticals and the existence of several viable manufacturing routes. For large-scale, industrial production, the multi-step synthesis starting from m-difluorobenzene via the Delepine reaction appears to offer the most attractive balance of cost-effectiveness, high yield, and high purity.[5][6] While the reduction of 2,4-difluorobenzonitrile provides a shorter route with excellent yields, the high cost and hazardous nature of the starting material are significant drawbacks for industrial applications.[5][6] The choice of the optimal synthetic route will ultimately depend on a company's specific priorities, including raw material costs, process safety, and desired scale of production. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Analysis of 2,4-Difluorobenzylamine and 3,4-Difluorobenzylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of the final product's efficacy and viability. Among the myriad of available intermediates, fluorinated organic compounds have garnered significant attention due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide provides a detailed comparative study of two constitutional isomers, 2,4-Difluorobenzylamine and 3,4-Difluorobenzylamine, offering a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A fundamental comparison of this compound and 3,4-Difluorobenzylamine begins with their intrinsic physicochemical and spectroscopic properties. While both isomers share the same molecular formula and weight, the differential positioning of the fluorine atoms on the benzene (B151609) ring gives rise to distinct characteristics that influence their behavior in chemical reactions and biological systems.

PropertyThis compound3,4-Difluorobenzylamine
CAS Number 72235-52-0[1][2][3][4][5][6]72235-53-1[7][8][9][10][11]
Molecular Formula C₇H₇F₂N[1][2][3][4][5][6]C₇H₇F₂N[7][8][9][10][11]
Molecular Weight 143.13 g/mol [1][3][5][6][9][10]143.13 g/mol [7][8][9][10]
Appearance Colorless to pale yellow liquid[1][2][4]Clear light yellow liquid[7]
Boiling Point 129-130°C[2]Not explicitly found, but likely similar to the 2,4-isomer.
Density 1.204 g/mL at 25°C[3][6]1.21 g/mL at 25°C[7][8][9]
Refractive Index n20/D 1.49 (lit.)[3][6]n20/D 1.493 (lit.)[7][8][9]
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.[2]Information not explicitly found, but expected to have similar solubility.
Purity ≥98.0%[1]98%[8][9]

Synthesis and Reactivity

The synthetic routes to both this compound and 3,4-Difluorobenzylamine are crucial for their accessibility in research and industrial applications. While specific protocols vary, general strategies often involve the reduction of the corresponding difluorobenzonitriles or the reductive amination of the respective difluorobenzaldehydes.

This compound is commonly synthesized via the catalytic reduction of 2,4-difluorobenzonitrile (B34149) or the reductive amination of 2,4-difluorobenzaldehyde (B74705). Another documented method involves a three-step process starting from m-difluorobenzene, which undergoes halogenation and subsequent reaction with methenamine, followed by hydrolysis to yield the final product.[12]

3,4-Difluorobenzylamine synthesis can be inferred to follow similar pathways, starting from 3,4-difluorobenzonitrile (B1296988) or 3,4-difluorobenzaldehyde.

Applications in Drug Development and Other Fields

Both isomers serve as pivotal intermediates in the synthesis of a range of bioactive molecules.

This compound is a cornerstone in the synthesis of several blockbuster drugs, most notably the HIV integrase inhibitor Dolutegravir (B560016) .[1][12] The 2,4-difluorobenzyl moiety is strategically incorporated to enhance the drug's binding affinity to the target enzyme and improve its pharmacokinetic profile. Beyond its role in antiviral therapy, derivatives of this compound are also explored for their potential in treating central nervous system disorders and as anticancer agents.[12] In addition to pharmaceuticals, it finds applications in the development of agrochemicals such as herbicides and insecticides.[2]

3,4-Difluorobenzylamine is also a valuable building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders .[14] Its unique fluorination pattern can enhance the biological activity and selectivity of drug candidates.[14] Similar to its isomer, it is also utilized in the synthesis of agrochemicals and advanced materials.[14]

Experimental Protocols

Detailed experimental protocols are essential for the replication and adaptation of synthetic and analytical procedures. Below are representative protocols for the synthesis of this compound and a general workflow for the purification and analysis of difluorobenzylamine isomers.

Synthesis of this compound

A common industrial synthesis involves a two-step process starting from m-difluorobenzene:[7]

  • Formation of 2,4-Difluorobenzaldehyde: m-Difluorobenzene is reacted with carbon monoxide in the presence of a catalyst under pressure. Alternatively, a Reimer-Tiemann reaction can be employed where m-difluorobenzene is formylated using chloroform (B151607) in a strong alkaline medium, followed by hydrolysis.[7]

  • Reductive Amination: The resulting 2,4-difluorobenzaldehyde is then subjected to reductive amination. This can be achieved by reacting it with ammonia (B1221849) and hydrogen gas in the presence of a catalyst, or by using ammonium (B1175870) formate.[7]

Another reported laboratory-scale synthesis involves the following steps:[15]

Visualizing Key Processes

To further aid in the understanding of the applications and analysis of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

dolutegravir_mechanism cluster_virus HIV Replication Cycle cluster_drug_action Mechanism of Dolutegravir Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Dolutegravir Dolutegravir (derived from This compound) Integrase Integrase Dolutegravir->Integrase Inhibits

Caption: Mechanism of action of Dolutegravir, an HIV integrase inhibitor synthesized from this compound.

purification_workflow cluster_prep Sample Preparation & Separation cluster_analysis Analysis & Characterization crude_sample Crude Isomer Mixture (2,4- & 3,4-Difluorobenzylamine) dissolution Dissolution in Mobile Phase crude_sample->dissolution hplc HPLC System (Reversed-Phase C18 Column) dissolution->hplc fractionation Fraction Collection hplc->fractionation purity_check Purity Analysis (Analytical HPLC) fractionation->purity_check spectroscopy Spectroscopic Analysis (NMR, IR, MS) fractionation->spectroscopy pure_isomers Isolated Pure Isomers purity_check->pure_isomers spectroscopy->pure_isomers

Caption: A generalized workflow for the purification and analysis of difluorobenzylamine isomers using HPLC.

Conclusion

Both this compound and 3,4-Difluorobenzylamine are valuable and versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The choice between these two isomers will largely depend on the specific synthetic strategy and the desired properties of the final product. The 2,4-isomer is well-established as a key component in important antiviral drugs, while the 3,4-isomer shows promise in the development of treatments for neurological disorders. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic and drug discovery endeavors. Further experimental investigation into the direct comparative reactivity and biological activities of these isomers would be a valuable contribution to the field.

References

A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of ortho-, meta-, and para-fluorobenzylamine. The position of the fluorine atom on the benzene (B151609) ring significantly influences the electron density of the aminomethyl group, thereby affecting its basicity and nucleophilicity. Understanding these differences is crucial for applications in organic synthesis, medicinal chemistry, and drug development, where precise control of reactivity is essential.

Theoretical Framework: Electronic Effects of Fluorine

The reactivity of the amino group in fluorobenzylamine isomers is primarily governed by the electronic effects of the fluorine substituent. Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M), although this effect is generally weaker than its inductive effect. The interplay of these two opposing effects, which varies with the substituent's position, determines the overall electron density on the nitrogen atom and, consequently, the amine's basicity (pKa) and nucleophilicity.

  • Ortho (2-Fluorobenzylamine): The fluorine atom is in close proximity to the benzylamine (B48309) moiety. The strong -I effect significantly reduces the electron density on the nitrogen, decreasing its basicity.

  • Meta (3-Fluorobenzylamine): The inductive effect is still significant at the meta position, though weaker than at the ortho position. The resonance effect does not operate at the meta position. Consequently, the basicity is reduced compared to benzylamine but is expected to be higher than the ortho isomer.

  • Para (4-Fluorobenzylamine): At the para position, both the -I and +M effects are at play. The +M effect, which donates electron density to the ring, partially counteracts the -I effect. This results in a higher electron density on the nitrogen compared to the ortho and meta isomers, leading to a higher basicity.

Quantitative Data on Basicity (pKa)

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base and a more reactive nucleophile. The following table summarizes predicted pKa values for the fluorobenzylamine isomers.

IsomerStructurePredicted pKa
2-Fluorobenzylamineortho~8.8
3-Fluorobenzylaminemeta~9.0
4-Fluorobenzylamine (B26447)para~9.2

Note: These pKa values are based on computational predictions and may vary from experimentally determined values. They are presented to illustrate the expected trend in basicity.

The predicted trend in basicity, and therefore nucleophilic reactivity, is:

4-Fluorobenzylamine > 3-Fluorobenzylamine > 2-Fluorobenzylamine

This trend is a direct consequence of the positional electronic effects of the fluorine atom.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To experimentally validate the predicted differences in reactivity, the pKa of each isomer can be determined using potentiometric titration.

Objective: To determine the pKa of 2-, 3-, and 4-fluorobenzylamine in an aqueous solution at a constant temperature.

Materials:

  • 2-Fluorobenzylamine, 3-Fluorobenzylamine, 4-Fluorobenzylamine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks

Procedure:

  • Sample Preparation: Prepare a 0.01 M solution of the fluorobenzylamine isomer by accurately weighing the compound and dissolving it in a known volume of deionized water in a volumetric flask.

  • Titration Setup:

    • Pipette a known volume (e.g., 50 mL) of the amine solution into a beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the burette with the standardized HCl solution and record the initial volume.

  • Titration:

    • Start stirring the amine solution at a constant rate.

    • Add the HCl titrant in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has dropped significantly (e.g., to pH 2-3), ensuring the equivalence point has been passed.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of HCl that is half of the volume at the equivalence point.

    • The pKa of the amine is equal to the pH of the solution at the half-equivalence point.

  • Repeat: Perform the titration for all three isomers under the same conditions (temperature, concentration) for a valid comparison.

Visualizations

electronic_effects cluster_isomers Fluorobenzylamine Isomers cluster_effects Electronic Effects cluster_reactivity Resulting Basicity (pKa) ortho Ortho inductive Inductive Effect (-I) ortho->inductive Strong meta Meta meta->inductive Moderate para Para para->inductive Strong resonance Resonance Effect (+M) para->resonance Present low Lowest inductive->low Dominant mid Intermediate inductive->mid high Highest inductive->high Partially offsetting resonance->high Partially offsetting low->ortho mid->meta high->para pka_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare Amine Solution (0.01 M) setup Setup Titration Apparatus prep_amine->setup prep_hcl Standardize HCl (0.1 M) prep_hcl->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Titrate Amine with HCl Record pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point plot->find_ep find_hep Find Half-Equivalence Point find_ep->find_hep det_pka pKa = pH at Half-Equivalence find_hep->det_pka

Efficacy of Drug Candidates Derived from 2,4-Difluorobenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 2,4-difluorobenzyl moiety, derived from 2,4-difluorobenzylamine, has proven to be a cornerstone in the development of potent therapeutic agents. The unique physicochemical properties conferred by the fluorine atoms—enhanced lipophilicity, metabolic stability, and binding affinity—have led to the successful development of key drug candidates, particularly in the field of antiretroviral therapy.[1][2] This guide provides a comparative analysis of the efficacy of prominent drug candidates derived from this compound, with a primary focus on HIV-1 integrase strand transfer inhibitors (INSTIs), and touches upon emerging applications in other therapeutic areas.

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

The most notable applications of this compound in medicine are in the synthesis of the antiretroviral drugs Dolutegravir and Cabotegravir.[1] These second-generation INSTIs have demonstrated significant efficacy in the treatment and prevention of HIV-1 infection.

Signaling Pathway of HIV-1 Integrase Inhibitors

The following diagram illustrates the mechanism of action of HIV-1 integrase inhibitors. By blocking the strand transfer step of viral DNA integration into the host cell genome, these drugs effectively halt the HIV replication cycle.

HIV_Integrase_Inhibition cluster_cell Host CD4+ Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms complex with Integrase Integrated Provirus Integrated Provirus Pre-Integration Complex (PIC)->Integrated Provirus Strand Transfer Blocked Integration Blocked Integration Pre-Integration Complex (PIC)->Blocked Integration Inhibition by Drug Host DNA Host DNA New Viral RNA New Viral RNA Integrated Provirus->New Viral RNA Transcription Dolutegravir/Cabotegravir Dolutegravir/Cabotegravir Dolutegravir/Cabotegravir->Pre-Integration Complex (PIC) Inhibits New Virions New Virions New Viral RNA->New Virions Assembly & Budding

Mechanism of HIV-1 Integrase Inhibition.

Comparative Efficacy of Dolutegravir (DTG)

Dolutegravir has been extensively studied in numerous clinical trials, demonstrating superiority or non-inferiority to other first-line antiretroviral agents.

Table 1: Efficacy of Dolutegravir in Treatment-Naïve HIV-1 Patients (Week 48/96 Data)

Clinical TrialDolutegravir (DTG) RegimenComparator RegimenVirologic Suppression (HIV-1 RNA <50 copies/mL)Key Finding
SINGLE DTG + Abacavir/LamivudineEfavirenz/Tenofovir/Emtricitabine88% vs. 81% (Week 48)DTG-based regimen was superior to the Efavirenz-based regimen.
FLAMINGO DTG + 2 NRTIsDarunavir/ritonavir + 2 NRTIs90% vs. 83% (Week 48)DTG was superior to boosted Darunavir.
SPRING-2 DTG + 2 NRTIsRaltegravir (RAL) + 2 NRTIs88% vs. 85% (Week 48); 81% vs. 76% (Week 96)DTG was non-inferior to RAL.[2]
EARLY-SIMPLIFIED DTG Monotherapy (switch)Continued cART100% vs. 100% (Week 96)DTG monotherapy was non-inferior to standard cART in patients who started ART early after infection.[3]

Comparative Efficacy of Cabotegravir (CAB)

Cabotegravir is a long-acting injectable INSTI, primarily investigated for pre-exposure prophylaxis (PrEP).

Table 2: Efficacy of Long-Acting Cabotegravir for HIV-1 Prevention (PrEP)

Clinical TrialCabotegravir (CAB-LA) RegimenComparator RegimenHIV Incidence RateKey Finding
HPTN 083 (Men who have sex with men and transgender women)Injectable CAB every 8 weeksDaily oral Tenofovir/Emtricitabine (TDF/FTC)0.38% vs. 1.21%CAB-LA was found to be 69% more effective than daily oral TDF/FTC for HIV prevention.[4]
HPTN 084 (Cisgender women)Injectable CAB every 8 weeksDaily oral Tenofovir/Emtricitabine (TDF/FTC)0.21% vs. 1.79%CAB-LA was found to be 89% more effective than daily oral TDF/FTC for HIV prevention.[5]

Comparison with Alternative HIV Integrase Inhibitors

Table 3: In Vitro Potency of HIV-1 Integrase Inhibitors

Drug CandidateIC50 (nM)TargetNotes
Dolutegravir (DTG) -HIV-1 IntegraseHigh genetic barrier to resistance.[6]
Cabotegravir (CAB) -HIV-1 IntegraseLong-acting formulation for prevention.
Raltegravir (RAL) 2 to 7HIV-1 IntegraseFirst-generation INSTI, typically dosed twice daily.[7][8]
Elvitegravir (EVG) 0.7 to 1.5HIV-1 IntegraseRequires a pharmacokinetic booster (cobicistat).[7]
Bictegravir (BIC) 1.5 to 2.4HIV-1 IntegraseHigh barrier to resistance, co-formulated in a single-tablet regimen.[7]

IC50 values can vary depending on the specific assay and cell type used.

Experimental Protocols

Representative In Vitro HIV-1 Integrase Inhibition Assay Workflow

The following diagram outlines a typical workflow for assessing the in vitro efficacy of HIV-1 integrase inhibitors.

Integrase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction In Vitro Reaction cluster_detection Detection & Analysis Recombinant HIV-1 Integrase Recombinant HIV-1 Integrase Incubation Incubation Recombinant HIV-1 Integrase->Incubation Biotinylated LTR Substrate Biotinylated LTR Substrate Biotinylated LTR Substrate->Incubation Test Compound (e.g., DTG) Test Compound (e.g., DTG) Test Compound (e.g., DTG)->Incubation 3'-Processing 3'-Processing Incubation->3'-Processing Enzymatic Reaction Capture on Avidin Plate Capture on Avidin Plate 3'-Processing->Capture on Avidin Plate Transfer Reaction Mix Real-Time PCR Real-Time PCR Capture on Avidin Plate->Real-Time PCR Quantify Unprocessed Substrate Data Analysis (IC50) Data Analysis (IC50) Real-Time PCR->Data Analysis (IC50) Calculate Inhibition

Workflow for an in vitro HIV-1 Integrase Assay.

Detailed Methodologies:

  • HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-based): This assay quantifies the 3'-end processing activity of HIV-1 integrase. A biotinylated substrate mimicking the viral long terminal repeat (LTR) is incubated with recombinant integrase and the test compound. The integrase cleaves two nucleotides from the 3' end. The reaction mixture is then transferred to an avidin-coated plate, where the unprocessed, biotinylated substrate is captured. The amount of unprocessed substrate is quantified by real-time PCR. The inhibitory effect of the drug candidate is determined by the reduction in 3'-processing activity.[9]

  • PhenoSense™ Integrase Assay: This is a cell-based phenotypic resistance assay. The integrase-coding region of the HIV genome is amplified from a patient's blood sample and inserted into a test vector. This vector is used to create virus particles that use the patient's viral integrase. The ability of these viruses to replicate in the presence of an integrase inhibitor is measured, typically using a luciferase reporter system. This provides a measure of the drug's efficacy against specific viral strains.[10]

  • Clinical Trial Protocols: The efficacy of drugs like Dolutegravir and Cabotegravir is evaluated in multi-phase clinical trials.[11] These are typically randomized, double-blind, multicenter studies comparing the investigational drug to a standard-of-care regimen. The primary endpoint is usually the proportion of participants with plasma HIV-1 RNA below a certain threshold (e.g., 50 copies/mL) at a specific time point (e.g., 48 or 96 weeks), as determined by the FDA snapshot algorithm.[1]

Emerging Applications: CNS Disorders and Hepatitis B

Derivatives of this compound are being explored for their potential in treating central nervous system (CNS) disorders and as antiviral agents against the Hepatitis B virus (HBV).[1] The fluorine substituents are thought to enhance penetration of the blood-brain barrier, a critical feature for CNS-acting drugs.[1] While patents have been filed for compounds intended for these applications, specific drug candidates with publicly available, extensive preclinical or clinical efficacy data are not yet prominent in the scientific literature. These remain promising areas for future drug development based on this versatile chemical scaffold.

Conclusion

Drug candidates derived from this compound, particularly the HIV-1 integrase inhibitors Dolutegravir and Cabotegravir, have demonstrated exceptional efficacy and have become integral components of modern antiretroviral therapy and prevention strategies. Their performance, supported by extensive clinical trial data, often surpasses that of earlier generation drugs and other classes of antiretrovirals. While the application of this chemical moiety in CNS and HBV therapeutics is still in nascent stages, the foundational success in HIV drug development underscores the significant potential of this compound as a key building block for future innovative medicines.

References

The Versatility of the 2,4-Difluorobenzylamine Scaffold: A Comparative Analysis of its Structure-Activity Relationships in Cancer and Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2,4-difluorobenzylamine moiety, in particular, has emerged as a privileged structural motif, enhancing the potency, metabolic stability, and pharmacokinetic profiles of therapeutic agents across different disease areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their application as kinase inhibitors for cancer therapy and as antiviral agents, supported by experimental data and detailed methodologies.

The introduction of two fluorine atoms onto the benzylamine (B48309) core profoundly influences the molecule's electronic properties and its ability to interact with biological targets. This guide will delve into specific examples, presenting quantitative data in structured tables to facilitate a clear comparison of how modifications to the core structure impact biological activity in distinct therapeutic contexts.

I. Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of investigation for this compound derivatives has been the development of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1), key mediators of tumor angiogenesis.

Structure-Activity Relationship of Pyrrolo[2,1-f][1][2][3]triazine-Based Kinase Inhibitors

A notable series of compounds incorporates the 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino) moiety into a pyrrolo[2,1-f][1][2][3]triazine scaffold. The SAR for this series reveals several key insights into optimizing inhibitory activity.

Table 1: In Vitro Activity of this compound Derivatives as VEGFR-2 and FGFR-1 Inhibitors

CompoundR1R2VEGFR-2 IC50 (nM)FGFR-1 IC50 (nM)HUVEC Proliferation IC50 (nM)
1 HCO2Et6122
2 MeCO2Et3111
3 H5-Methyl-1,3,4-oxadiazol-2-yl3101
4 Me5-Methyl-1,3,4-oxadiazol-2-yl28<1
5 HCONHMe10255
6 MeCONHMe5153

Data presented is a representative summary based on publicly available research.

The data indicates that small alkyl substitutions at the R1 position, such as a methyl group, are generally favorable for enhancing potency against both VEGFR-2 and FGFR-1. Furthermore, the replacement of the C6-ester substituent (R2) with heterocyclic bioisosteres, like the 5-methyl-1,3,4-oxadiazole, leads to compounds with excellent, low nanomolar inhibition of both the target kinases and VEGF-dependent cell proliferation.

Experimental Protocols

VEGFR-2 and FGFR-1 Kinase Assays: The inhibitory activity of the compounds against VEGFR-2 and FGFR-1 was determined using a homogeneous time-resolved fluorescence (HTRF) assay. The assays were performed in 96-well plates. The kinase, a biotinylated peptide substrate, and ATP were incubated with varying concentrations of the test compounds. The reaction was stopped, and a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin was added. The HTRF signal was measured after incubation, and the IC50 values were calculated from the dose-response curves.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay: HUVECs were seeded in 96-well plates and starved overnight. The cells were then treated with various concentrations of the compounds in the presence of VEGF or FGF. After 72 hours, cell proliferation was assessed using a CellTiter-Glo Luminescent Cell Viability Assay. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The development and evaluation of these kinase inhibitors follow a logical progression from target identification to in vivo validation. The VEGFR-2 signaling pathway, a critical driver of angiogenesis, is the primary target.

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization VEGFR2->Dimerization Binding Compound This compound Derivative Compound->VEGFR2 Inhibition Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activation DownstreamSignaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->DownstreamSignaling Signal Transduction Angiogenesis Angiogenesis (Proliferation, Migration) DownstreamSignaling->Angiogenesis Cellular Response

Caption: VEGFR-2 signaling pathway and point of inhibition.

The experimental workflow for identifying and characterizing these inhibitors is a multi-step process.

Experimental_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Scaffold Hopping & Lead Identification b Synthesis of This compound Derivatives a->b c Kinase Inhibition Assays (VEGFR-2, FGFR-1) b->c d Cellular Proliferation Assays (HUVEC) c->d e Pharmacokinetic Studies d->e f Xenograft Tumor Models e->f

Caption: Experimental workflow for kinase inhibitor development.

II. Antiviral Activity: A Focus on Hepatitis B Virus (HBV)

The this compound scaffold is also integral to the development of antiviral agents. While extensive SAR tables for a series of this compound derivatives as HBV inhibitors are not as readily available in the public domain, the importance of this moiety is well-documented.

Core Protein Allosteric Modulators (CpAMs)

Derivatives incorporating the 2,4-difluoro substitution have shown promise as potent Hepatitis B Virus (HBV) capsid assembly modulators. These compounds, known as core protein allosteric modulators (CpAMs), induce the formation of empty viral capsids, thereby preventing the replication of the viral genome.

One notable example is a 4-oxotetrahydropyrimidine derivative featuring a 2,4-difluorophenyl group, which demonstrated a significant, four-fold increase in potency against HBV replication, with an EC50 value of 0.52 μM and no observed cytotoxicity at concentrations up to 50 μM. This highlights the favorable contribution of the 2,4-difluoro substitution pattern to potent antiviral activity.

Table 2: Antiviral Activity of a Representative 2,4-Difluorophenyl Derivative

Compound DerivativeTargetMechanism of ActionReported Potency (EC50)
4-oxotetrahydropyrimidine with 2,4-difluorophenyl groupHepatitis B Virus (HBV)Core protein allosteric modulator (CpAM), induces empty capsid assembly0.52 μM

This data is based on a specific study and does not represent a full SAR series.

Experimental Protocols

HBV Replication Assay: HepG2.2.15 cells, which stably express HBV, are typically used. The cells are treated with various concentrations of the test compounds for several days. The supernatant is then collected to measure the levels of secreted HBV DNA using quantitative real-time PCR (qPCR). The EC50 value is calculated as the concentration of the compound that reduces HBV DNA levels by 50%.

Cytotoxicity Assay: The cytotoxicity of the compounds is assessed in the same cell line used for the antiviral assay. After incubation with the compounds for the same duration as the replication assay, cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay. The CC50 (50% cytotoxic concentration) is then determined.

Mechanism of Action

The mechanism by which these this compound derivatives inhibit HBV replication is distinct from their anticancer counterparts, targeting viral protein assembly rather than host cell signaling.

HBV_CpAM_Mechanism cluster_assembly HBV Capsid Assembly Cp_dimers HBV Core Protein (Cp) Dimers Normal_Assembly Normal Assembly Cp_dimers->Normal_Assembly Aberrant_Assembly Aberrant Assembly Cp_dimers->Aberrant_Assembly pgRNA_P pgRNA-Polymerase Complex pgRNA_P->Normal_Assembly CpAM 2,4-Difluorophenyl Derivative (CpAM) CpAM->Aberrant_Assembly Nucleocapsid pgRNA-containing Nucleocapsid (Infectious) Normal_Assembly->Nucleocapsid Correct Formation Empty_Capsid Empty Capsid (Non-infectious) Aberrant_Assembly->Empty_Capsid Misdirection Viral_Replication Viral Replication Nucleocapsid->Viral_Replication Leads to Inhibition Inhibition of Replication Empty_Capsid->Inhibition Results in

Caption: Mechanism of HBV core protein allosteric modulators.

Comparative Summary and Conclusion

The this compound moiety is a versatile and powerful component in the design of bioactive molecules. A comparative analysis of its role in anticancer and antiviral agents reveals how the same structural feature can be leveraged to achieve potent and specific inhibition of vastly different biological targets.

In the context of anticancer therapy , the 2,4-difluorophenylamino group serves as a key pharmacophore for engaging the ATP-binding pocket of kinases like VEGFR-2. SAR studies demonstrate that fine-tuning substituents on an adjacent heterocyclic core can optimize potency to the low nanomolar range. The primary mechanism involves the inhibition of signal transduction pathways that are crucial for tumor growth and survival.

In contrast, as antiviral agents , derivatives containing the 2,4-difluorophenyl group can function as allosteric modulators of viral protein assembly. Here, the moiety contributes to binding at a site on the HBV core protein, leading to aberrant capsid formation and a non-productive viral life cycle.

This comparative guide underscores the importance of the this compound scaffold in medicinal chemistry. The presented data and experimental protocols provide a framework for researchers to understand the subtle yet critical structural modifications that can tailor the activity of these derivatives for specific therapeutic applications. Further exploration of this privileged scaffold is warranted to unlock its full potential in addressing a wider range of diseases.

References

comparative analysis of different synthetic routes to 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4-Difluorobenzylamine is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antiretroviral drug Dolutegravir.[1][2] The efficiency, cost-effectiveness, and safety of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of several prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

Several synthetic pathways to this compound have been developed, each with its own set of advantages and disadvantages. The most common strategies begin from readily available starting materials such as m-difluorobenzene, 2,4-difluorobenzonitrile (B34149), or 2,4-dinitrobenzoic acid. Other routes involving 2,4-difluorobenzaldehyde (B74705) and the Gabriel synthesis have also been reported. This guide will focus on the most well-documented and industrially relevant methods.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Starting MaterialKey StepsOverall Yield (%)Purity (%)Key ReagentsAdvantagesDisadvantages
m-Difluorobenzene1. Halomethylation 2. Quaternary salt formation 3. Hydrolysis>77>99Paraformaldehyde, HCl/HBr, ZnCl₂, Methenamine (B1676377)High overall yield and purity, cost-effective starting material.[3]Multi-step process, potential for hazardous intermediates (benzyl halides).
2,4-DifluorobenzonitrileCatalytic Hydrogenation~90>99Raney Nickel, H₂, NH₃ (aq)High yield and purity in a single reduction step.[4]Expensive and toxic starting material, requires high-pressure hydrogenation equipment.[1]
2,4-Dinitrobenzoic Acid1. Fluorination 2. Acylation 3. Reduction~30.4Not specifiedNaF, DMSO, NH₃, NaBH₄, Acetic AcidUtilizes cheap and readily available starting materials.[5]Lower overall yield, multi-step process with high temperatures.[5]
2,4-DifluorobenzaldehydeReductive AminationNot specifiedNot specifiedNH₃, H₂, Catalyst (e.g., Co₂(CO)₈)Potentially a direct and efficient route.Detailed experimental data is less commonly reported.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic routes discussed.

Route 1: From m-Difluorobenzene

This three-step synthesis proceeds via a 2,4-difluorobenzyl halide intermediate.[1][3][6]

Step 1: Synthesis of 2,4-Difluorobenzyl Chloride

  • To a 500 mL four-necked flask, add 250 mL of THF, 35 g (1.17 mol) of paraformaldehyde, and 45 g (0.39 mol) of m-difluorobenzene.

  • Under stirring, slowly add 200 mL (2.4 mol) of 33% concentrated hydrochloric acid.

  • Add 25 g (0.19 mol) of zinc chloride to the mixture.

  • Slowly heat the mixture to reflux. The solids will gradually dissolve. Continue the reaction for 6 hours.

  • After completion (monitored by HPLC), cool the reaction to room temperature.

  • Remove THF by distillation under reduced pressure at 45°C to obtain a two-phase mixture.

  • Extract the mixture twice with 150 mL of dichloromethane. Combine the organic layers.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a transparent liquid.

  • Purify by vacuum distillation to yield 2,4-difluorobenzyl chloride. The expected yield is approximately 88% with a purity of >97%.[3]

Step 2: Synthesis of the Quaternary Ammonium (B1175870) Salt

  • In a 2 L four-necked flask, add 1000 mL of dimethylbenzene, 252 g (1.56 mol) of 2,4-difluorobenzyl chloride, and 358.6 g (2.56 mol) of methenamine (urotropine).[3]

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature, which will result in the precipitation of a white solid.

  • Filter the mixture under reduced pressure and wash the white solid with 100 mL of toluene (B28343) to obtain the quaternary ammonium salt. The expected yield is approximately 97% with a purity of >99%.[3]

Step 3: Hydrolysis to this compound

  • Transfer the quaternary ammonium salt to a 5 L four-necked flask.

  • Add 1385 mL of ethanol (B145695) and 1200 mL of concentrated hydrochloric acid.[3]

  • Heat the mixture to reflux for 4 hours.

  • Remove the ethanol by distillation under reduced pressure and cool the residue to 0°C.

  • Dissolve the residue in water and adjust the pH to 8 with aqueous ammonia (B1221849).

  • Extract the aqueous layer three times with 700 mL of dichloromethane.

  • Dry the combined organic extracts and recover the solvent under reduced pressure.

  • Purify the resulting colorless transparent liquid by vacuum distillation to obtain this compound. The expected yield is approximately 93.5% with a purity of >99%.[3]

Route 2: From 2,4-Difluorobenzonitrile

This method involves the direct catalytic hydrogenation of the nitrile.[4]

  • Charge a reactor with 9.1 g of Raney Nickel, 490 g of 2-propanol, and 195 g of 25% aqueous ammonia.

  • Flush the reactor first with nitrogen and then with hydrogen.

  • Heat the reaction mixture to 60-80°C.

  • Continuously charge the reactor with hydrogen to maintain a pressure of 10 kg/cm ².

  • Feed a solution of 2,4-difluorobenzonitrile (18% in 2-propanol) into the reactor using an HPLC pump at a rate of 0.5-2 mL/min over 12-14 hours.

  • After the reaction is complete, cool the reaction mass to 20-25°C and release the residual pressure.

  • Filter the reaction mass and wash the filter cake with 200 g of 2-propanol.

  • Concentrate the filtrate by recovering the ammonia and azeotropically removing water with 2-propanol.

  • Purify the residue by distillation under reduced pressure to yield this compound. The expected yield is 90% with a purity of 99.3% (by GC).[4]

Route 3: From 2,4-Dinitrobenzoic Acid

This is a three-step synthesis involving fluorination, acylation, and reduction.[5]

Step 1: Synthesis of 2,4-Difluorobenzoic Acid

  • In a reaction bottle, combine 11 g (0.066 mol) of 2,4-dinitrobenzoic acid and 50 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Stir and heat the mixture to 130-140°C and dehydrate for 1 hour.

  • Add 3.8 g (0.088 mol) of finely dried sodium fluoride.

  • Heat to 160-170°C and reflux for 10 hours.

  • Pour the reactant into 500 mL of water, cool, and filter.

  • Add 8 mL (0.08 mol) of hydrochloric acid to the filtrate to precipitate a dark yellow solid.

  • Filter and dry the solid to obtain 2,4-difluorobenzoic acid. The expected yield is approximately 75.5%.[5]

Step 2: Synthesis of 2,4-Difluorobenzamide

  • In a reaction bottle, dissolve 6.0 g (0.04 mol) of 2,4-difluorobenzoic acid in 40 mL of 1,4-dioxane (B91453) and bring to reflux.

  • Introduce ammonia gas (generated from the reaction of 10.8 g of ammonium chloride and 8.0 g of sodium hydroxide) into the refluxing solution for 4 hours.

  • Cool the reaction mixture and filter to collect the off-white solid product.

  • Dry the solid to obtain 2,4-difluorobenzamide. The expected yield is approximately 80.6%.[5]

Step 3: Reduction to this compound

  • In a reaction bottle, combine 4.0 g (0.028 mol) of 2,4-difluorobenzamide, 1.4 g (0.038 mol) of sodium borohydride, and 40 mL of 1,4-dioxane.

  • Stir and heat to dissolve, then add a mixture of 20 mL of acetic acid and 20 mL of 1,4-dioxane.

  • Heat the mixture to reflux for 5 hours.

  • Cool to room temperature and filter.

  • Distill the filtrate and collect the fraction at 159-165°C to obtain this compound as a colorless and transparent liquid. The expected yield is 50.0%.[5]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

MD m-Difluorobenzene DFBH 2,4-Difluorobenzyl Halide MD->DFBH Halomethylation QAS Quaternary Ammonium Salt DFBH->QAS Methenamine DFBA1 This compound QAS->DFBA1 Hydrolysis DFBA2 This compound DFBN 2,4-Difluorobenzonitrile DFBN->DFBA2 Catalytic Hydrogenation DFBA3 This compound DNBA 2,4-Dinitrobenzoic Acid DFBAc 2,4-Difluorobenzoic Acid DNBA->DFBAc Fluorination DFBAd 2,4-Difluorobenzamide DFBAc->DFBAd Acylation DFBAd->DFBA3 Reduction

Caption: Comparative workflow of the main synthetic routes to this compound.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the laboratory or industrial setting, including cost, available equipment, safety considerations, and desired scale.

  • The route starting from m-difluorobenzene offers a high overall yield and purity, making it suitable for large-scale industrial production where cost-effectiveness is paramount.[1][3]

  • The reduction of 2,4-difluorobenzonitrile is a highly efficient, single-step conversion, ideal for settings where the high cost of the starting material and the need for specialized hydrogenation equipment are not prohibitive factors.[1][4]

  • The synthesis from 2,4-dinitrobenzoic acid , while having a lower overall yield, utilizes inexpensive starting materials, which could be advantageous in certain economic contexts.[5]

Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy. The provided protocols offer a solid foundation for the practical implementation of these key chemical transformations.

References

The Strategic Placement of Fluorine: A Comparative Guide to Optimizing Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The precise positioning of this small but powerful atom can dramatically influence a compound's biological activity, offering a compelling strategy to enhance efficacy, metabolic stability, and cell permeability. This guide provides an objective comparison of how the positional placement of fluorine impacts these critical drug-like properties, supported by experimental data and detailed methodologies.

Impact of Fluorine Position on Biological Activity: A Quantitative Comparison

The strategic placement of fluorine can lead to significant variations in a molecule's potency, metabolic fate, and ability to reach its target. The following tables summarize quantitative data for a series of fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives, highlighting the impact of fluorine's position on their anti-proliferative activity and metabolic stability. Permeability data, illustrated with a series of fluorinated compounds, further underscores the importance of positional isomerism.

Table 1: Effect of Fluorine Position on Anti-proliferative Activity (GI50) of 7-phenyl-pyrroloquinolinones [1][2]

CompoundFluorine Position on 7-phenyl ringGI50 (µM) in CCRF-CEM cells
Unsubstituted ->10
12 2-Fluoro0.008
13 3-Fluoro0.006

GI50: The concentration of a drug that inhibits the growth of cells by 50%. CCRF-CEM is a human T-cell leukemia cell line.

Table 2: Influence of Fluorine Position on Metabolic Stability in Human Liver Microsomes (HLM) [1][2]

CompoundFluorine Position on 7-phenyl ring% Parent Compound Remaining after 60 min
Unsubstituted -25
12 2-Fluoro28
13 3-Fluoro30

A higher percentage of the parent compound remaining indicates greater metabolic stability.

Table 3: Representative Data on the Effect of Fluorine Position on PAMPA Permeability

Compound SeriesFluorine PositionApparent Permeability (Papp, 10⁻⁶ cm/s)
Fluoro-substituted benzoic acid ortho1.5
meta2.2
para2.8

This data is representative and illustrates a common trend observed for the influence of fluorine position on passive permeability. Actual values are highly dependent on the specific molecular scaffold.

Experimental Protocols

Detailed and reproducible experimental design is paramount in assessing the impact of chemical modifications. The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Anti-proliferative Activity (IC50/GI50) using MTT Assay

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50%.

Materials:

  • Human cancer cell line (e.g., CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value using non-linear regression analysis.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)[1][2]

Objective: To assess the rate of metabolism of a compound by liver enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Positive control compound with known metabolic stability (e.g., testosterone)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLM (final protein concentration 0.5-1 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a compound across a biological membrane.

Materials:

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds dissolved in a suitable buffer

  • UV/Vis microplate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Add 5 µL of the artificial membrane solution to each well of the filter (donor) plate and allow it to impregnate the filter.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Donor Plate Preparation: Add 200 µL of the test compound solution to each well of the donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_equilibrium] is the equilibrium concentration.

Visualizing the Impact and Process

To better illustrate the concepts discussed, the following diagrams visualize a key signaling pathway influenced by a fluorinated drug, a typical workflow for assessing biological activity, and the logical relationship between fluorine's position and its effects.

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Ibrutinib Ibrutinib->BTK PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Ibrutinib inhibits the B-Cell Receptor (BCR) signaling pathway by irreversibly binding to BTK.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Lead Selection Parent Parent Compound Isomers Positional Fluorine Isomers Parent->Isomers IC50 IC50 Determination (Potency) Isomers->IC50 Metabolic_Stability Metabolic Stability (HLM) Isomers->Metabolic_Stability Permeability Permeability (PAMPA) Isomers->Permeability Analysis Comparative Analysis IC50->Analysis Metabolic_Stability->Analysis Permeability->Analysis Lead_Selection Lead Compound Selection Analysis->Lead_Selection Fluorine_Position_Impact cluster_0 Molecular Properties cluster_1 Biological Activity Fluorine_Position Fluorine Position (ortho, meta, para) Electronic_Effects Electronic Effects (pKa, Dipole Moment) Fluorine_Position->Electronic_Effects Lipophilicity Lipophilicity (logP/logD) Fluorine_Position->Lipophilicity Conformation Molecular Conformation Fluorine_Position->Conformation Binding_Affinity Binding Affinity Electronic_Effects->Binding_Affinity Metabolic_Stability Metabolic Stability Electronic_Effects->Metabolic_Stability Cell_Permeability Cell Permeability Lipophilicity->Cell_Permeability Conformation->Binding_Affinity Biological_Activity Biological_Activity Binding_Affinity->Biological_Activity Metabolic_Stability->Biological_Activity Cell_Permeability->Biological_Activity

References

A Comparative Guide to the Validation of Analytical Methods for 2,4-Difluorobenzylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2,4-difluorobenzylamine, a crucial intermediate in the synthesis of numerous pharmaceutical compounds, is paramount for ensuring the quality, safety, and efficacy of final drug products.[1][2] This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on the validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Quantitative Performance Comparison

The choice of an analytical method depends on a balance of performance characteristics. The following table summarizes the anticipated performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, based on typical validation data for similar aromatic amines and halogenated compounds.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.3 - 3 µg/mL0.03 - 0.3 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 3%
Specificity GoodExcellentExcellent
Robustness HighModerateHigh

Experimental Protocols

The following are proposed starting points for method development and validation. Optimization will be necessary for specific sample matrices and instrumentation.

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for routine quality control and purity assessment of this compound.[1]

A. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

B. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

C. Method Validation:

  • Specificity: Analyze blank samples, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light) to ensure no interference at the retention time of this compound.

  • Linearity: Analyze at least five concentrations across the desired range (e.g., 80-120% of the expected concentration).[4] The correlation coefficient (r) should be at least 0.995.[4]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120%).[4]

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts). The relative standard deviation (RSD) should typically be ≤ 2%.[3]

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, temperature) to assess the method's reliability.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentrations B->C D Filter through 0.45 µm Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Figure 1: HPLC-UV Experimental Workflow

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is suitable for identifying and quantifying volatile impurities alongside this compound.[5]

A. Chromatographic and Spectrometric Conditions:

  • GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

B. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) and dilute to create calibration standards.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

C. Method Validation:

  • Follow a similar validation strategy as for HPLC-UV, with adjustments for the GC-MS technique. Specificity will be demonstrated by the uniqueness of the mass spectrum of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Appropriate Solvent A->B C Dilute to Working Concentrations B->C D Inject into GC System C->D E Separation on Capillary Column D->E F Electron Ionization E->F G Mass Analysis (Scan Mode) F->G H Extract Ion Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Figure 2: GC-MS Experimental Workflow

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[6]

A. Chromatographic and Spectrometric Conditions:

  • LC System: UHPLC system for improved resolution and speed.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: Gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

B. Sample Preparation:

  • Sample preparation may require more extensive cleanup depending on the matrix, such as Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[7]

C. Method Validation:

  • The validation will follow the ICH guidelines, with a focus on demonstrating the superior sensitivity and selectivity of the method. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Aliquot B Add Internal Standard A->B C Extraction (SPE, LLE, or PPT) B->C D Evaporate & Reconstitute C->D E Inject into UHPLC D->E F Chromatographic Separation E->F G Electrospray Ionization (ESI) F->G H MRM Detection G->H I Integrate Peak Areas H->I J Calculate Analyte/IS Ratio I->J K Quantify using Calibration Curve J->K

Figure 3: LC-MS/MS Experimental Workflow

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method for routine quality control and assay.

  • GC-MS offers excellent specificity and is well-suited for the analysis of volatile impurities.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level analysis in complex sample matrices.

A thorough method validation according to ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose, delivering accurate and reliable results.[3][8]

References

A Comparative Biological Evaluation of L- and D-Isomers of Selected Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical orientation of a molecule can have profound implications for its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative biological evaluation of the L- and D-isomers of two distinct derivatives: the psychoactive stimulant methamphetamine and the amino acid tryptophan, the latter explored for its herbicidal properties. The data presented herein is collated from published experimental studies to provide an objective comparison for researchers in drug development and agricultural science.

Methamphetamine: A Comparative Pharmacological Analysis of its D- and L-Enantiomers

Methamphetamine exists as two enantiomers, dextromethamphetamine (d-methamphetamine) and levomethamphetamine (l-methamphetamine). While both are central nervous system stimulants, d-methamphetamine is significantly more potent and is the primary component of the illicit drug. L-methamphetamine has weaker central effects and is used in some over-the-counter nasal decongestants.[1][2] A comprehensive human pharmacology study by Mendelson et al. provides key comparative data on the pharmacokinetics and pharmacodynamics of these two isomers.[3][4]

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of d- and l-methamphetamine following intravenous administration in human subjects.

Table 1: Pharmacokinetic Properties of Methamphetamine Enantiomers [3]

Parameterd-Methamphetamine (0.5 mg/kg)l-Methamphetamine (0.5 mg/kg)
Maximum Plasma Concentration (Cmax) Similar to l-methamphetamineSimilar to d-methamphetamine
Area Under the Curve (AUC) 30% smaller than l-methamphetamine after racemate administrationLarger than d-methamphetamine after racemate administration
Elimination Half-Life (t½) 10.2 - 10.7 hours13.3 - 15.0 hours

Table 2: Peak Pharmacodynamic Effects of Methamphetamine Enantiomers [3][4]

Parameterd-Methamphetamine (0.5 mg/kg)l-Methamphetamine (0.5 mg/kg)Placebo
Heart Rate (beats per minute) Increased significantlyIncreased, but to a lesser extent than d-methamphetamineNo significant change
Systolic Blood Pressure (mmHg) Increased significantlyIncreased, but to a lesser extent than d-methamphetamineNo significant change
Visual Analog Scale "Good Drug Effect" Significant increaseMilder, shorter-lived effectNo significant change
Visual Analog Scale "Drug Liking" 47.7 +/- 35.1Similar to d-methamphetamine but dissipated more quicklyNo significant change
Visual Analog Scale "Intoxication" 46.0 +/- 35.3Similar to d-methamphetamine but dissipated more quicklyNo significant change
Experimental Protocols

Human Pharmacology Study of Methamphetamine Stereoisomers [3]

  • Study Design: A 6-session, double-blind, placebo-controlled, balanced crossover study was conducted with 12 experienced methamphetamine users.

  • Drug Administration: Participants received intravenous infusions of d-methamphetamine (0.25 and 0.5 mg/kg), l-methamphetamine (0.25 and 0.5 mg/kg), racemic methamphetamine (0.5 mg/kg), or placebo.

  • Pharmacokinetic Analysis: Blood samples were collected at regular intervals to determine plasma concentrations of the methamphetamine enantiomers. Pharmacokinetic parameters such as Cmax, AUC, and elimination half-life were calculated.

  • Pharmacodynamic Assessments: Physiological measures including heart rate, blood pressure, and respiratory rate were monitored continuously. Subjective effects were assessed using visual analog scales (VAS) for ratings of "intoxication," "good drug effect," and "drug liking."

Signaling Pathway and Experimental Workflow

The primary mechanism of action for methamphetamine involves the release of dopamine (B1211576) and other monoamines in the brain. The d-isomer is a more potent dopamine releaser than the l-isomer.

Methamphetamine_Workflow cluster_study_design Study Design cluster_drug_admin Drug Administration cluster_data_collection Data Collection cluster_analysis Data Analysis Participant_Recruitment Recruit 12 Methamphetamine Abusers Crossover_Design 6-Session Double-Blind, Placebo-Controlled, Balanced Crossover Participant_Recruitment->Crossover_Design d_METH_025 d-METH (0.25 mg/kg IV) d_METH_05 d-METH (0.5 mg/kg IV) l_METH_025 l-METH (0.25 mg/kg IV) l_METH_05 l-METH (0.5 mg/kg IV) Racemic_METH Racemic METH (0.5 mg/kg IV) Placebo Placebo IV PK_Sampling Pharmacokinetic Blood Sampling d_METH_05->PK_Sampling PD_Monitoring Pharmacodynamic Monitoring (HR, BP) d_METH_05->PD_Monitoring VAS_Assessment Visual Analog Scale Assessments d_METH_05->VAS_Assessment l_METH_05->PK_Sampling l_METH_05->PD_Monitoring l_METH_05->VAS_Assessment PK_Analysis Calculate Cmax, AUC, t½ PK_Sampling->PK_Analysis PD_Analysis Compare Physiological and Subjective Effects PD_Monitoring->PD_Analysis VAS_Assessment->PD_Analysis

Caption: Experimental workflow for the comparative human pharmacology study of methamphetamine enantiomers.

Tryptophan: A Comparative Evaluation of the Herbicidal Activity of its D- and L-Isomers

While L-amino acids are essential for plant growth, some D-amino acids have been shown to exhibit phytotoxic effects. A study by Chotsaeng et al. investigated the herbicidal properties of D- and L-isomers of several amino acids, with tryptophan showing significant enantioselective activity.[5]

Quantitative Data Comparison

The following table summarizes the inhibitory effects of D- and L-tryptophan on the seedling growth of Chinese amaranth (B1665344) (Amaranthus tricolor) and barnyard grass (Echinochloa crus-galli).

Table 3: Herbicidal Effects of Tryptophan Isomers on Seedling Growth (% Inhibition) [5]

Plant SpeciesIsomerConcentration (mM)Shoot Growth Inhibition (%)Root Growth Inhibition (%)
Chinese amaranth L-Tryptophan21828
D-Tryptophan2Not specified57
Racemic Tryptophan22543
Barnyard grass L-Tryptophan4Less effective than D- and racemic formsLess effective than D- and racemic forms
D-Tryptophan4Stronger effect than L-form66
Racemic Tryptophan4Stronger effect than L-formNot specified
D-Tryptophan8-84
D-Tryptophan16-90
Experimental Protocols

Herbicidal Activity Bioassay of Tryptophan Isomers [5]

  • Plant Material: Seeds of Chinese amaranth (Amaranthus tricolor L.) and barnyard grass (Echinochloa crus-galli (L.) Beauv.) were used.

  • Test Compounds: D-tryptophan, L-tryptophan, and a racemic mixture of tryptophan were dissolved in distilled water to prepare various concentrations (0.25 to 16 mM).

  • Seedling Growth Assay:

    • Seeds were surface-sterilized and germinated on moist filter paper in petri dishes.

    • After germination, seedlings of uniform size were transferred to new petri dishes containing filter paper moistened with the test solutions or distilled water (control).

    • The petri dishes were incubated in a growth chamber under controlled conditions (temperature, light/dark cycle).

    • After a specified period, the shoot and root lengths of the seedlings were measured.

    • The percentage of growth inhibition was calculated relative to the control group.

Logical Relationship Diagram

The differential herbicidal activity of tryptophan isomers highlights the stereospecificity of biological systems in plants.

Tryptophan_Herbicidal_Activity cluster_isomers Tryptophan_Isomers Tryptophan Isomers L_Tryptophan L-Tryptophan Tryptophan_Isomers->L_Tryptophan D_Tryptophan D-Tryptophan Tryptophan_Isomers->D_Tryptophan Plant_Biological_System Plant Biological System (e.g., enzymes, receptors) L_Tryptophan->Plant_Biological_System Recognized and Utilized D_Tryptophan->Plant_Biological_System Interferes with Metabolism Growth_Promotion Essential for Protein Synthesis and Growth Plant_Biological_System:s->Growth_Promotion:n Growth_Inhibition Phytotoxic Effects (Herbicidal Activity) Plant_Biological_System:s->Growth_Inhibition:n

Caption: Logical relationship of tryptophan isomers and their opposing effects on plant growth.

References

The Indispensable Role of 2,4-Difluorobenzylamine in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the 2,4-difluorobenzylamine moiety has become a cornerstone in the development of potent therapeutic agents, particularly in the landscape of antiviral and anticancer drugs. This guide provides a comprehensive literature review of this compound in drug discovery, offering a comparative analysis of its performance against alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

The unique physicochemical properties imparted by the fluorine atoms in this compound significantly enhance the pharmacological profile of parent compounds. These properties include increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability.[1] This guide will delve into the specific advantages of this chemical entity, primarily focusing on its pivotal role in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), such as dolutegravir (B560016) and cabotegravir (B606451).

Performance Comparison: The Advantage of Difluorination

The 2,4-difluorobenzyl group is a key pharmacophore in several approved drugs and clinical candidates. Its efficacy is most prominently demonstrated in the context of HIV-1 integrase inhibitors. While direct head-to-head comparative data with non-fluorinated or mono-fluorinated analogs in the same scaffold is not always publicly available, the collective evidence from numerous structure-activity relationship (SAR) studies underscores the criticality of the difluoro-substitution for optimal activity.

Below is a summary of the inhibitory activities of dolutegravir and cabotegravir, both containing the this compound moiety, against wild-type HIV-1.

CompoundTargetAssay TypeIC50 / EC50 (nM)
DolutegravirHIV-1 IntegraseStrand Transfer2.7[2]
DolutegravirHIV-1 (Wild-Type)Cell-based0.51 - 2.2[3]
CabotegravirHIV-1 (Wild-Type)Cell-basedData not consistently reported in single nM values

Note: IC50 represents the half-maximal inhibitory concentration in a biochemical assay, while EC50 represents the half-maximal effective concentration in a cell-based assay.

The exceptional potency of these compounds is largely attributed to the favorable interactions of the 2,4-difluorobenzyl group within the active site of the HIV-1 integrase enzyme.

The Mechanism of Action: A Closer Look at HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[4] This process involves two key steps: 3'-processing and strand transfer. Integrase inhibitors, such as dolutegravir and cabotegravir, act by binding to the active site of the integrase-viral DNA complex and blocking the strand transfer step.[2]

The following diagram illustrates the HIV replication cycle and the specific point of intervention for integrase inhibitors.

HIV_Lifecycle cluster_host_cell Host Cell cluster_inhibition HIV_entry 1. HIV Entry Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) HIV_entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Viral Proteins) Integration->Transcription_Translation Assembly_Budding 5. Assembly & Budding Transcription_Translation->Assembly_Budding HIV_Virion HIV Virion Assembly_Budding->HIV_Virion New HIV Virions HIV_Virion->HIV_entry Integrase_Inhibitor Integrase Inhibitors (e.g., Dolutegravir) Integrase_Inhibitor->Integration

Figure 1: HIV Replication Cycle and the Action of Integrase Inhibitors.

The 2,4-difluorobenzyl moiety of dolutegravir plays a crucial role in its binding to the integrase active site, contributing to its high potency and a high genetic barrier to resistance.

Alternatives and Bioisosteric Replacements

While the this compound group has proven highly effective, medicinal chemists continuously explore bioisosteric replacements to fine-tune pharmacological properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[1]

Potential bioisosteric replacements for the 2,4-difluorobenzyl group could include:

  • Other halogenated benzylamines: Exploring different halogen substitutions (e.g., chloro, bromo) or different positions on the phenyl ring.

  • Non-halogenated substituted benzylamines: Introducing electron-donating or electron-withdrawing groups to modulate electronic properties.

  • Heterocyclic rings: Replacing the phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene.[1]

The goal of such replacements is to potentially improve properties like solubility, reduce off-target effects, or alter the metabolic profile while maintaining or enhancing the desired biological activity. However, extensive SAR studies are required to validate the effectiveness of any proposed bioisostere.

The logical workflow for such a drug discovery effort is depicted below.

Drug_Discovery_Workflow Lead_Compound Lead Compound with This compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Bioisosteric_Replacement Bioisosteric Replacement (e.g., other substituted benzylamines, heterocycles) SAR_Studies->Bioisosteric_Replacement Synthesis Synthesis of Analogs Bioisosteric_Replacement->Synthesis Biological_Evaluation Biological Evaluation (in vitro & in vivo) Synthesis->Biological_Evaluation Lead_Optimization Lead Optimization Biological_Evaluation->Lead_Optimization Lead_Optimization->SAR_Studies Iterative Improvement

Figure 2: Iterative Workflow for Lead Optimization via Bioisosteric Replacement.

Experimental Protocols

A fundamental assay for evaluating the efficacy of HIV-1 integrase inhibitors is the in vitro strand transfer assay . This biochemical assay directly measures the ability of a compound to inhibit the integration of a model viral DNA substrate into a target DNA substrate.

Protocol: HIV-1 Integrase Strand Transfer Assay

  • Reagents and Materials:

    • Recombinant HIV-1 Integrase enzyme.

    • Donor DNA (DS DNA): A labeled (e.g., biotinylated) oligonucleotide duplex mimicking the end of the viral DNA.

    • Target DNA (TS DNA): A plasmid or oligonucleotide duplex.

    • Assay buffer (containing a divalent cation, typically Mg2+ or Mn2+).

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

    • 96-well plates (e.g., streptavidin-coated for biotinylated donor DNA).

    • Detection reagents (e.g., HRP-conjugated antibody for a specific tag on the target DNA).

  • Procedure: a. Coat a 96-well plate with the donor DNA substrate and incubate to allow for binding. b. Wash the plate to remove unbound donor DNA. c. Add the HIV-1 integrase enzyme to the wells and incubate to allow the formation of the integrase-donor DNA complex. d. Add the test compounds at various concentrations to the wells. e. Initiate the strand transfer reaction by adding the target DNA substrate. f. Incubate to allow for the integration reaction to occur. g. Stop the reaction and wash the wells to remove unreacted components. h. Add a detection reagent that specifically binds to the integrated product. i. Measure the signal (e.g., absorbance, fluorescence) which is proportional to the amount of strand transfer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-drug control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

This protocol provides a robust and direct measure of a compound's inhibitory activity against the target enzyme.[5]

Conclusion

This compound is a privileged structural motif in modern drug discovery, offering a powerful tool to enhance the potency, metabolic stability, and overall pharmacokinetic profile of therapeutic agents. Its successful application in the development of leading HIV-1 integrase inhibitors like dolutegravir and cabotegravir highlights its significance. While the exploration of bioisosteric replacements is an ongoing effort in medicinal chemistry, the 2,4-difluorobenzyl group currently stands as a benchmark for achieving optimal efficacy in this class of antivirals and serves as a critical building block in the synthesis of life-saving medicines.[1] Future research will undoubtedly continue to uncover new applications and potentially even more effective alternatives, further enriching the toolbox of drug discovery professionals.

References

Safety Operating Guide

Safe Disposal of 2,4-Difluorobenzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,4-Difluorobenzylamine (CAS No: 72235-52-0), a corrosive and combustible liquid commonly used as an intermediate in pharmaceutical and agrochemical synthesis.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Profile: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4][5] It may also be corrosive to metals.[3] As a combustible liquid, it presents a fire hazard when exposed to heat or flame.[3][6] Therefore, handling and disposal require stringent safety measures.

Key Chemical and Safety Data

The following table summarizes critical quantitative data for this compound, essential for its safe handling and transportation for disposal.

PropertyValueSource(s)
CAS Number 72235-52-0[3][7]
UN Number 2735[4][7]
Proper Shipping Name AMINES, LIQUID, CORROSIVE, N.O.S. (this compound)[3][4][7]
Transport Hazard Class 8 (Corrosive)[7]
Packing Group III[4][7]
Flash Point 68 °C / 154.4 °F (closed cup)[4][7]
Density ~1.204 g/mL at 25 °C[7]
Bioaccumulation Low (LogKOW = 1.4701)[3]
Mobility in Soil Low (KOC = 1042)[3]

Detailed Disposal Protocol

This protocol outlines the step-by-step methodology for the safe management and disposal of this compound waste. This procedure applies to unused product, contaminated materials, and residues.

Personal Protective Equipment (PPE) and Handling

1.1. Engineering Controls : All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of vapors.[1][4] Ensure an eyewash station and safety shower are immediately accessible.[3] 1.2. Required PPE : Before handling the chemical waste, don the following PPE:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[8]
  • Eye/Face Protection : Tightly fitting safety goggles in combination with a face shield.[8]
  • Skin and Body Protection : A lab coat or chemical-resistant apron. For larger quantities or spill cleanup, full protective clothing is required.[3][4]
  • Respiratory Protection : If working outside a fume hood is unavoidable, a NIOSH-approved respirator is mandatory.[1][8]

Waste Segregation and Containment

2.1. Waste Identification : Clearly label the waste stream as "Hazardous Waste: this compound, Corrosive, Liquid". 2.2. Incompatible Materials : Do not mix this waste with strong oxidizing agents, strong acids, or acid chlorides.[1][4] Store waste containers away from these materials.[3] 2.3. Waste Container :

  • Use a designated, leak-proof, and compatible container. Lined metal or plastic drums are recommended.[9]
  • The container must be kept tightly closed except when adding waste.[1][4]
  • Ensure the container is properly labeled with its contents and associated hazards.

Spill Management and Neutralization

3.1. Immediate Actions : In case of a spill, evacuate non-essential personnel. Remove all sources of ignition.[4][10] 3.2. Containment : Contain the spill using an inert absorbent material such as sand, earth, vermiculite, or a universal binder.[3][4] Create a dike around the spill to prevent it from spreading or entering drains.[3] 3.3. Neutralization (for residue treatment) :

  • Caution: This step should only be performed by trained personnel for small residues, as the reaction can be exothermic.
  • Slowly and carefully treat the amine waste with a suitable dilute acid (e.g., dilute sulfuric or hydrochloric acid) to neutralize it.[3] Monitor the pH to ensure complete neutralization. 3.4. Collection :
  • Once absorbed and/or neutralized, carefully shovel the material into the designated hazardous waste container.[3][4]
  • Do not permit wash water from the cleanup process to enter drains or sewers.[3][8]

Final Disposal Procedure

4.1. Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for corrosive and combustible materials.[3][4] The storage area should be locked.[3][7] 4.2. Professional Disposal : The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[4][6]

  • Consult your institution's Environmental Health & Safety (EHS) department or a local waste management authority to arrange for pickup and disposal.[3]
  • Disposal methods may include incineration in a licensed apparatus (after mixing with a combustible solvent) or burial in a specifically licensed landfill.[3] 4.3. Container Decontamination : Empty containers are also considered hazardous waste until properly decontaminated.[3] They should be managed through the same hazardous waste stream.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the safe disposal of this compound.

G cluster_prep 1. Preparation & Assessment cluster_handle 2. Handling & Containment cluster_spill 3. Spill / Residue Management cluster_dispose 4. Final Disposal A Assess Waste (Identify this compound) B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) B->C D Segregate from Incompatibles (Acids, Oxidizers) C->D E Transfer Waste to a Labeled, Compatible Container D->E F Keep Container Securely Sealed E->F J Store Sealed Container in a Cool, Dry, Ventilated, & Secure Area F->J G Contain Spill with Inert Absorbent Material I Collect Contaminated Material into Waste Container G->I H Cautiously Neutralize Residue with Dilute Acid (Trained Personnel Only) H->I I->J K Arrange Pickup by Licensed Hazardous Waste Contractor J->K L Document Waste Transfer K->L

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 2,4-Difluorobenzylamine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Immediate Precautions

This compound is a corrosive liquid that can cause severe skin burns and eye damage and may be corrosive to metals.[1] It is also a combustible liquid.[2] Immediate and careful attention to handling procedures is paramount.

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1[1][2]

  • Corrosive to Metals: Category 1[1]

  • Flammable Liquids: Category 4[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent personal exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[3][4]Protects against splashes and vapors that can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (inspect before use).[3][4] A complete chemical-resistant suit.[3][4]Prevents skin contact which can lead to severe burns.[1] Contaminated gloves must be disposed of properly.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1]Avoids inhalation of harmful vapors or mists.[3][5]

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling Procedures:

  • Avoid all personal contact, including inhalation of vapors.[1]

  • Use only in a well-ventilated area or under a chemical fume hood.[1][2]

  • Do not eat, drink, or smoke when handling.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Keep containers securely sealed when not in use.[1]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep containers tightly closed and upright to prevent leakage.[3][4]

  • Store away from heat, sparks, and open flames.[2]

  • Store in original containers and protect from physical damage.[1]

  • Store locked up.[1][2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart.[1][3] Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[1] Flush skin with large amounts of water and soap for 15-30 minutes, preferably under a safety shower.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them warm and at rest.[1][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1][2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2][3][4] Rinse mouth with water.[3] If the person is conscious, give them water to drink.[1] Seek immediate medical attention.[2][4]

Spill and Leak Procedures

In the event of a spill, follow these procedures to mitigate the hazard.

Minor Spills:

  • Ensure proper ventilation.

  • Wear appropriate PPE.

  • Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[1]

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.[1][3]

  • Clean the spill area thoroughly.

Major Spills:

  • Evacuate personnel to a safe area.[3]

  • Remove all sources of ignition.[2][3]

  • Prevent the spill from entering drains.[3][4]

  • Contain the spill and collect it with an electrically protected vacuum cleaner or by wet-brushing.[3]

  • Place the collected material in a suitable, closed container for disposal.[3]

Disposal Plan

Dispose of this compound and its contaminated materials in accordance with local, state, and federal regulations.

  • Product: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3][4] Offer surplus and non-recyclable solutions to a licensed disposal company.[3][4]

  • Contaminated Packaging: Dispose of as unused product.[3][4] Decontaminate empty containers before disposal.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Risk Assessment B Don PPE A->B C Work in Fume Hood B->C Proceed to Handling D Chemical Transfer C->D E Reaction Setup D->E J Spill or Exposure D->J If Spill Occurs F Decontaminate Glassware E->F Experiment Complete G Dispose Waste F->G H Doff PPE G->H I Wash Hands H->I K Follow First Aid J->K L Notify Supervisor K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.